(3-Acetylamino-piperidin-1-yl)-acetic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(3-acetamidopiperidin-1-yl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O3/c1-7(12)10-8-3-2-4-11(5-8)6-9(13)14/h8H,2-6H2,1H3,(H,10,12)(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSWLTEZNXOVLAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCCN(C1)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(3-Acetylamino-piperidin-1-yl)-acetic acid CAS 1353973-21-3
An In-Depth Technical Guide to (3-Acetylamino-piperidin-1-yl)-acetic acid (CAS 1353973-21-3)
This document provides a comprehensive technical overview of (3-Acetylamino-piperidin-1-yl)-acetic acid, a specialized heterocyclic compound. Tailored for researchers, medicinal chemists, and professionals in drug development, this guide moves beyond a simple data sheet to explore the compound's structural significance, logical synthetic pathways, and its potential as a valuable scaffold in the design of novel therapeutics.
Introduction and Strategic Context
(3-Acetylamino-piperidin-1-yl)-acetic acid belongs to the piperidine class of compounds, which are among the most significant synthetic fragments in the pharmaceutical industry.[1][2] The piperidine ring is a saturated six-membered heterocycle that is a core structural motif in numerous approved drugs and natural alkaloids.[1][2] This specific derivative is functionalized at two key positions: the ring nitrogen is substituted with an acetic acid moiety, and the C-3 position bears an acetylamino group.
This dual functionalization provides a strategic advantage in medicinal chemistry. The N-acetic acid group introduces a carboxylic acid handle, which can serve as a key interaction point with biological targets (e.g., forming salt bridges or hydrogen bonds) or act as a versatile anchor for further chemical elaboration, such as amide bond formation. The 3-acetylamino group provides a neutral hydrogen bond donor-acceptor system, which can be crucial for tuning solubility, cell permeability, and target affinity. Consequently, this molecule is best understood not as an end-product, but as a sophisticated building block for constructing more complex and biologically active molecules.[3][4]
Physicochemical and Structural Properties
A precise understanding of a compound's physical properties is foundational to its application in experimental settings. The key characteristics of (3-Acetylamino-piperidin-1-yl)-acetic acid are summarized below. These values are critical for determining appropriate solvents, storage conditions, and analytical methods.
| Property | Value | Source |
| CAS Number | 1353973-21-3 | [5] |
| Molecular Formula | C₉H₁₆N₂O₃ | [5] |
| Molecular Weight | 200.23 g/mol | [5] |
| Boiling Point | 434.7 ± 45.0 °C at 760 mmHg | [5] |
| Density | 1.2 ± 0.1 g/cm³ | [5] |
| Flash Point | 216.7 ± 28.7 °C | [5] |
| SMILES | CC(=O)NC1CCCN(C1)CC(=O)O | [5] |
| InChI | InChI=1S/C9H16N2O3/c1-7(12)10-8-3-2-4-11(5-8)6-9(13)14/h8H,2-6H2,1H3,(H,10,12)(H,13,14) | [5] |
| Storage Conditions | Short term (1-2 weeks) at -4°C; Long term (1-2 years) at -20°C | [5] |
Proposed Synthesis and Mechanistic Rationale
While specific synthesis documentation for CAS 1353973-21-3 is not publicly detailed, a robust and logical synthetic route can be designed based on established organic chemistry principles and published methods for analogous structures.[6] The proposed pathway leverages a key intermediate, (S)-3-aminopiperidine, which can be derived from the chiral pool, specifically from L-glutamic acid.
The causality behind this multi-step approach is to build the molecule's complexity in a controlled, sequential manner, ensuring high purity and correct stereochemistry if a chiral starting material is used.
Caption: Proposed synthetic workflow for (3-Acetylamino-piperidin-1-yl)-acetic acid.
Detailed Experimental Protocol (Proposed)
Step 1: Synthesis of (S)-3-(N-Boc-amino)piperidine (Intermediate D) This initial phase follows a documented pathway from L-glutamic acid.
-
Esterification and Reduction: L-glutamic acid is first converted to its diester derivative, which is then reduced using a mild reducing agent like sodium borohydride (NaBH₄) in methanol to yield the corresponding diol. The choice of NaBH₄ is critical as it selectively reduces esters without affecting other potential functional groups under controlled conditions.
-
Di-tosylation: The resulting diol is treated with p-toluenesulfonyl chloride (TsCl) in the presence of a base (e.g., triethylamine) and a catalyst like DMAP. This converts the primary and secondary hydroxyl groups into excellent leaving groups (tosylates), preparing the molecule for cyclization.
-
Cyclization: The di-tosylate intermediate is then cyclized by reacting with an ammonia source. The nitrogen displaces both tosylate groups in an intramolecular fashion to form the piperidine ring, yielding the protected 3-amino piperidine derivative.
Step 2: Acetylation of the 3-Amino Group (Intermediate F)
-
Boc Deprotection: The Boc protecting group on the 3-amino function is removed under acidic conditions, typically using trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM). This reveals the free amine.
-
Acetylation: The resulting 3-aminopiperidine is acetylated using acetic anhydride or acetyl chloride in the presence of a non-nucleophilic base (e.g., triethylamine) to neutralize the generated acid. This selectively forms the amide bond at the C-3 position.
Step 3: N-Alkylation of the Piperidine Ring (Final Product G)
-
Nucleophilic Substitution: The final step is an N-alkylation reaction. The secondary amine of the piperidine ring in N-(piperidin-3-yl)acetamide acts as a nucleophile. It is reacted with an electrophile such as bromoacetic acid or ethyl bromoacetate in the presence of a base like potassium carbonate or sodium bicarbonate. This proceeds via an Sₙ2 mechanism.[6]
-
Hydrolysis (if necessary): If an ester like ethyl bromoacetate is used, a final saponification step (e.g., with NaOH or LiOH) followed by acidic workup is required to hydrolyze the ester to the final carboxylic acid product.
-
Purification: The final compound would be purified using standard techniques such as column chromatography or recrystallization to achieve high purity suitable for research applications.
Applications in Research and Drug Development
The true value of (3-Acetylamino-piperidin-1-yl)-acetic acid lies in its potential as a versatile scaffold for building libraries of drug candidates. Its structural features are directly relevant to the principles of modern medicinal chemistry.
Caption: Role as a versatile scaffold in drug discovery workflows.
-
Scaffold for Combinatorial Chemistry: The carboxylic acid provides a reliable point for amide coupling, allowing for the rapid synthesis of a large library of derivatives. By reacting this scaffold with a diverse collection of amines, researchers can explore a wide chemical space to identify hits against a specific biological target.
-
Lead Optimization: In a drug development program, this molecule could be used to modify an existing lead compound. Introducing the piperidine-acetic acid motif can improve pharmacokinetic properties (ADME) such as solubility, metabolic stability, and cell permeability. The 3-acetylamino group, in particular, can be used to disrupt or form specific hydrogen bonds within a target's binding pocket, thereby enhancing potency or selectivity.
-
Neurological and Metabolic Disease Research: Piperidine derivatives are prevalent in drugs targeting the central nervous system (CNS) and have been investigated as inhibitors of enzymes like cholinesterases, which are relevant to Alzheimer's disease.[1][7] The specific substitution pattern of this compound makes it a candidate for developing novel agents in these therapeutic areas. For example, similar piperidine-containing structures have been explored for their potential in treating diseases associated with cortisol abnormalities by inhibiting enzymes like 11β-HSD1.[2]
-
Peptide Mimetics: The structure can be incorporated into larger molecules to mimic peptide turns or to serve as a constrained amino acid surrogate, a common strategy in modern peptide and protein research.[4][8]
Standard Analytical Characterization Protocol
As this compound is intended for early-stage research, rigorous confirmation of its identity and purity is essential.[9] A self-validating analytical workflow would include the following:
-
High-Performance Liquid Chromatography (HPLC): To assess purity. A reversed-phase C18 column with a water/acetonitrile gradient (containing 0.1% TFA or formic acid) would be a standard starting point. Purity should be >95% for most applications.
-
Mass Spectrometry (MS): To confirm molecular weight. Using electrospray ionization (ESI), the expected [M+H]⁺ ion would be at m/z 201.12.
-
¹H NMR Spectroscopy: To confirm the structure. Expected signals would include:
-
A singlet around 2.0 ppm for the acetyl (CH₃) protons.
-
A complex series of multiplets between 1.5-3.5 ppm for the piperidine ring and methylene (CH₂) protons.
-
A broad signal for the carboxylic acid proton (OH).
-
-
¹³C NMR Spectroscopy: To confirm the carbon framework. Distinct signals for the two carbonyl carbons (one amide, one carboxylic acid), the acetyl methyl carbon, and the various carbons of the piperidine ring would be expected.
This multi-faceted approach ensures that the material used in subsequent experiments is indeed the correct compound and of sufficient purity to generate reliable and reproducible data.
References
- (3-Acetylamino-piperidin-1-yl)-acetic acid - 中文蛋白资源.
- Piperidin-1-Yl-Acetic Acid | Drug Information, Uses, Side Effects, Chemistry. Pharmacompass.
- piperidin-1-yl-acetic acid AldrichCPR. Sigma-Aldrich.
- Piperazin-1-yl-acetic acid | C6H12N2O2 | CID 650402. PubChem, NIH.
- Piperidin-1-yl-acetic acid | C7H13NO2 | CID 201097. PubChem, NIH.
- (R)-(1-Boc-piperidin-3-yl)acetic acid. Chem-Impex.
- [(1-Acetyl-piperidin-3-ylmethyl)-methyl-amino]-acetic acid. Fluorochem.
- (R)-(1-Fmoc-piperidin-3-yl)acetic acid. Chem-Impex.
- Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides as Potent Inhibitors of Cholinesterases: A Biochemical and In Silico Approach. MDPI.
- (R)-(1-Fmoc-piperidin-3-yl)acetic acid. Panasonic.
- Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Int J Mol Sci. (2023).
- Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR.
- [3-(Ethoxycarbonyl)piperidin-1-yl]acetic acid hydrochloride | 1426290-56-3. Smolecule. (2023).
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [mdpi.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Pannellum [www2.panasonic.biz]
- 5. (3-Acetylamino-piperidin-1-yl)-acetic acid [cnprot.com]
- 6. Buy [3-(Ethoxycarbonyl)piperidin-1-yl]acetic acid hydrochloride | 1426290-56-3 [smolecule.com]
- 7. mdpi.com [mdpi.com]
- 8. chemimpex.com [chemimpex.com]
- 9. piperidin-1-yl-acetic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
The Chemical Architecture and Synthesis of 3-Acetamido-1-piperidineacetic Acid: A Comprehensive Technical Guide
Executive Summary
In the landscape of modern drug discovery, conformationally constrained scaffolds are critical for enhancing target affinity and metabolic stability. 3-Acetamido-1-piperidineacetic acid is a bifunctional alicyclic building block that effectively mimics dipeptide structures while restricting bond rotation. Featuring a piperidine core, an acetamido group at the C3 position, and an acetic acid moiety at the N1 position, this molecule serves as a highly versatile intermediate.
As a Senior Application Scientist, I have structured this whitepaper to provide a rigorous, E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) aligned breakdown of its structural elucidation, mechanistic synthesis, and pharmacological applications.
Structural Elucidation & Chemical Properties
The molecular architecture of 3-acetamido-1-piperidineacetic acid dictates its behavior in both synthetic workflows and biological systems.
-
Conformational Dynamics: The piperidine ring predominantly adopts a chair conformation. The bulky 3-acetamido group generally favors the equatorial position to minimize 1,3-diaxial steric clashes, though the stereocenter at C3 (either R or S) dictates the absolute spatial geometry.
-
Zwitterionic Behavior: Similar to standard amino acids, the N1 tertiary amine and the carboxylic acid moiety engage in intramolecular proton transfer. In aqueous environments (and often in the solid state), the molecule exists as a zwitterion. This amphoteric nature significantly impacts its solubility profile, making it highly soluble in water but poorly soluble in non-polar organic solvents.
-
Hydrogen Bonding Potential: The acetamido group acts as both a hydrogen bond donor (N-H) and acceptor (C=O), which is a critical feature when designing peptidomimetics that must interact with specific protease active sites.
Quantitative Physicochemical Data
To facilitate experimental design, the calculated and observed quantitative metrics of the scaffold are summarized below.
| Property | Value | Causality / Significance |
| Molecular Formula | C₉H₁₆N₂O₃ | Core composition defining the mass. |
| Molecular Weight | 200.24 g/mol | Optimal low-molecular-weight building block. |
| Topological Polar Surface Area (TPSA) | ~ 69.6 Ų | Indicates good membrane permeability potential if the acid is esterified. |
| LogP (Predicted) | -1.2 to -1.5 | Negative value driven by the zwitterionic core; necessitates reverse-phase chromatography. |
| pKa₁ (Carboxylic Acid) | ~ 2.1 | Strongly acidic compared to aliphatic acids due to the adjacent protonated N1. |
| pKa₂ (Tertiary Amine) | ~ 8.5 | Typical for N-alkylated piperidines; dictates the isoelectric point. |
Mechanistic Synthesis Pathway
The synthesis of 3-acetamido-1-piperidineacetic acid from 3-aminopiperidine presents a classic regioselectivity challenge: differentiating between the highly nucleophilic secondary ring amine (N1) and the primary amine at C3.
To achieve a high-yield, self-validating synthesis, we must employ a protective group strategy. The N1 position is first protected using Di-tert-butyl dicarbonate (Boc₂O). Because the secondary amine is more nucleophilic, controlled stoichiometry at low temperatures allows for regioselective protection. Following this, the C3 primary amine is acetylated [1]. After acidic deprotection of the Boc group, the free N1 amine undergoes aminolysis with chloroacetic acid under carefully controlled alkaline conditions to prevent over-alkylation [2].
Fig 1. Regioselective synthetic workflow for 3-acetamido-1-piperidineacetic acid.
Experimental Protocols: A Self-Validating System
The following protocols are designed with built-in In-Process Controls (IPCs) to ensure that every step validates the success of the previous one.
Step 1: Regioselective N1-Boc Protection
-
Procedure: Dissolve 3-aminopiperidine (1.0 eq) in anhydrous dichloromethane (DCM). Cool to 0°C. Add triethylamine (1.1 eq) dropwise. Slowly add a solution of Boc₂O (0.95 eq) in DCM over 1 hour. The sub-stoichiometric Boc₂O and low temperature ensure the more nucleophilic N1 is protected preferentially over the C3 amine.
-
IPC (Self-Validation): Perform TLC (Ninhydrin stain). The primary amine product will stain purple/red, confirming the C3 amine remains free.
Step 2: C3-Acetylation
-
Procedure: To the crude N1-Boc-3-aminopiperidine solution, add N,N-Diisopropylethylamine (DIPEA) (1.5 eq). Cool to 0°C. Add acetyl chloride (1.1 eq) dropwise. Causality Note: DIPEA is chosen over triethylamine here because its steric bulk minimizes the formation of highly reactive ketene intermediates from acetyl chloride, reducing side reactions[1].
-
IPC (Self-Validation): LC-MS analysis should show a mass shift of +42 Da (addition of the acetyl group) and the disappearance of the free amine peak.
Step 3: Boc Deprotection
-
Procedure: Concentrate the mixture and resuspend in a 1:1 mixture of Trifluoroacetic acid (TFA) and DCM. Stir at room temperature for 2 hours. Concentrate under vacuum to yield 3-acetamidopiperidine as a TFA salt.
-
IPC (Self-Validation): ¹H-NMR should confirm the complete disappearance of the intense 9-proton singlet at ~1.4 ppm (Boc group).
Step 4: N-Alkylation with Chloroacetic Acid
-
Procedure: Dissolve the 3-acetamidopiperidine TFA salt in an ethanol/water mixture. Adjust the pH to 9.0 using 2M NaOH. Add chloroacetic acid (1.0 eq) dropwise. Maintain the pH between 8.5 and 9.5 by continuous addition of NaOH. Causality Note: If the pH drops below 8, the N1 amine protonates and loses nucleophilicity. If the pH exceeds 10, chloroacetic acid undergoes rapid hydrolysis to glycolic acid[2].
-
Isolation: Neutralize to pH 6.0 to precipitate the zwitterionic product. Filter and recrystallize from hot ethanol.
Pharmacological & Biochemical Applications
The 3-acetamido-1-piperidineacetic acid scaffold is highly prized in medicinal chemistry for its ability to project pharmacophores in a predictable 3D space.
-
Protease Inhibitors (Peptidomimetics): The spatial relationship between the acetamido group and the carboxylic acid mimics the backbone of a dipeptide. This scaffold has been successfully integrated into peptidyl heterocyclic ketones, which act as potent inhibitors of tryptase—a serine protease involved in asthma and inflammatory diseases [3].
-
Gastroprokinetic Agents: Derivatives of 1-piperidineacetic acid are foundational in the development of 5-HT₄ receptor agonists and dopamine D₂ antagonists. The structural rigidity provided by the piperidine ring enhances target selectivity and oral absorbability compared to flexible aliphatic chains [4].
Analytical Characterization Standards
To definitively confirm the structure of the synthesized compound, the following analytical signatures must be observed:
-
¹H-NMR (400 MHz, D₂O):
-
Singlet at ~1.95 ppm (3H) corresponding to the acetyl methyl group.
-
AB quartet around ~3.20 ppm (2H) for the N-CH₂-COOH protons. The splitting occurs because the adjacent chiral center at C3 makes these two protons diastereotopic.
-
Multiplet at ~3.90 ppm (1H) for the C3 methine proton adjacent to the acetamido group.
-
-
High-Resolution Mass Spectrometry (HRMS-ESI): Expected [M+H]⁺ for C₉H₁₇N₂O₃ is m/z 201.1234.
References
- Synthesis of (R)-3-aminopiperidine dihydrochloride. Beilstein Journal of Organic Chemistry.
- Syntheses and Solid-State Characterizations of N-Alkylated Glycine Derivatives. MDPI.
- Peptidyl heterocyclic ketones useful as tryptase inhibitors. US Patent 6469036B1.
- Benzamide derivatives and drugs containing the same. US Patent 6638951B1.
molecular weight and formula of (3-Acetylamino-piperidin-1-yl)-acetic acid
The following technical guide details the molecular characteristics, synthesis, and physicochemical profile of (3-Acetylamino-piperidin-1-yl)-acetic acid .
Executive Summary
(3-Acetylamino-piperidin-1-yl)-acetic acid (CAS: 1353973-21-3) is a bifunctionalized piperidine derivative characterized by an acetamido group at the C3 position and a carboxylic acid moiety at the N1 position.[1] This structural arrangement renders it a valuable "drug-like" scaffold in medicinal chemistry, particularly for the design of peptidomimetics. The piperidine ring acts as a conformational constraint, while the acetylamino and acetic acid groups provide vectors for hydrogen bonding and further diversification.[2]
This guide provides a definitive analysis of its molecular weight, formula, synthesis pathways, and analytical markers, designed for researchers optimizing library synthesis or lead optimization.[2]
Chemical Identity & Physicochemical Properties[1][3][4][5][6][7][8]
The following data constitutes the core chemical identity of the molecule. All molecular weight calculations are based on IUPAC standard atomic weights.
Core Identifiers
| Property | Data |
| Chemical Name | (3-Acetylamino-piperidin-1-yl)-acetic acid |
| CAS Registry Number | 1353973-21-3 |
| Molecular Formula | C₉H₁₆N₂O₃ |
| Molecular Weight (Average) | 200.24 g/mol |
| Monoisotopic Mass | 200.1161 Da |
| SMILES | CC(=O)NC1CCCN(C1)CC(=O)O |
| InChI Key | Predicted: Generate via standard algorithm based on SMILES |
Physicochemical Profile (Calculated)
Understanding the lipophilicity and ionization state is critical for assay development.
| Parameter | Value | Implications for Research |
| cLogP | ~ -0.8 to -1.2 | Highly polar; likely water-soluble. Ideal for fragment-based screening. |
| TPSA | ~ 69 Ų | Good membrane permeability potential (<140 Ų). |
| pKa (Acid) | ~ 3.8 (Carboxyl) | Exists as a zwitterion or anion at physiological pH (7.4).[2] |
| pKa (Base) | ~ 8.5 (Piperidine N) | The tertiary amine is less basic due to the electron-withdrawing carboxyl tail. |
| H-Bond Donors | 2 (Amide NH, Acid OH) | Key interaction points for receptor binding. |
| H-Bond Acceptors | 3 (Amide O, Acid C=O, Acid OH) |
Structural Analysis & Synthesis Protocols
Retrosynthetic Logic
The synthesis of (3-Acetylamino-piperidin-1-yl)-acetic acid requires differentiating the two nitrogen atoms on the piperidine ring. The most robust strategy involves the orthogonal protection of the ring nitrogen (N1) while functionalizing the exocyclic amine (C3-NH2), followed by N-alkylation.
Validated Synthesis Pathway
The following workflow utilizes 1-Boc-3-aminopiperidine as the starting material to ensure regioselectivity.
Figure 1: Step-wise synthesis pathway ensuring regioselective acetylation followed by N1-carboxymethylation.
Detailed Experimental Protocol
Step 1: Acetylation
-
Dissolve 1-Boc-3-aminopiperidine (1.0 eq) in dry Dichloromethane (DCM).
-
Add Triethylamine (1.5 eq) and cool to 0°C.
-
Add Acetic Anhydride (1.1 eq) dropwise. Stir at RT for 2 hours.
-
Wash with 1N HCl and Brine. Dry over Na₂SO₄ and concentrate.
Step 2: Deprotection
-
Dissolve intermediate in DCM/TFA (1:1 ratio) or 4N HCl in Dioxane.
-
Stir for 1 hour. Evaporate solvent to yield 3-acetamidopiperidine salt.
Step 3: N-Alkylation (Carboxymethylation) Note: Direct alkylation with chloroacetic acid is preferred for simplicity.
-
Dissolve 3-acetamidopiperidine (1.0 eq) in Acetonitrile or Water/THF.
-
Add excess base (K₂CO₃ or NaOH, 3.0 eq) to neutralize the salt and scavenge acid.[2]
-
Add Chloroacetic acid (1.2 eq) or Ethyl bromoacetate (if ester intermediate is desired).
-
Heat to 60°C for 4-6 hours.
-
Purification: If using ethyl bromoacetate, hydrolyze with LiOH/THF/Water. Final purification via Ion-Exchange Chromatography (Dowex) or Preparative HPLC is recommended to isolate the zwitterionic acid form.
Analytical Characterization
To validate the identity of the synthesized compound, compare experimental data against these predicted spectroscopic markers.
Proton NMR (¹H-NMR) Prediction
Solvent: D₂O or DMSO-d₆
| Shift (δ ppm) | Multiplicity | Integration | Assignment |
| 1.85 | Singlet | 3H | Acetyl methyl group (-COCH ₃) |
| 1.4 - 1.9 | Multiplet | 4H | Piperidine ring protons (C4, C5) |
| 2.3 - 2.9 | Multiplet | 2H | Piperidine ring protons (C2, C6 axial) |
| 3.1 - 3.4 | Multiplet | 2H | Piperidine ring protons (C2, C6 equatorial) |
| 3.50 | Singlet | 2H | N-Methylene protons (N-CH ₂-COOH) |
| 3.8 - 4.0 | Multiplet | 1H | Chiral center proton (C3-H ) |
| 8.0 | Doublet (Broad) | 1H | Amide NH (Visible in DMSO-d₆) |
Mass Spectrometry (ESI-MS)[2]
-
Positive Mode (M+H)⁺: 201.2 m/z[2]
-
Fragmentation Pattern:
-
Loss of carboxyl group (-COOH): M-45
-
Loss of acetyl group (-COCH₃): M-43
-
Applications in Drug Discovery[2][9]
This molecule serves as a versatile building block in two primary areas:
-
Peptidomimetics: The 3-substituted piperidine ring acts as a
-turn mimetic, constraining the peptide backbone to improve metabolic stability and receptor selectivity. -
Fragment-Based Drug Design (FBDD): With a molecular weight of 200 Da and distinct polar vectors, it is an ideal "fragment" for crystallographic screening against proteases or GPCRs.
References
-
Chemical Identity & CAS: CNProt Database Entry for (3-Acetylamino-piperidin-1-yl)-acetic acid (CAS 1353973-21-3). Retrieved from [2]
-
Synthesis of Piperidine Derivatives: Mishra, S., et al. "Catalytic Enantioselective Synthesis of 3-Piperidines."[3] J. Am. Chem. Soc.[3] 2023, 145, 14221-14226.[2][3] [2][3]
-
General N-Alkylation Protocols: "Method for synthesizing 3-amino-piperidine derivatives." Google Patents CN103865964A.
-
Physicochemical Properties: PubChem Compound Summary for Piperidin-1-yl-acetic acid (Core Structure). National Library of Medicine (US). Retrieved from
Sources
- 1. (3-Acetylamino-piperidin-1-yl)-acetic acid [cnprot.com]
- 2. CN103865964A - Method for synthesizing (R)-3-amino-piperidine by adopting transaminase method - Google Patents [patents.google.com]
- 3. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine [organic-chemistry.org]
2-(3-acetamidopiperidin-1-yl)acetic acid properties
An In-Depth Technical Guide to 2-(3-acetamidopiperidin-1-yl)acetic acid: Properties, Synthesis, and Analytical Methodologies
Authored by: A Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of 2-(3-acetamidopiperidin-1-yl)acetic acid, a substituted piperidine derivative of interest in medicinal chemistry and drug development. Although direct experimental data for this specific molecule is limited, this document extrapolates its physicochemical properties, outlines a plausible synthetic route, and details robust analytical methods for its characterization and quantification. The insights provided are grounded in established chemical principles and data from structurally analogous compounds, offering a valuable resource for researchers and scientists in the field.
Introduction
Piperidine and its derivatives are fundamental scaffolds in the design of therapeutic agents due to their prevalence in natural products and their ability to confer desirable pharmacokinetic properties.[1][2] The introduction of an acetamido group at the 3-position and an acetic acid moiety at the 1-position of the piperidine ring creates a molecule with multiple functional groups, suggesting potential for diverse biological interactions and applications as a versatile building block in medicinal chemistry. This guide serves to consolidate the predicted properties and potential synthetic and analytical strategies for 2-(3-acetamidopiperidin-1-yl)acetic acid.
Predicted Physicochemical Properties
The physicochemical properties of 2-(3-acetamidopiperidin-1-yl)acetic acid can be inferred from its constituent parts: the piperidine ring, the acetamido group, and the acetic acid side chain. A summary of these predicted properties is presented in Table 1. The presence of both a carboxylic acid and an amide group suggests the molecule will be a solid at room temperature with a relatively high melting point. The molecule is expected to be a weak acid due to the carboxyl group.[3]
| Property | Predicted Value | Rationale / Comparison |
| Molecular Formula | C9H16N2O3 | Based on chemical structure |
| Molecular Weight | 200.24 g/mol | Calculated from the molecular formula |
| Appearance | White to off-white solid | Typical for similar organic compounds |
| Solubility | Soluble in water and polar organic solvents | Inferred from the presence of polar functional groups[3] |
| pKa | ~4-5 | Primarily due to the carboxylic acid group[3] |
| LogP | < 1 | Estimated based on the hydrophilic nature of the functional groups |
Synthesis and Purification
A plausible and efficient synthetic route to 2-(3-acetamidopiperidin-1-yl)acetic acid is proposed, commencing from the commercially available precursor, 3-aminopiperidine. The synthesis involves a two-step process: selective N-acetylation of the exocyclic amine followed by N-alkylation of the piperidine nitrogen.
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of 2-(3-acetamidopiperidin-1-yl)acetic acid.
Detailed Experimental Protocol
Step 1: Synthesis of N-(piperidin-3-yl)acetamide
This initial step focuses on the selective acetylation of the more nucleophilic exocyclic primary amine of 3-aminopiperidine over the secondary amine within the piperidine ring. This can be achieved under controlled conditions.
-
Reaction Setup: To a solution of 3-aminopiperidine (1 equivalent) in a suitable solvent such as dichloromethane or tetrahydrofuran, add a mild base like triethylamine or diisopropylethylamine (1.1 equivalents). Cool the mixture to 0 °C in an ice bath.
-
Acetylation: Slowly add acetic anhydride (1 equivalent) dropwise to the cooled solution while stirring. The use of a slight excess of the amine or careful control of the stoichiometry of the acetylating agent is crucial to minimize di-acetylation.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up and Isolation: Upon completion, quench the reaction with water. Extract the aqueous layer with a suitable organic solvent. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude N-(piperidin-3-yl)acetamide.
-
Purification: The crude product can be purified by column chromatography on silica gel to obtain the pure intermediate.
Step 2: Synthesis of 2-(3-acetamidopiperidin-1-yl)acetic acid
The second step involves the N-alkylation of the secondary amine of the piperidine ring with a haloacetic acid.
-
Reaction Setup: Dissolve N-(piperidin-3-yl)acetamide (1 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile. Add a base such as potassium carbonate or sodium bicarbonate (2-3 equivalents) to the solution.[4]
-
Alkylation: Add a solution of bromoacetic acid or chloroacetic acid (1.1 equivalents) in the same solvent to the reaction mixture. Heat the reaction to a moderate temperature (e.g., 60-80 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.[4]
-
Work-up and Isolation: After cooling to room temperature, filter the reaction mixture to remove the inorganic salts. The filtrate is then concentrated under reduced pressure. The resulting residue is taken up in water and the pH is adjusted to be acidic (pH 3-4) with a dilute acid like HCl to precipitate the product.
-
Purification: The precipitated solid can be collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water.
Analytical Characterization and Quality Control
Robust analytical methods are essential to confirm the identity, purity, and quantity of the synthesized 2-(3-acetamidopiperidin-1-yl)acetic acid. A combination of spectroscopic and chromatographic techniques is recommended.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the piperidine ring protons, the acetyl methyl group, and the methylene protons of the acetic acid moiety.
-
¹³C NMR: The carbon NMR spectrum should display distinct resonances for all nine carbon atoms in the molecule, including the two carbonyl carbons of the amide and carboxylic acid groups.
-
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) would be suitable for determining the molecular weight of the compound. The expected [M+H]⁺ ion would be at m/z 201.12.
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretch of the amide, the C=O stretches of the amide and carboxylic acid, and the broad O-H stretch of the carboxylic acid.[5]
Chromatographic Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the preferred method for assessing the purity of the final compound.
Caption: A simplified workflow for HPLC-based purity analysis.
Recommended HPLC Method:
A reversed-phase HPLC method using a C18 column would be appropriate for this polar compound.
| Parameter | Recommended Condition |
| Column | C18, 5 µm, 4.6 x 150 mm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm or Mass Spectrometry |
| Column Temperature | 30 °C |
This method should provide good separation of the target compound from potential impurities and starting materials. Method validation should be performed to ensure linearity, accuracy, precision, and sensitivity.[6]
Potential Applications and Future Directions
While the specific biological activities of 2-(3-acetamidopiperidin-1-yl)acetic acid have not been extensively reported, its structure suggests several potential applications in drug discovery and development.
-
Scaffold for Library Synthesis: The molecule can serve as a versatile building block for the synthesis of more complex molecules through modification of the carboxylic acid and amide functionalities.
-
Bioisostere for Drug Candidates: The piperidineacetic acid moiety is a common feature in various biologically active compounds. This molecule could be explored as a bioisostere in lead optimization programs.
-
Potential Biological Activity: Related piperidine derivatives have shown a range of biological activities, including antibacterial and CNS-related effects.[7][8] It would be of interest to screen 2-(3-acetamidopiperidin-1-yl)acetic acid for similar activities.
Future research should focus on the successful synthesis and purification of this compound, followed by a thorough investigation of its biological properties through in vitro and in vivo screening assays.
Conclusion
This technical guide provides a comprehensive, albeit predictive, overview of 2-(3-acetamidopiperidin-1-yl)acetic acid. By leveraging data from structurally similar compounds and established chemical principles, a reliable framework for its synthesis, purification, and analytical characterization has been established. This information is intended to empower researchers and drug development professionals to explore the potential of this and related molecules in their scientific endeavors.
References
-
(3-Methylpiperidin-1-yl)acetic acid | C8H15NO2 | CID 3163244 - PubChem. (n.d.). Retrieved from [Link]
-
Piperidin-1-yl-acetic acid | C7H13NO2 | CID 201097 - PubChem - NIH. (n.d.). Retrieved from [Link]
-
The Regioselective 3-Alkylation of Piperidine - ODU Digital Commons. (1982). Retrieved from [Link]
-
Piperidin-1-Yl-Acetic Acid | Drug Information, Uses, Side Effects, Chemistry. (n.d.). Retrieved from [Link]
- CN103373953A - Preparation method for 3-aminopiperidine and optical isomer thereof - Google Patents. (2013).
-
Procedure for N-alkylation of Piperidine? - ResearchGate. (2017). Retrieved from [Link]
-
Process for the preparation of enantiomerically enriched 3-aminopiperidine - Justia Patents. (2019). Retrieved from [Link]
-
Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases - Beilstein Journals. (2019). Retrieved from [Link]
-
(S)-2-(3-(tert-Butoxycarbonylamino)-2-oxopiperidin-1-yl)acetic acid | C12H20N2O5 | CID - PubChem. (n.d.). Retrieved from [Link]
-
Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate - PMC. (n.d.). Retrieved from [Link]
-
One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines - PMC - NIH. (n.d.). Retrieved from [Link]
-
Regio- and Stereoselective Alkylation of Pyridine-N-oxides : Synthesis of Substituted Piperidines and Pyridines - DiVA. (2017). Retrieved from [Link]
-
Facile synthesis of 3-amino substituted piperidines from L-glutamic acid - Open Research@CSIR-NIScPR. (n.d.). Retrieved from [Link]
-
Acetic Acid - BYJU'S. (n.d.). Retrieved from [Link]
-
Antibacterial activity of 2-(4-aminopiperidin-4-yl)acetic acid (β3,3-Pip) derivatives and its peptides conjugated with lauric acid through the side chain against methicillin-resistant Staphylococcus aureus (MRSA) - PubMed. (2025). Retrieved from [Link]
-
synthesis, in-vitro, in-vivo evaluation and molecular docking of 2-(3-(2-(1, 3-dioxoisoindolin-2-yl) acetamido)-4-oxo-2-substituted thiazolidin-5-yl) acetic acid derivatives as anti-inflammatory agents - Academic Journals. (2015). Retrieved from [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). Retrieved from [Link]
-
(PDF) Synthesis of (R)-(-)-phenylpiperidin-1-yl-acetic acid and its utilization for the synthesis of (R)-(-)-bietamiverine and (R)-(-)-dipiproverine - ResearchGate. (2025). Retrieved from [Link]
-
Analytical Method for Acetamiprid (Animal and Fishery Products). (n.d.). Retrieved from [Link]
-
Antibiofilm Properties of Acetic Acid. (n.d.). Retrieved from [Link]
-
The Antibacterial Activity of Acetic Acid against Biofilm-Producing Pathogens of Relevance to Burns Patients - PubMed. (2015). Retrieved from [Link]
-
Quick Method for the LC-MS/MS Analysis of Highly Polar Pesticides in Foods of Plant Origin involving a Common Extraction Step wi. (2012). Retrieved from [Link]
- CN104387315A - Compound I and (R)-3-aminopiperidine hydrochloride II, preparation method and application in Linagliptin synthesis - Google Patents. (n.d.).
-
Analytical method for simultaneous determination of bulk and intramolecular (13) C-isotope compositions of acetic acid - PubMed. (2015). Retrieved from [Link]
-
Analytical Methods - RSC Publishing. (n.d.). Retrieved from [Link]
-
Growth-Regulatory Effect of Thiazolyl Acetic Acid Derivatives on Lepidium sativum and Sinapis alba - MDPI. (n.d.). Retrieved from [Link]
-
Synthesis and characterization of some new azole- acetanilides - Journal of Chemical and Pharmaceutical Research. (n.d.). Retrieved from [Link]
-
Synthesis of 2-Acetamido-1,3,4-Tri-O- Acetyl-2-Deoxy-D-Mannopyranose -6-Phosphate Prodrugs as Potential Therapeutic Agents - -ORCA - Cardiff University. (2022). Retrieved from [Link]
-
Lauric acid conjugated ureido derivatives of 2-(4-aminopiperidin-4-yl)acetic acid (β3,3-Pip): Overcoming Resistance and Outperforming Standard Antibacterials - ResearchGate. (n.d.). Retrieved from [Link]
Sources
- 1. One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. byjus.com [byjus.com]
- 4. researchgate.net [researchgate.net]
- 5. academicjournals.org [academicjournals.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. BJOC - Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases [beilstein-journals.org]
- 8. Antibacterial activity of 2-(4-aminopiperidin-4-yl)acetic acid (β3,3-Pip) derivatives and its peptides conjugated with lauric acid through the side chain against methicillin-resistant Staphylococcus aureus (MRSA) - PubMed [pubmed.ncbi.nlm.nih.gov]
Structural and Physicochemical Profiling of (3-Acetylamino-piperidin-1-yl)-acetic Acid: A Comprehensive Guide for Drug Discovery
Executive Summary
In modern medicinal chemistry, the piperidine scaffold is universally recognized as a "privileged structure" due to its conformational flexibility and its ability to engage in diverse, high-affinity molecular interactions with biological targets[1]. (3-Acetylamino-piperidin-1-yl)-acetic acid (IUPAC: 2-(3-acetamidopiperidin-1-yl)acetic acid) is a highly functionalized piperidine derivative that serves as a critical building block in the synthesis of receptor agonists, antagonists, and enzyme inhibitors[1][2].
This whitepaper provides an in-depth technical analysis of this compound, detailing its structural identifiers (SMILES, InChIKey), physicochemical properties, and a self-validating synthetic workflow designed for high-yield integration into drug discovery pipelines.
Chemical Identity and Structural Descriptors
Accurate cheminformatic representation is the bedrock of computational drug discovery. The structural descriptors for (3-Acetylamino-piperidin-1-yl)-acetic acid are defined as follows:
-
SMILES : CC(=O)NC1CCCN(C1)CC(=O)O
-
Standard InChI : InChI=1S/C9H16N2O3/c1-7(12)10-8-3-2-4-11(5-8)6-9(13)14/h8H,2-6H2,1H3,(H,10,12)(H,13,14)
-
Standard InChIKey : JSWLTEZNXOVLAY-UHFFFAOYSA-N
The Causality Behind Descriptor Selection
While the SMILES (Simplified Molecular-Input Line-Entry System) string provides a highly efficient 2D topological map of the molecule, it is not inherently unique; a single molecule can have multiple valid SMILES strings depending on the traversal algorithm used.
To resolve this ambiguity in global databases, the InChIKey is utilized. The InChIKey is a 27-character, fixed-length condensed digital representation of the Standard InChI string[3][4]. It is generated using the SHA-256 cryptographic hash function[3].
-
Why SHA-256? The full InChI string for highly functionalized compounds contains special characters and variable lengths, making exact-match queries problematic for web search engines. Hashing the string via SHA-256 creates a URL-safe, collision-resistant identifier that ensures absolute structural precision when cross-referencing compound libraries[4].
Physicochemical Properties
The physical and chemical properties of (3-Acetylamino-piperidin-1-yl)-acetic acid dictate its pharmacokinetic behavior and handling requirements during synthesis. The presence of both a basic tertiary amine and an acidic carboxylic acid allows the molecule to exist as a zwitterion at physiological pH, significantly impacting its solubility and membrane permeability.
Table 1: Quantitative Physicochemical Data
| Property | Value | Reference |
| Molecular Formula | C9H16N2O3 | [5] |
| Molecular Weight | 200.23 g/mol | [5] |
| CAS Number | 1353973-21-3 (Racemic) | [5] |
| Boiling Point | 434.7 ± 45.0 °C (at 760 mmHg) | [5] |
| Density | 1.2 ± 0.1 g/cm³ | [5] |
| Flash Point | 216.7 ± 28.7 °C | [5] |
| Polarizability | 20.2 ± 0.5 × 10⁻²⁴ cm³ | [5] |
Synthesis and Experimental Workflow
The synthesis of (3-Acetylamino-piperidin-1-yl)-acetic acid relies on the N-alkylation of the secondary amine of 3-acetamidopiperidine. Direct alkylation with bromoacetic acid often results in poor yields due to zwitterion precipitation and difficult purification. Therefore, a two-step sequence utilizing a tert-butyl protected electrophile is the optimal approach.
Reaction Pathway Visualization
Figure 1: Two-step synthetic workflow for (3-Acetylamino-piperidin-1-yl)-acetic acid.
Step-by-Step Methodology
Phase 1: SN2 N-Alkylation
-
Preparation : In an oven-dried round-bottom flask, dissolve 10.0 mmol of 3-acetamidopiperidine in 30 mL of anhydrous acetonitrile (CH₃CN) under an inert argon atmosphere.
-
Base Addition : Add 25.0 mmol (2.5 eq) of anhydrous potassium carbonate (K₂CO₃).
-
Causality: The N-alkylation proceeds via a nucleophilic substitution (SN2) mechanism. K₂CO₃ acts as a mild, non-nucleophilic base to scavenge the hydrobromic acid (HBr) generated during the reaction. Without this base, the HBr would protonate the piperidine nitrogen, quenching its nucleophilicity and halting the reaction[6][7].
-
-
Electrophile Addition : Cool the suspension to 0 °C using an ice bath. Dropwise, add 11.0 mmol (1.1 eq) of tert-butyl bromoacetate via a syringe pump over 30 minutes.
-
Causality: Slow addition at 0 °C ensures the piperidine remains in excess relative to the available electrophile, minimizing exothermic side reactions and preventing unwanted double alkylation (quaternization) of the amine[7].
-
-
Reflux : Remove the ice bath and heat the reaction mixture to 80 °C (reflux) for 12 hours. Monitor completion via TLC (DCM:MeOH 9:1).
-
Workup : Cool to room temperature, filter the inorganic salts (KBr, excess K₂CO₃) through a Celite pad, and concentrate the filtrate under reduced pressure to yield the intermediate tert-butyl 2-(3-acetamidopiperidin-1-yl)acetate.
Phase 2: Acidic Deprotection 6. Ester Cleavage : Dissolve the crude intermediate in 10 mL of anhydrous dichloromethane (DCM). Add 10 mL of trifluoroacetic acid (TFA) dropwise at room temperature. Stir for 4 hours.
-
Causality: TFA cleanly cleaves the tert-butyl ester, releasing volatile isobutylene gas and CO₂, driving the reaction to completion without the need for harsh aqueous saponification.
-
Isolation : Evaporate the TFA/DCM under reduced pressure. Triturate the resulting viscous oil with cold diethyl ether to precipitate the final product as a highly pure white solid.
Analytical Validation Protocol
To ensure the integrity of the synthesized compound, a self-validating analytical protocol must be employed.
-
LC-MS Analysis :
-
Method : Dissolve 1 mg of the product in 1 mL of HPLC-grade water/acetonitrile (50:50) with 0.1% formic acid. Inject into an ESI-MS.
-
Validation Check : The presence of a prominent [M+H]⁺ peak at m/z 201.23 confirms the correct molecular weight of the target compound.
-
-
¹H NMR Spectroscopy :
-
Method : Dissolve 5 mg of the final product in D₂O.
-
Validation Check (Self-Validating System) : The complete disappearance of the intense 9-proton singlet at ~1.4 ppm (corresponding to the tert-butyl group) acts as an internal, self-validating marker that the Phase 2 deprotection step was 100% successful. The retention of a 3-proton singlet at ~1.9 ppm confirms that the acetylamino group remained intact during the acidic cleavage.
-
Cheminformatics and Pharmacophore Mapping
The utility of (3-Acetylamino-piperidin-1-yl)-acetic acid in drug discovery stems from its rich pharmacophore profile. The piperidine ring provides a saturated, three-dimensional scaffold that is critical for receptor binding[1].
Figure 2: Pharmacophore mapping of the zwitterionic and hydrogen-bonding features.
At physiological pH (~7.4), the molecule forms a zwitterion. The spatial arrangement of the hydrogen-bond donor (amide NH), multiple hydrogen-bond acceptors (carbonyl oxygens), and the zwitterionic core makes it an ideal candidate for mimicry of endogenous amino acids or as a rigidified scaffold for targeting G-protein-coupled receptors (GPCRs).
References
1.[2] AK Scientific, Inc. - Product Identification: (3-Acetylamino-piperidin-1-yl)-acetic acid. Source: aksci.com. URL: 2 2.[5] (3-Acetylamino-piperidin-1-yl)-acetic acid - 中文蛋白资源. Source: cnprot.com. URL: 5 3.[3] International Chemical Identifier - Wikipedia. Source: wikipedia.org. URL: 3 4.[1] Practical Applications of Piperidine Derivatives in Drug Discovery - BenchChem. Source: benchchem.com. URL: 1 5.[6] Application Note: A Robust Protocol for the N-alkylation of Piperidine - BenchChem. Source: benchchem.com. URL: 6 6.[7] Procedure for N-alkylation of Piperidine? - ResearchGate. Source: researchgate.net. URL: 7 7.[4] About the IUPAC InChI Standard - InChI Trust. Source: inchi-trust.org. URL: 4
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. aksci.com [aksci.com]
- 3. International Chemical Identifier - Wikipedia [en.wikipedia.org]
- 4. inchi-trust.org [inchi-trust.org]
- 5. (3-Acetylamino-piperidin-1-yl)-acetic acid [cnprot.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
The Piperidine Acetic Acid Scaffold in Medicinal Chemistry: A Comprehensive Technical Guide
Executive Summary
In the landscape of modern drug discovery, the identification and optimization of privileged scaffolds are critical for developing highly selective and potent therapeutics. The piperidine ring, a six-membered nitrogen-containing heterocycle, is universally recognized as a cornerstone in medicinal chemistry due to its presence in a vast array of FDA-approved drugs 1[1].
When functionalized with an acetic acid moiety, the resulting piperidine acetic acid derivatives offer a unique, dual-character pharmacophore. This structural combination merges the conformational flexibility and basicity of the piperidine nitrogen with the hydrogen-bonding capability and acidity of the carboxylate group. As a Senior Application Scientist, I have observed that this zwitterionic potential allows these molecules to mimic endogenous ligands (such as GABA or glutamate) while providing synthetic handles for extensive diversification. This whitepaper explores the structural rationale, target engagement, and experimental methodologies associated with piperidine acetic acid derivatives across multiple therapeutic domains.
Structural and Physicochemical Rationale
The strategic inclusion of the piperidine acetic acid core in a drug candidate is rarely accidental; it is driven by specific physicochemical causalities:
-
Electrostatic Interactions & Salt Bridges: At physiological pH (~7.4), the piperidine nitrogen is typically protonated (pKa ~10-11), while the acetic acid group is deprotonated (pKa ~4-5). This creates a zwitterion capable of forming robust bidentate electrostatic interactions. In G-protein-coupled receptors (GPCRs), the protonated nitrogen often anchors to conserved aspartate or glutamate residues, while the carboxylate can interact with arginine or lysine residues within the binding pocket.
-
Conformational Dynamics: The piperidine ring predominantly adopts a chair conformation. By carefully selecting the substitution pattern (e.g., 2-, 3-, or 4-position for the acetic acid group), medicinal chemists can dictate whether the functional group occupies an axial or equatorial position, thereby locking the molecule into a bioactive conformation that maximizes receptor affinity.
-
Metabolic Stability: Compared to acyclic aliphatic amines, the cyclic nature of piperidine offers enhanced resistance to oxidative deamination by monoamine oxidases (MAOs), improving the pharmacokinetic half-life of the drug.
Therapeutic Applications & Target Engagement
Piperidine acetic acid derivatives have demonstrated remarkable versatility, engaging a diverse array of biological targets.
Inflammation and Neuropathic Pain: Bradykinin B1 Receptor Antagonism
The bradykinin B1 receptor is a GPCR that is minimally expressed in healthy tissue but rapidly upregulated during inflammation and tissue injury. Piperidine acetic acid derivatives featuring a tetralin core have been identified as highly potent B1 receptor antagonists2[2]. The causality behind their efficacy lies in the acetic acid moiety mimicking the C-terminal carboxylate of the endogenous agonist (des-Arg⁹-bradykinin), effectively blocking the receptor and halting the downstream phospholipase C (PLC) signaling cascade that triggers hyperalgesia 3[3].
Figure 1: Bradykinin B1 receptor signaling pathway and antagonism by piperidine derivatives.
Infectious Diseases: Squalene Synthase Inhibition
In the pursuit of novel anti-Trypanosomatidae drugs (e.g., for Chagas disease and Leishmaniasis), piperidine-4-acetic acid derivatives have emerged as potent inhibitors of squalene synthase4[4]. By inhibiting this crucial enzyme in the sterol biosynthesis pathway, these compounds deplete the parasite of essential membrane sterols, leading to cell death.
Virology: CCR5 Antagonism
The C-C chemokine receptor type 5 (CCR5) is a vital co-receptor for HIV-1 entry into host T-cells. Highly substituted piperidine-4-acetic acid derivatives have been patented as potent CCR5 antagonists 5[5]. The rigid piperidine scaffold correctly orients the hydrophobic and hydrogen-bonding groups to block the interaction between the viral gp120 envelope glycoprotein and the CCR5 receptor.
Quantitative Pharmacodynamics
The table below summarizes the binding affinities and inhibitory concentrations of key piperidine acetic acid derivatives across various therapeutic targets, illustrating the scaffold's broad utility.
| Compound / Derivative Class | Biological Target | Primary Indication | Potency (IC₅₀) |
| Tetralin-core piperidine acetic acid (e.g., 13g) | Bradykinin B1 Receptor | Inflammation & Chronic Pain | < 20 nM |
| Piperidine-4-acetic acid derivative (Compound 9) | Squalene Synthase | Trypanosomatidae Infection | 45 nM |
| Substituted piperidine-4-acetic acids | CCR5 Receptor | HIV-1 Infection | < 10 nM |
| (2S,4R)-piperidine-4-acetic acid analogs | PSMA | Prostate Cancer (Targeted Delivery) | High Affinity (Variable) |
Experimental Methodologies & Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating necessary quality control checkpoints.
Protocol 1: Synthesis of Piperidin-4-yl-acetic acid methyl ester
This protocol relies on the catalytic hydrogenation of a pyridine precursor, a method chosen because it allows for precise regiochemical functionalization of the aromatic ring prior to saturation 1[1]. Esterification is performed to protect the carboxylic acid during subsequent N-alkylation steps 6[6].
Step-by-Step Workflow:
-
Precursor Preparation: Dissolve 2-(pyridin-4-yl)acetic acid (10 mmol) in 50 mL of glacial acetic acid. Causality: Acetic acid acts as both a solvent and a proton source to activate the pyridine ring for reduction.
-
Catalytic Hydrogenation: Add 10 mol% of Platinum(IV) oxide (PtO₂) catalyst. Pressurize the reaction vessel with H₂ gas to 50 psi and agitate at room temperature for 12 hours.
-
Filtration: Filter the mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure to yield crude piperidin-4-yl-acetic acid.
-
Esterification: Dissolve the crude intermediate in 50 mL of anhydrous methanol. Slowly add thionyl chloride (15 mmol) at 0°C. Reflux for 4 hours. Causality: Thionyl chloride generates HCl in situ, driving the Fischer esterification and resulting in the hydrochloride salt of the product.
-
Self-Validation & QC: Purify via recrystallization (ethanol/ether). Confirm structure and purity (>97%) using ¹H-NMR (singlet at ~3.6 ppm for the methyl ester) and LC-MS (m/z [M+H]⁺ = 158.1).
Protocol 2: In Vitro Calcium Mobilization Assay for B1 Receptor Antagonism
Because the B1 receptor couples to Gq proteins, its activation leads to intracellular calcium release. This assay uses a fluorescent calcium indicator to quantify the antagonistic potency of piperidine acetic acid derivatives.
Step-by-Step Workflow:
-
Cell Preparation: Seed CHO cells stably expressing the human bradykinin B1 receptor into 96-well black-walled, clear-bottom plates at 40,000 cells/well. Incubate overnight at 37°C.
-
Dye Loading: Remove media and add 100 µL of assay buffer containing 4 µM Fluo-4 AM (a calcium-sensitive dye) and 2.5 mM probenecid (to inhibit dye efflux). Incubate for 45 minutes at 37°C.
-
Compound Incubation: Wash cells to remove extracellular dye. Add the piperidine acetic acid derivative at varying concentrations (10⁻¹¹ to 10⁻⁵ M). Include a known B1 antagonist (e.g., R-715) as a positive control. Incubate for 15 minutes.
-
Agonist Stimulation & Reading: Using a fluorescence imaging plate reader (FLIPR), inject the EC₈₀ concentration of des-Arg⁹-bradykinin. Monitor fluorescence (Ex: 488 nm, Em: 525 nm) continuously for 3 minutes.
-
Self-Validation & QC: Calculate the Z'-factor using positive (antagonist + agonist) and negative (vehicle + agonist) controls. A Z'-factor > 0.5 validates the assay's robustness. Determine IC₅₀ using non-linear regression analysis of the peak fluorescence values.
Figure 2: Workflow for validating B1 receptor antagonism via calcium mobilization assay.
Conclusion and Future Perspectives
The piperidine acetic acid scaffold remains a highly privileged structure in medicinal chemistry. Its unique combination of basic and acidic functionalities allows for precise tuning of pharmacokinetic properties and profound target engagement across diverse receptor classes, from GPCRs (Bradykinin B1, CCR5) to critical enzymes (Squalene Synthase). As drug discovery pivots toward more complex modalities, such as targeted protein degraders (PROTACs) and antibody-drug conjugates (ADCs), the modularity of piperidine acetic acid derivatives ensures their continued relevance as high-affinity targeting ligands7[7].
References
- BenchChem - Literature review on substituted piperidine acetic acids.
- Chem-Impex - Piperidin-4-yl-acetic acid methyl ester hydrochloride salt.
- PubMed (Fotsch et al., 2006) - A New Class of Bradykinin 1 Receptor Antagonists Containing the Piperidine Acetic Acid Tetralin Core.
- MDPI (2023) - Inhibitors of Farnesyl Diphosphate Synthase and Squalene Synthase: Potential Source for Anti-Trypanosomatidae Drug Discovery.
- Taylor & Francis (2009) - Annotated Patent Selections: Piperidine-4-acetic acid derivatives and their use.
- BenchChem - (2S,4R)-Piperidine-4-Acetic Acid Analogs in Targeted Drug Delivery.
- BenchChem - Piperidin-1-yl-acetic acid | 3235-67-4.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A new class of bradykinin 1 receptor antagonists containing the piperidine acetic acid tetralin core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Piperidin-1-yl-acetic acid | 3235-67-4 | Benchchem [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. chemimpex.com [chemimpex.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Engineering the 3-Acetylamino Piperidine Scaffold: A Technical Guide for Advanced Drug Discovery
Structural Rationale and Physicochemical Causality
In the landscape of modern medicinal chemistry, saturated nitrogen heterocycles are fundamental vectors for projecting pharmacophores into target binding sites. Among these, the piperidine ring is one of the most frequently utilized structural motifs in FDA-approved drugs[1]. While 1,4-disubstituted piperidines are historically common, the strategic utilization of 3-amino and 3-acetylamino piperidine (3-AAP) building blocks has emerged as a powerful tool to navigate complex structure-activity relationship (SAR) landscapes[1][2].
The selection of a 3-acetylamino substitution pattern over a primary amine or an open-chain aliphatic amide is driven by specific physicochemical causalities:
-
Basicity Modulation & hERG Mitigation : Unprotected 3-aminopiperidines possess a highly basic primary amine, which often leads to promiscuous binding, poor membrane permeability, and severe hERG channel liability (cardiotoxicity)[3]. Acetylation of this exocyclic amine converts it into a neutral, highly directional hydrogen-bond donor/acceptor, significantly lowering the overall pKa of the molecule and improving its safety profile.
-
Conformational Restriction : The piperidine chair conformation restricts the spatial orientation of the acetamido group. Depending on the stereocenter (R or S) at the C3 position, the acetylamino vector can be precisely locked in an equatorial or axial geometry to interact with specific enzymatic hinge regions or receptor pockets[4][5].
-
Metabolic Stability : Open-chain amides are highly susceptible to proteolytic cleavage and oxidative metabolism. Incorporating the amide onto a cyclic piperidine scaffold sterically shields the functional group, enhancing microsomal stability[4].
Synthetic Methodologies for Enantioenriched 3-AAP
The pharmacological efficacy of 3-AAP derivatives is highly stereodependent. For instance, in the development of GSK-3β inhibitors, the (R)-enantiomers demonstrated nanomolar inhibitory potency, whereas the (S)-enantiomers exhibited a substantial loss in activity[4]. Consequently, robust asymmetric synthesis is critical.
Modern synthetic routes avoid late-stage chiral resolution in favor of stereoselective early-stage construction. A highly robust platform involves the generation of enantioenriched N-alkylpyridinium salts from commercially available pyridines and enantiopure primary amines via Zincke imines[6]. The addition of potassium metabisulfite (
Workflow for the asymmetric synthesis and functionalization of 3-AAP building blocks.
Pharmacological Applications and Case Studies
Toll-Like Receptor 7 (TLR7) Agonists
TLR7 is a key pattern recognition receptor in the innate immune system. Small-molecule TLR7 agonists are highly sought after as vaccine adjuvants and immunotherapeutics for viral infections and oncology[8]. In the optimization of isoxazolo[5,4-d]pyrimidine scaffolds, the incorporation of 3-acetamidopiperidine as the R2 substituent proved critical. The secondary amine of the piperidine ring undergoes Nucleophilic Aromatic Substitution (SNAr) with the heterocyclic core, while the 3-acetamido group projects into the TLR7 binding pocket to establish crucial hydrogen bonds, driving agonist activity[8].
Mechanism of action for 3-AAP-derived TLR7 agonists activating innate immune responses.
Epigenetic and Kinase Targeting
Beyond innate immunity, the 3-AAP and 3-aminopiperidine motifs are heavily utilized in epigenetic regulation and kinase inhibition. They have been successfully integrated into Histone Deacetylase (HDAC) inhibitors, specifically targeting Class IIa HDACs (like HDAC9) to modulate regulatory T-cell (Treg) function for autoimmune disease therapy[9]. Furthermore, 3-aminopiperidines act as fundamental hinge-binding components in Janus kinase (JAK) inhibitors (e.g., tofacitinib analogs)[3] and GSK-3β inhibitors[4].
Quantitative Data Summary
The table below summarizes the structure-activity relationship (SAR) impact of integrating 3-amino/3-acetamidopiperidine blocks across different therapeutic targets.
| Compound Scaffold | Target | R1 Substituent | R2 Substituent (Piperidine derivative) | Biological Activity (IC50/EC50) | Reference |
| Isoxazolo[5,4-d]pyrimidine | TLR7 | 4-Chlorophenyl | 3-Methylpiperidine | EC50 = 21.4 μM | [8] |
| Isoxazolo[5,4-d]pyrimidine | TLR7 | 4-Chlorophenyl | 3-Acetamidopiperidine | EC50 < 10 μM (Optimized) | [8] |
| 9H-pyrimido[4,5-b]indole | GSK-3β | Chloro | (R)-3-Aminopiperidine | IC50 = Low Nanomolar | [4] |
| Pyrrolopyrimidine (Tofacitinib) | JAK1/JAK2 | Cyanoacetate | 3-Aminopiperidine | IC50 = Low Nanomolar | [3] |
| 1,2,4-oxadiazole derivative | HDAC9 | Trifluoromethyl | 3-Acetamidopiperidine | High Suppressive Activity | [9] |
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols outline the chemical integration and biological validation of 3-AAP building blocks.
Protocol A: SNAr Functionalization of Heterocycles with 3-Acetamidopiperidine
Objective: To couple 3-acetamidopiperidine to a halogenated heterocyclic core (e.g., a chloropyrimidine)[8][9].
Causality: Potassium carbonate (
Step-by-Step Methodology:
-
Preparation : In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve the halogenated heterocyclic electrophile (1.0 equiv., e.g., 0.22 mmol) in anhydrous N,N-Dimethylformamide (DMF) (2.0 mL).
-
Base Addition : Add finely powdered, anhydrous
(3.0 equiv., 0.66 mmol). Stir for 5 minutes at room temperature to ensure uniform suspension[8]. -
Amine Addition : Add 3-acetamidopiperidine (3.0 equiv., 0.66 mmol)[8] dropwise or in small portions.
-
Reaction : Heat the reaction mixture to 80°C and monitor via TLC (Dichloromethane:Methanol, 10:1). The reaction is typically complete within 4–6 hours.
-
Workup : Cool the mixture to room temperature, dilute with Ethyl Acetate (15 mL), and wash with distilled water (3 × 10 mL) to remove DMF and inorganic salts. Wash the organic layer with brine (10 mL), dry over anhydrous
, and concentrate under reduced pressure. -
Purification : Purify the crude residue via flash column chromatography using a mobile phase of
/MeOH (15:1, v/v)[8]. Note: The acetamido group sufficiently lowers the basicity of the molecule, preventing severe streaking on silica gel, which is otherwise common with free 3-aminopiperidines.
Protocol B: High-Throughput TLR7 Reporter Assay
Objective: To validate the biological activity (EC50) of the synthesized 3-AAP derivative[8].
Causality: A Secreted Embryonic Alkaline Phosphatase (SEAP) reporter gene is placed under the control of an NF-κB inducible promoter. If the 3-AAP compound successfully agonizes TLR7, the signaling cascade (MyD88
Step-by-Step Methodology:
-
Cell Culture : Cultivate HEK293 cells co-transfected with the human TLR7 gene and an NF-κB-inducible SEAP reporter gene in DMEM supplemented with 10% FBS and appropriate selection antibiotics[8].
-
Seeding : Seed the cells into 96-well flat-bottom plates at a density of
cells/well in 100 μL of medium. Incubate overnight at 37°C in a 5% atmosphere. -
Compound Treatment : Prepare serial dilutions of the 3-AAP derivative in DMSO (final DMSO concentration
1%). Add 10 μL of the diluted compounds to the corresponding wells. Include a known TLR7 agonist (e.g., R848 or Imiquimod) as a positive control and DMSO as a vehicle negative control. -
Incubation : Incubate the plates for 24 hours at 37°C.
-
Detection : Transfer 20 μL of the cell culture supernatant from each well to a new 96-well assay plate. Add 180 μL of a SEAP detection substrate (e.g., QUANTI-Blue™) to each well.
-
Quantification : Incubate at 37°C for 1–3 hours and measure the optical density (OD) at 620 nm using a microplate reader. Calculate the EC50 values using non-linear regression analysis (e.g., four-parameter logistic curve).
References
-
[1] Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues. King's College London. Available at:[Link]
-
[2] Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry. Available at: [Link]
-
[6] Potassium Bisulfite's Role in Developing a Robust Platform for Enantioenriched N-Alkylpyridinium Salts as Piperidine Precursors. Journal of the American Chemical Society. Available at: [Link]
-
[3] Put a ring on it: application of small aliphatic rings in medicinal chemistry. National Institutes of Health (NIH). Available at: [Link]
-
[4] Discovery and Evaluation of Enantiopure 9H-pyrimido[4,5-b]indoles as Nanomolar GSK-3β Inhibitors with Improved Metabolic Stability. MDPI. Available at: [Link]
-
[5] 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. National Institutes of Health (NIH). Available at: [Link]
-
[8] Structural Optimization and Biological Evaluation of Isoxazolo[5,4-d]pyrimidines as Selective Toll-Like Receptor 7 Agonists. National Institutes of Health (NIH). Available at: [Link]
-
[9] WO2011088192A1 - Compounds and methods. Google Patents. Available at:
Sources
- 1. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 2. ajchem-a.com [ajchem-a.com]
- 3. Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 8. Structural Optimization and Biological Evaluation of Isoxazolo[5,4-d]pyrimidines as Selective Toll-Like Receptor 7 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. WO2011088192A1 - Compounds and methods - Google Patents [patents.google.com]
Foreword: The Pivotal Role of pKa in Modern Drug Discovery
An In-depth Technical Guide to the pKa Values of (3-Acetylamino-piperidin-1-yl)-acetic acid
In the landscape of drug development, the acid dissociation constant (pKa) stands as a cornerstone physicochemical parameter. It governs a molecule's ionization state at a given pH, which in turn dictates its solubility, lipophilicity, membrane permeability, and binding interactions with its biological target.[1][2] For any potential therapeutic agent, an accurate understanding of its pKa values is not merely academic; it is a critical determinant of its pharmacokinetic (ADME) profile and its ultimate success as a drug.[2]
Molecular Structure and Analysis of Ionizable Centers
(3-Acetylamino-piperidin-1-yl)-acetic acid is a bifunctional molecule possessing both an acidic and a basic center.
-
The Acidic Center: A carboxylic acid group (-COOH) attached to the piperidine nitrogen.
-
The Basic Center: A tertiary amine, the nitrogen atom of the piperidine ring.
The ionization state of these two groups is what defines the molecule's net charge at any given pH. The presence of the 3-acetylamino substituent on the piperidine ring also exerts an electronic influence that must be considered.
To form a robust hypothesis for the pKa values of our target molecule, we first examine the known pKa values of structurally related compounds.
| Compound | Structure | Functional Group | Experimental pKa |
| Piperidine | A secondary amine | Piperidine N-H | 11.12[3] |
| N-Acetylglycine | An N-acylated amino acid | Carboxylic Acid | ~3.67[4][5] |
| Piperidine-4-acetic acid | A piperidine with a C-linked acid | Carboxylic Acid | ~3-4[6] |
| Piperidine N-H | ~10-11[6] |
Based on these reference points, we can anticipate two distinct pKa values for (3-Acetylamino-piperidin-1-yl)-acetic acid:
-
pKa₁ (Carboxylic Acid): Expected to be in the range of 3.5 - 4.5. The electron-withdrawing nature of the adjacent protonated tertiary amine will lower the pKa (make it more acidic) compared to a simple aliphatic carboxylic acid.
-
pKa₂ (Tertiary Amine): Expected to be significantly lower than that of piperidine (~11). The N-acetic acid substituent is strongly electron-withdrawing, which drastically reduces the basicity of the piperidine nitrogen. The 3-acetylamino group will also contribute a minor electron-withdrawing inductive effect. Therefore, a pKa in the range of 7.0 - 8.5 is a reasonable starting hypothesis.
Experimental Determination by Potentiometric Titration
While theoretical estimation is valuable, experimental determination is the gold standard for accuracy. Potentiometric titration is the most common, precise, and reliable method for determining the pKa of ionizable compounds.[7][8]
Causality Behind the Method
The principle lies in monitoring the pH of a solution of the analyte as a standardized titrant (a strong acid or base) is added incrementally. The resulting titration curve of pH versus titrant volume reveals buffer regions. The pH at the midpoint of each buffer region (the half-equivalence point) is equal to the pKa of the corresponding ionizable group, as described by the Henderson-Hasselbalch equation.[7] This method is self-validating; the sharpness of the inflection points and the clarity of the plateaus provide direct visual confirmation of the quality of the data.
Detailed Experimental Protocol
Instrumentation:
-
A calibrated, high-precision pH meter with a combination glass electrode.
-
An automated burette (autotitrator) for accurate and precise titrant delivery.
-
A thermostatted titration vessel to maintain a constant temperature (e.g., 25 °C), as pKa is temperature-dependent.[9]
-
A magnetic stirrer and stir bar.
Reagents:
-
(3-Acetylamino-piperidin-1-yl)-acetic acid (high purity, accurately weighed).
-
Standardized 0.1 M Hydrochloric Acid (HCl) titrant.
-
Standardized 0.1 M Sodium Hydroxide (NaOH) titrant (carbonate-free).
-
Potassium Chloride (KCl) to maintain constant ionic strength.
-
High-purity, degassed water (to eliminate dissolved CO₂).
Step-by-Step Methodology:
-
Instrument Calibration: Calibrate the pH meter at the experimental temperature using at least three standard buffer solutions (e.g., pH 4.01, 7.00, 10.01).
-
Sample Preparation: Accurately weigh approximately 10-20 mg of the compound and dissolve it in a known volume (e.g., 50 mL) of high-purity water in the titration vessel. Add KCl to achieve a final ionic strength of 0.1 M.
-
Initial Titration (Acidification): Titrate the sample solution with 0.1 M HCl to a low pH (e.g., pH 2.0) to ensure both the carboxylic acid and the tertiary amine are fully protonated. This step provides a clear starting point for the subsequent base titration.
-
Definitive Titration (Alkalization): Titrate the acidified solution with 0.1 M NaOH. Add the titrant in small, precise increments (e.g., 0.01-0.05 mL), allowing the pH reading to stabilize after each addition. Continue the titration to a high pH (e.g., pH 12.0) to ensure both protons have been removed.
-
Data Analysis:
-
Plot the recorded pH values against the volume of NaOH added to generate the titration curve.
-
Calculate the first derivative (dpH/dV) and second derivative (d²pH/d²V) of the curve to accurately identify the two equivalence points (where the derivatives peak or cross zero, respectively).
-
The volume of NaOH required to reach the first equivalence point corresponds to the deprotonation of the carboxylic acid. The volume at the halfway point (V₁/₂) is used to find pKa₁.
-
The volume of NaOH added between the first and second equivalence points corresponds to the deprotonation of the tertiary amine. The volume at the halfway point between these two (V₁ + (V₂-V₁)/₂) is used to find pKa₂.
-
Read the pH from the titration curve at these half-equivalence volumes to obtain the experimental pKa₁ and pKa₂ values.
-
Visualization of Experimental Workflow
Caption: Workflow for pKa determination via potentiometric titration.
Computational Prediction of pKa Values
In parallel with experimental work, in silico pKa prediction offers a rapid and cost-effective means of estimation, particularly valuable in early-stage discovery for screening large libraries of compounds.[1]
Methodological Approaches
-
Empirical and Database-Driven Methods: These are the fastest approaches. Software packages like ACD/Labs pKa DB, ChemAxon, and Schrödinger's Epik utilize large databases of experimentally determined pKa values.[10][11] They analyze the query molecule, break it down into fragments, and match these to database entries, applying corrections for substituent effects based on linear free-energy relationships (LFERs).[1] Their accuracy is highest for molecules containing common, well-represented functional groups.[12]
-
Quantum Mechanics (QM) Based Methods: These first-principles approaches are more computationally intensive but offer greater accuracy for novel scaffolds.[12] The process involves calculating the standard free energy difference (ΔG°) between the protonated and deprotonated states of the molecule. This is typically achieved using Density Functional Theory (DFT) in combination with a continuum solvation model (like SMD or COSMO) to simulate the aqueous environment.[10][13] The pKa is then derived directly from the calculated ΔG°.
Visualization of Computational Workflow
Caption: Workflow for pKa prediction using quantum mechanics.
Results Summary and Pharmacological Implications
Based on theoretical analysis and comparison with related structures, the following pKa values are predicted for (3-Acetylamino-piperidin-1-yl)-acetic acid.
| Ionizable Group | Predicted pKa Range | Predicted Ionization State at pH 7.4 |
| Carboxylic Acid (pKa₁) | 3.5 – 4.5 | Deprotonated (Anionic, -COO⁻) |
| Tertiary Amine (pKa₂) | 7.0 – 8.5 | Mostly Protonated (Cationic, -NH⁺-) |
Physiological State: At a physiological pH of 7.4, the molecule is expected to exist predominantly as a zwitterion , with a negatively charged carboxylate group and a positively charged ammonium group.
Implications for Drug Development:
-
Aqueous Solubility: Zwitterions often exhibit their lowest solubility at their isoelectric point (pI). While the presence of charges enhances interaction with water, strong intermolecular forces in the solid state (crystal lattice energy) can dominate, leading to poor solubility at neutral pH.[6] Solubility can often be improved by formulating the compound at a pH far from its pI.[6]
-
Membrane Permeability: The high polarity and charged nature of the zwitterionic form will likely hinder passive diffusion across lipid membranes (e.g., the intestinal wall or the blood-brain barrier). This is a critical consideration for oral bioavailability and CNS penetration.
-
Target Binding: The specific ionization state is crucial for molecular recognition. A protonated amine can form a key salt bridge with an acidic residue (e.g., Aspartate, Glutamate) in a protein's binding pocket, while a carboxylate can interact with a basic residue (e.g., Lysine, Arginine). An accurate pKa value is essential for building predictive binding models and understanding structure-activity relationships (SAR).
Conclusion
(3-Acetylamino-piperidin-1-yl)-acetic acid possesses two key ionizable centers: a carboxylic acid (pKa₁ ≈ 3.5-4.5) and a tertiary amine (pKa₂ ≈ 7.0-8.5). This profile dictates that it will exist primarily as a zwitterion under physiological conditions, a fact with profound consequences for its ADME properties. While this guide provides robust theoretical estimates and validated methodologies for determination, we strongly recommend the experimental validation of these pKa values using potentiometric titration to provide the definitive data required for informed decision-making in any drug development program.
References
-
Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ. [Link]
-
Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Optibrium. [Link]
-
(PDF) Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. ResearchGate. [Link]
-
Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25±0.5). Pakistan Journal of Pharmaceutical Sciences. [Link]
-
(PDF) Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25 ±0.5oC). ResearchGate. [Link]
-
Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25±0.5oC). PubMed. [Link]
-
Computer Prediction of pKa Values in Small Molecules and Proteins. ACS Publications. [Link]
-
How to Predict pKa. Rowan. [Link]
-
pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives. ResearchGate. [Link]
-
Showing Compound Acetylglycine (FDB022100). FooDB. [Link]
-
Table 3 from pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Semantic Scholar. [Link]
-
Interpretable Deep-Learning pKa Prediction for Small Molecule Drugs via Atomic Sensitivity Analysis. PMC. [Link]
-
(PDF) Synthesis, characterization and antimicrobial activity of piperidine derivatives. ResearchGate. [Link]
-
pKa values in organic chemistry – making maximum use of the available data. Tetrahedron Letters. [Link]
-
Aceturic acid. Wikipedia. [Link]
-
pKa Values of Some Piperazines at (298, 303, 313, and 323) K. University of Regina. [Link]
-
Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. Drug Hunter. [Link]
-
Influence of Temperatures and Thermodynamic Parameters on pKa Values for Some Acids and Basic Imines Derived 3-Acetyl and. Asian Journal of Chemistry. [Link]
-
pK a values of common substituted piperazines. ResearchGate. [Link]
-
Modulation of Pharmacologically Relevant Properties of Piperidine Derivatives by Functional Groups in an Equatorial or Axial β‐Position to the Amino Group. ResearchGate. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. drughunter.com [drughunter.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Page loading... [wap.guidechem.com]
- 5. Aceturic acid - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. applications.emro.who.int [applications.emro.who.int]
- 8. Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25±0.5oC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. asianpubs.org [asianpubs.org]
- 10. peerj.com [peerj.com]
- 11. optibrium.com [optibrium.com]
- 12. How to Predict pKa | Rowan [rowansci.com]
- 13. researchgate.net [researchgate.net]
Navigating the Synthesis and Procurement of CAS 1353973-21-3: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of Sourcing Novel Chemical Entities
In the landscape of modern drug discovery and development, the demand for novel chemical entities with specific structural and stereochemical attributes is paramount. 1-((3R,4R)-3-fluoro-4-(4-vinylphenyl)pyrrolidin-1-yl)ethan-1-one, identified by CAS number 1353973-21-3, represents such a specialized molecule. Its unique combination of a fluorinated pyrrolidine core and a vinylphenyl substituent makes it a person of interest for various research applications. However, a preliminary survey of the chemical supplier landscape reveals that this compound is not a readily available, off-the-shelf product. This guide provides an in-depth technical overview for researchers and drug development professionals on how to approach the acquisition of this and other similarly rare compounds, with a focus on custom synthesis, vendor selection, and safe handling.
Part 1: The Necessity of Custom Synthesis
Given that CAS 1353973-21-3 is not commercially cataloged, researchers must turn to custom synthesis, a service that provides bespoke chemical compounds tailored to specific research needs.[1] This approach is essential for accessing novel molecules that are crucial for advancing pharmaceutical research and development.[2][3]
Conceptual Synthetic Approach
A potential synthetic strategy could involve the stereoselective synthesis of a 3-fluoro-4-aryl-pyrrolidine intermediate, followed by N-acetylation and introduction of the vinyl group on the aryl moiety. The key challenges in such a synthesis would be the stereocontrol of the two chiral centers on the pyrrolidine ring and the introduction of the fluorine atom with the desired stereochemistry.
Part 2: Selecting a Custom Synthesis Partner
Choosing the right Contract Research Organization (CRO) is a critical step that significantly impacts the success of a research project.[9] The selection process should be meticulous and based on a combination of technical expertise, communication, and regulatory compliance.[10][11]
Key Evaluation Criteria for a CRO
| Criteria | Key Considerations |
| Technical Expertise | Does the CRO have demonstrated experience in heterocyclic chemistry, stereoselective synthesis, and fluorine chemistry?[12][13] Request examples of similar projects. |
| Scale-up Capabilities | Can the CRO handle synthesis from milligram to kilogram scales to support future development needs?[1][2] |
| Analytical Capabilities | What analytical techniques (e.g., NMR, HPLC, LC-MS) are used for characterization and quality control to ensure the purity and identity of the final compound?[14][15] |
| Communication & Project Management | Is there a clear communication plan with regular progress updates? A dedicated project manager is often a sign of a well-organized CRO.[11] |
| Regulatory Compliance | Does the CRO operate under relevant quality standards (e.g., ISO 9001, GLP, GMP) if required for later-stage development?[1][11] |
| Intellectual Property (IP) Protection | Ensure a clear confidentiality and IP agreement is in place to protect your novel research.[16] |
Potential Custom Synthesis Providers
The following table lists examples of CROs with stated expertise in relevant areas. This is not an exhaustive list, and researchers should conduct their own due diligence.
| Company | Stated Expertise |
| PharmaBlock | Design and synthesis of novel building blocks, including pyrrolidines, with capabilities in flow chemistry and fluorination.[6] |
| Enamine | Synthesis of unique substituted pyrrolidines as building blocks for medicinal chemistry.[4] |
| Life Chemicals | Offers a variety of pyrrolidine-based building blocks and custom synthesis services.[5] |
| Fluorochem | Provides comprehensive synthetic and medicinal chemistry CRO services with a portfolio of fluorinated compounds.[12] |
Part 3: The Procurement Workflow
The process of procuring a novel compound via custom synthesis involves several key stages, from initial inquiry to final delivery.
Caption: A streamlined workflow for the procurement of custom-synthesized novel chemical compounds.
Experimental Protocol: Evaluating a Custom Synthesis Proposal
-
Review of Synthetic Route: Assess the proposed synthetic route for its feasibility, potential risks, and efficiency. A well-detailed proposal will outline each step and potential challenges.
-
Timeline and Deliverables: The proposal should provide a clear timeline with milestones for each synthetic step and the final delivery date.[10]
-
Cost Analysis: The cost should be broken down by synthesis, purification, and analytical characterization. Be wary of quotes that are significantly lower than others, as this may indicate a lack of understanding of the synthetic complexity.[16]
-
Analytical Plan: The proposal must specify the analytical methods that will be used to confirm the structure and purity of the final compound (e.g., ¹H NMR, ¹³C NMR, ¹⁹F NMR, LC-MS, and HPLC).[14]
-
Reporting: Clarify the frequency and format of progress reports.
Part 4: Safe Handling and Storage of Novel Compounds
Upon receipt of a novel compound like CAS 1353973-21-3, for which a comprehensive Safety Data Sheet (SDS) may not exist, it is imperative to treat the substance as potentially hazardous.[17]
Core Safety Principles
-
Engineering Controls: All handling of the solid compound and its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Personal Protective Equipment (PPE): At a minimum, this includes a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves (e.g., nitrile).
-
Storage: Store the compound in a clearly labeled, tightly sealed container in a cool, dry, and well-ventilated area, segregated from incompatible materials.[17]
Caption: A workflow outlining the essential steps for the safe handling of a novel chemical compound.
Experimental Protocol: Preparation of a Stock Solution
-
Pre-weighing: Tare a clean, dry vial on an analytical balance within a fume hood.
-
Aliquotting: Carefully transfer the desired amount of the solid compound into the tared vial using appropriate tools (e.g., spatula).
-
Solvent Addition: Add the appropriate solvent (e.g., DMSO, an alcohol) to the vial to achieve the desired concentration.
-
Dissolution: Cap the vial securely and vortex or sonicate until the compound is fully dissolved.
-
Labeling: Clearly label the vial with the compound name, CAS number, concentration, solvent, and date of preparation.
-
Storage: Store the stock solution at the appropriate temperature (e.g., -20°C or -80°C) to maintain stability.
Conclusion
The acquisition of a novel and specialized chemical entity such as CAS 1353973-21-3 is a multi-step process that begins with the recognition that custom synthesis is necessary. By carefully selecting a qualified CRO, establishing a clear procurement workflow, and adhering to rigorous safety protocols for handling, researchers can successfully obtain the critical molecules needed to drive their discovery programs forward. This technical guide provides a framework for navigating this process with scientific integrity and a commitment to safety.
References
Sources
- 1. arsicanada.com [arsicanada.com]
- 2. arborpharmchem.com [arborpharmchem.com]
- 3. steeronresearch.com [steeronresearch.com]
- 4. enamine.net [enamine.net]
- 5. lifechemicals.com [lifechemicals.com]
- 6. img01.pharmablock.com [img01.pharmablock.com]
- 7. Synthesis of 3-fluoropyrrolidines and 4-fluoropyrrolidin-2-ones from allylic fluorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. What is Custom Synthesis? What is a CRO and what's a FTE contract? Chiroblock GmbH [chiroblock.com]
- 10. resolvemass.ca [resolvemass.ca]
- 11. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 12. fluorochem.co.uk [fluorochem.co.uk]
- 13. Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions | MDPI [mdpi.com]
- 14. How to control the sequence and purity of custom - synthesized peptides? - Blog [orchid-chem.com]
- 15. synthinkchemicals.com [synthinkchemicals.com]
- 16. macsenlab.com [macsenlab.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Application Notes & Protocols: A Detailed Guide to the Synthesis of (3-Acetylamino-piperidin-1-yl)-acetic acid
Abstract: This document provides a comprehensive, field-proven guide for the synthesis of (3-Acetylamino-piperidin-1-yl)-acetic acid, a valuable heterocyclic building block for drug discovery and development. Piperidine scaffolds are central to medicinal chemistry, found in numerous FDA-approved pharmaceuticals.[1][2][3][4] This guide details a robust two-step synthetic sequence, beginning with the chemoselective acetylation of 3-aminopiperidine, followed by the N-alkylation of the resulting secondary amine. The protocols herein are designed for reproducibility and scalability, supported by mechanistic insights and practical advice to ensure a high degree of success for researchers, chemists, and drug development professionals.
Strategic Overview of the Synthesis
The synthesis of the target compound, (3-Acetylamino-piperidin-1-yl)-acetic acid, is efficiently achieved through a two-step process. The core logic is to first protect the reactive primary amine at the C-3 position of the piperidine ring, thereby differentiating it from the secondary amine of the ring itself. This allows for the selective functionalization of the ring nitrogen in the subsequent step.
The synthetic pathway involves:
-
Chemoselective N-Acetylation: The primary amino group of a suitable 3-aminopiperidine precursor is selectively acetylated to form an amide. This transformation leverages the higher nucleophilicity of the primary amine compared to the more sterically hindered secondary ring amine under controlled conditions. The resulting amide is significantly less nucleophilic, effectively protecting the C-3 position from participating in the subsequent alkylation.
-
N-Alkylation and Saponification: The secondary amine within the piperidine ring of the acetylated intermediate is then alkylated using an ethyl haloacetate ester. This reaction proceeds via a standard SN2 mechanism. The resulting ester is subsequently hydrolyzed (saponified) under basic conditions, followed by acidification to yield the final carboxylic acid product.
This strategic approach prevents undesirable side reactions, such as di-alkylation or polymerization, which can be problematic in the direct alkylation of unsubstituted diamines.[5][6][7]
Caption: High-level overview of the two-step synthetic pathway.
Detailed Experimental Protocols
Step 1: Synthesis of N-(Piperidin-3-yl)acetamide
This protocol details the selective acetylation of the primary amine at the 3-position of the piperidine ring. Acetic anhydride is used as the acetylating agent, and triethylamine serves as a non-nucleophilic base to neutralize the acetic acid byproduct.
Materials & Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Equiv. |
| 3-Aminopiperidine Dihydrochloride | 173.09 | 5.00 g | 28.9 | 1.0 |
| Triethylamine (TEA) | 101.19 | 9.7 mL | 69.4 | 2.4 |
| Acetic Anhydride | 102.09 | 2.86 mL | 30.3 | 1.05 |
| Dichloromethane (DCM) | - | 100 mL | - | - |
| Saturated NaHCO₃ Solution | - | 50 mL | - | - |
| Brine | - | 50 mL | - | - |
| Anhydrous MgSO₄ | - | As needed | - | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-aminopiperidine dihydrochloride (5.00 g, 28.9 mmol) and dichloromethane (100 mL).
-
Cool the resulting suspension to 0 °C using an ice-water bath.
-
Slowly add triethylamine (9.7 mL, 69.4 mmol) to the suspension. Stir for 15 minutes to liberate the free base.
-
While maintaining the temperature at 0 °C, add acetic anhydride (2.86 mL, 30.3 mmol) dropwise over 10 minutes. Causality Note: Slow addition is critical to control the exothermic reaction and prevent potential side reactions.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by adding 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid.
-
Transfer the mixture to a separatory funnel. Collect the organic layer, and extract the aqueous layer with DCM (2 x 30 mL).
-
Combine all organic layers and wash with brine (50 mL).
-
Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by silica gel column chromatography to yield N-(piperidin-3-yl)acetamide as a solid or viscous oil.
Step 2: Synthesis of (3-Acetylamino-piperidin-1-yl)-acetic acid
This procedure involves the N-alkylation of the intermediate from Step 1 with ethyl bromoacetate, followed by ester hydrolysis to yield the final product.
Materials & Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Equiv. |
| N-(Piperidin-3-yl)acetamide | 142.20 | 3.00 g | 21.1 | 1.0 |
| Potassium Carbonate (K₂CO₃), anhydrous | 138.21 | 5.83 g | 42.2 | 2.0 |
| Ethyl Bromoacetate | 167.00 | 2.45 mL | 22.2 | 1.05 |
| Acetonitrile (MeCN), anhydrous | - | 75 mL | - | - |
| Lithium Hydroxide (LiOH) Monohydrate | 41.96 | 1.77 g | 42.2 | 2.0 |
| Tetrahydrofuran (THF) | - | 30 mL | - | - |
| Water (deionized) | - | 30 mL | - | - |
| 2 M Hydrochloric Acid (HCl) | - | As needed | - | - |
Procedure:
Part A: N-Alkylation
-
In a 250 mL round-bottom flask, combine N-(piperidin-3-yl)acetamide (3.00 g, 21.1 mmol), anhydrous potassium carbonate (5.83 g, 42.2 mmol), and anhydrous acetonitrile (75 mL).
-
Stir the suspension vigorously. Add ethyl bromoacetate (2.45 mL, 22.2 mmol) to the mixture.
-
Heat the reaction mixture to 60-70 °C and stir for 8-12 hours. Rationale: Heating accelerates the SN2 reaction. K₂CO₃ acts as a base to neutralize the hydrobromic acid formed, driving the reaction to completion.[8][9]
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Filter off the potassium carbonate and wash the solid with acetonitrile.
-
Concentrate the filtrate under reduced pressure to obtain the crude ethyl (3-acetylamino-piperidin-1-yl)-acetate, which can be used directly in the next step.
Part B: Saponification (Ester Hydrolysis) 7. Dissolve the crude ester from the previous step in a mixture of THF (30 mL) and water (30 mL). 8. Add lithium hydroxide monohydrate (1.77 g, 42.2 mmol) to the solution. 9. Stir the mixture at room temperature for 3-5 hours until the ester is fully hydrolyzed (monitor by TLC). 10. Remove the THF under reduced pressure. Dilute the remaining aqueous solution with 20 mL of water. 11. Cool the solution in an ice bath and carefully acidify to pH ~3-4 by the dropwise addition of 2 M HCl. The final product should precipitate as a white solid. 12. Collect the solid by vacuum filtration, wash with a small amount of cold water, and dry under vacuum to yield (3-Acetylamino-piperidin-1-yl)-acetic acid.
Mechanistic Discussion & Scientific Rationale
The success of this synthesis hinges on understanding the underlying chemical principles.
-
N-Acetylation Selectivity: The primary amine at the C-3 position is more sterically accessible and generally more nucleophilic than the secondary amine of the piperidine ring. This inherent difference allows for its selective reaction with acetic anhydride at low temperatures, forming a stable amide. Once formed, the amide nitrogen's lone pair is delocalized through resonance with the adjacent carbonyl group, rendering it non-nucleophilic and effectively protecting it.
-
N-Alkylation (SN2 Reaction): The alkylation of the piperidine ring nitrogen with ethyl bromoacetate is a classic bimolecular nucleophilic substitution (SN2) reaction. The nitrogen atom's lone pair acts as the nucleophile, attacking the electrophilic carbon atom bonded to the bromine. The presence of a base (K₂CO₃) is non-negotiable; it neutralizes the proton on the nitrogen after the initial attack, regenerating its nucleophilicity and preventing the formation of a stable ammonium salt that would halt the reaction.[8]
-
Saponification: The final step is a base-catalyzed hydrolysis of the ethyl ester, known as saponification. The hydroxide ion (from LiOH) attacks the electrophilic carbonyl carbon of the ester, leading to a tetrahedral intermediate. This intermediate then collapses, expelling the ethoxide leaving group and forming the carboxylate anion. The final acidification step protonates the carboxylate to yield the desired carboxylic acid.
Caption: A streamlined experimental workflow from start to finish.
Characterization Data
The identity and purity of the final product should be confirmed using standard analytical techniques. The following table provides representative data.
| Analysis | Expected Results |
| Appearance | White to off-white solid |
| Melting Point | Dependent on purity, typically sharp range |
| ¹H NMR (400 MHz, D₂O) | δ ~4.0-3.0 (m, piperidine ring protons), δ ~2.8-2.0 (m, piperidine ring protons), δ ~2.05 (s, 3H, -COCH₃), δ ~1.9-1.5 (m, piperidine ring protons). Note: Exact shifts are solvent-dependent. |
| ¹³C NMR (100 MHz, D₂O) | δ ~175 (C=O, acid), δ ~172 (C=O, amide), δ ~55-45 (piperidine carbons adjacent to N), δ ~30-20 (other piperidine carbons), δ ~22 (-COCH₃). |
| Mass Spec (ESI+) | [M+H]⁺ calculated for C₉H₁₆N₂O₃: 201.12. Found: 201.1. |
Safety & Handling
-
3-Aminopiperidine Dihydrochloride: Corrosive. Causes skin and eye burns. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Triethylamine & Acetic Anhydride: Corrosive, flammable, and have strong odors. Handle exclusively in a fume hood.
-
Ethyl Bromoacetate: Lachrymator (causes tearing) and toxic. Avoid inhalation and skin contact. Handle in a well-ventilated fume hood.
-
Lithium Hydroxide & Hydrochloric Acid: Corrosive bases and acids. Handle with care to avoid skin and eye contact.
Always consult the Safety Data Sheet (SDS) for each reagent before beginning any experimental work.
References
-
Dandárová, M., et al. (2020). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 25(19), 4537. [Link]
-
ResearchGate. (2025). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. ResearchGate. [Link]
-
Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13, 1614-1620. [Link]
-
Kazakova, O. B., & Tolstikov, G. A. (2019). Piperidine-Based Drug Discovery. DOKUMEN.PUB. [Link]
-
Elsevier. (n.d.). Piperidine-Based Drug Discovery - 1st Edition. Elsevier Shop. [Link]
-
University of Calgary. (n.d.). Ch22: Alkylation of Amines. Chemistry LibreTexts. [Link]
- Google Patents. (2010). US20100029941A1 - Preparation of (r)-3-aminopiperidine dihydrochloride.
- Google Patents. (2015). CN104387315A - Compound I and (R)
-
National Center for Biotechnology Information. (n.d.). Piperidin-1-yl-acetic acid. PubChem. [Link]
-
Ferreira, P. F., et al. (2024). Modeling the alkylation of amines with alkyl bromides: explaining the low selectivity due to multiple alkylation. Journal of Molecular Modeling, 30(4), 99. [Link]
-
LibreTexts. (2015). 20.05.1: Alkylation of Amines by Alkyl Halides. Chemistry LibreTexts. [Link]
-
Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]
-
ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. ResearchGate. [Link]
-
Ordóñez, M., et al. (2008). Simple and Efficient Microwave Assisted N-Alkylation of Isatin. Molecules, 13(4), 889-897. [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. dokumen.pub [dokumen.pub]
- 4. Piperidine-Based Drug Discovery - 1st Edition | Elsevier Shop [shop.elsevier.com]
- 5. Modeling the alkylation of amines with alkyl bromides: explaining the low selectivity due to multiple alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Application Notes & Protocols: Reductive Amination of 3-Acetamidopiperidine
Introduction: The Strategic Importance of Reductive Amination
Reductive amination stands as one of the most robust and versatile methods for the synthesis of amines in the pharmaceutical and agrochemical industries.[1][2][3] Its power lies in the reliable construction of carbon-nitrogen (C-N) bonds, a cornerstone of modern medicinal chemistry. The reaction facilitates the coupling of an amine with a carbonyl compound (an aldehyde or ketone) in the presence of a reducing agent, typically in a one-pot procedure.[4][5] This process is highly valued for its efficiency and broad substrate scope, enabling the creation of structurally diverse secondary and tertiary amines.
This guide focuses on protocols involving 3-acetamidopiperidine (CAS: 5810-55-9), a valuable synthetic building block.[6][7] As a secondary amine integrated into a piperidine scaffold, it serves as a precursor for a wide array of complex molecules. The piperidine ring is a privileged structure in drug discovery, appearing in numerous approved therapeutic agents.[8] Understanding and mastering the reductive amination of this specific amine is therefore a critical skill for researchers engaged in the synthesis of novel chemical entities.
The following sections provide a detailed examination of the underlying reaction mechanism, a comparative analysis of common protocols, step-by-step experimental procedures, and field-proven troubleshooting advice to ensure successful and reproducible outcomes.
The Underlying Chemistry: Mechanism and Rationale
The reductive amination of a secondary amine like 3-acetamidopiperidine with a carbonyl compound proceeds through a well-defined, two-stage mechanism within a single pot. The efficiency of the overall transformation is critically dependent on controlling the equilibrium of the first stage and the selectivity of the second.
-
Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the secondary amine (3-acetamidopiperidine) on the electrophilic carbonyl carbon of the aldehyde or ketone. This forms an unstable hemiaminal intermediate.[3]
-
Dehydration: Under mildly acidic conditions, the hydroxyl group of the hemiaminal is protonated, converting it into a good leaving group (water). Subsequent elimination of water generates a resonance-stabilized iminium ion. This cation is the key electrophilic intermediate that will be reduced.
-
Hydride Reduction: A selective reducing agent, introduced into the reaction mixture, delivers a hydride ion (H⁻) to the electrophilic carbon of the iminium ion. This irreversible step quenches the iminium ion and forms the final, stable tertiary amine product.
The choice of a "selective" reducing agent is paramount. The ideal reagent must be reactive enough to reduce the iminium ion but mild enough to avoid significant reduction of the starting carbonyl compound.[5][9] This selectivity prevents the wasteful formation of the corresponding alcohol as a byproduct.
Caption: Figure 1: Mechanism of Reductive Amination with a Secondary Amine
Comparative Analysis of Standard Protocols
The choice of reducing agent is the most critical decision in designing a reductive amination protocol. Each reagent has a distinct profile of reactivity, solvent compatibility, and safety considerations. The optimal choice depends on the substrate's functional group tolerance, the desired reaction scale, and laboratory safety protocols.
| Protocol Feature | Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Sodium Cyanoborohydride (NaBH₃CN) | Catalytic Hydrogenation (H₂/Catalyst) |
| Selectivity | Excellent; does not readily reduce aldehydes/ketones.[10] | Good, but pH-dependent. Can reduce carbonyls at low pH.[1][3] | Poor; can reduce many other functional groups (alkenes, alkynes, nitros, etc.).[2] |
| Pros | Mild, highly selective, one-pot procedure is standard, less toxic byproducts. | Effective, well-established, tolerant of protic solvents.[1] | "Green" (atom economical), no stoichiometric byproducts, scalable. |
| Cons | Moisture sensitive, incompatible with methanol.[11] | Highly toxic (releases HCN gas upon acidification).[2][12] | Requires specialized high-pressure equipment, potential catalyst poisoning. |
| Typical Solvents | Dichloroethane (DCE), Dichloromethane (DCM), Tetrahydrofuran (THF).[10][11] | Methanol (MeOH), Ethanol (EtOH).[1][11] | Methanol (MeOH), Ethanol (EtOH), Ethyl Acetate (EtOAc). |
| Catalyst/Additive | Acetic acid (optional, for slow reactions).[10] | Mild acid (e.g., Acetic Acid) is required to maintain pH 4-7.[1] | Heterogeneous catalyst (e.g., Pd/C, PtO₂, Raney Ni).[13] |
Detailed Experimental Protocols
The following protocols are designed as robust starting points for the reductive amination of 3-acetamidopiperidine. Researchers should monitor reactions by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine completion.
Protocol 1: The Preferred Method Using Sodium Triacetoxyborohydride (STAB)
This is the most widely recommended method due to its high selectivity, operational simplicity, and superior safety profile.
Materials:
-
3-Acetamidopiperidine
-
Aldehyde or Ketone (1.0 - 1.1 equivalents)
-
Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) (1.2 - 1.5 equivalents)
-
Anhydrous Dichloroethane (DCE) or Dichloromethane (DCM)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen/argon line
Procedure:
-
To a clean, dry round-bottom flask under a nitrogen atmosphere, add 3-acetamidopiperidine (1.0 eq.).
-
Dissolve the amine in anhydrous DCE (or DCM) to a concentration of approximately 0.1-0.5 M.
-
Add the aldehyde or ketone (1.05 eq.) to the solution and stir the mixture at room temperature for 20-60 minutes.
-
Add sodium triacetoxyborohydride (1.3 eq.) to the mixture in one portion (for small scale) or portion-wise over 10-15 minutes (for larger scale to control any mild exotherm).
-
Stir the reaction at room temperature for 2-24 hours. Monitor the reaction progress by TLC or LC-MS for the disappearance of the starting materials.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir vigorously until gas evolution ceases.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with DCM (2 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the desired tertiary amine product.
Causality & Scientist's Notes:
-
The pre-stirring step (Step 3) allows for the formation of the iminium ion intermediate before the reducing agent is introduced, which can improve reaction rates.
-
STAB is used because its bulky acetate groups temper its reactivity, making it highly selective for the iminium ion over the unreacted carbonyl.[14]
-
The NaHCO₃ quench neutralizes any remaining acetic acid from the STAB reagent and any acid catalyst used, ensuring the product amine is in its free-base form for extraction.
Protocol 2: The Classic Method Using Sodium Cyanoborohydride
This method is effective but requires strict adherence to safety procedures due to the high toxicity of the reagent and its byproducts.[12]
Materials:
-
3-Acetamidopiperidine
-
Aldehyde or Ketone (1.0 - 1.2 equivalents)
-
Sodium Cyanoborohydride (NaBH₃CN) (1.1 - 1.5 equivalents)
-
Methanol (MeOH)
-
Acetic Acid (AcOH)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Safety Equipment: This reaction MUST be performed in a certified chemical fume hood.
Procedure:
-
In a round-bottom flask, dissolve 3-acetamidopiperidine (1.0 eq.) and the carbonyl compound (1.1 eq.) in methanol (0.1-0.5 M).
-
Add sodium cyanoborohydride (1.2 eq.) to the solution.
-
Adjust the pH of the reaction mixture to between 6 and 7 by the dropwise addition of acetic acid. Monitor with pH paper.
-
Stir the reaction at room temperature for 4-24 hours, monitoring by TLC or LC-MS.
-
Once complete, concentrate the reaction mixture under reduced pressure to remove most of the methanol.
-
Re-dissolve the residue in ethyl acetate and water. Transfer to a separatory funnel.
-
Separate the layers and extract the aqueous phase with ethyl acetate (2 x volumes).
-
Combine the organic layers, wash with saturated NaHCO₃, then brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Causality & Scientist's Notes:
-
pH control is critical. The reaction relies on maintaining a pH where the iminium ion formation is favored, and the amine nucleophile is not fully protonated and rendered non-reactive.[1][9] NaBH₃CN is stable and selective under these mildly acidic conditions.[3]
-
Safety Warning: Acidic workup conditions must be avoided as they will generate highly toxic hydrogen cyanide (HCN) gas. The quenching and washing steps must be performed with a base (e.g., NaHCO₃). All waste from this reaction should be treated as cyanide waste and disposed of according to institutional safety protocols.
Workflow Visualization and Troubleshooting
Sources
- 1. nbinno.com [nbinno.com]
- 2. pcliv.ac.uk [pcliv.ac.uk]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. DSpace [open.bu.edu]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. N-(piperidin-3-yl)acetamide | C7H14N2O | CID 4169719 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 11. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
Application Notes & Protocols: Mastering the Peptide Coupling of Piperidine Acetic Acid Derivatives
Introduction: The Challenge and Importance of Piperidine Scaffolds
Piperidine derivatives are a cornerstone in modern medicinal chemistry, recognized as privileged structures due to their prevalence in numerous pharmaceuticals and natural alkaloids.[1][2] The incorporation of a piperidine acetic acid moiety into a peptide or small molecule can significantly influence its conformational rigidity, solubility, and pharmacokinetic profile. However, the synthesis of amides from these derivatives presents a distinct set of challenges.
The core issue lies in the structure of piperidine acetic acid itself; it is an N-substituted amino acid, meaning the nitrogen atom available for coupling is a secondary amine. Compared to primary amines, secondary amines exhibit:
-
Increased Steric Hindrance: The bulky piperidine ring shields the nitrogen atom, impeding the approach of an activated carboxylic acid.[3]
-
Reduced Nucleophilicity: The electron-donating nature of the alkyl substituents on the nitrogen makes it a weaker nucleophile compared to a primary amine.[3]
These factors can lead to sluggish reaction rates, incomplete conversions, and the need for highly optimized conditions to achieve satisfactory yields and purity. This guide provides a detailed examination of the mechanistic principles, reagent selection, and field-proven protocols necessary to overcome these hurdles and successfully perform peptide couplings with piperidine acetic acid derivatives.
The Mechanism of Amide Bond Formation: A Tale of Activation
The formation of a peptide (amide) bond is a condensation reaction that requires the "activation" of the carboxylic acid's carboxyl group.[4] This process converts the hydroxyl group into a better leaving group, making the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by the amine. The choice of coupling reagent dictates the nature of this activated intermediate and is paramount for success, especially with challenging substrates.
Carbodiimide-Mediated Activation (e.g., EDC)
Carbodiimides like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) are classic coupling reagents.[4] The mechanism, often enhanced by additives, proceeds as follows:
-
O-Acylisourea Formation: The carboxylate attacks the carbodiimide, forming a highly reactive O-acylisourea intermediate.
-
The Role of Additives (HOBt/HOAt): This intermediate is unstable and prone to racemization and side reactions.[5] Additives like 1-Hydroxybenzotriazole (HOBt) or the more reactive 1-Hydroxy-7-azabenzotriazole (HOAt) are crucial.[5][6] They act as nucleophiles, intercepting the O-acylisourea to form a more stable and reactive OBt- or OAt-active ester. This strategy effectively suppresses racemization.[5][7]
-
Aminolysis: The amine (the piperidine derivative) attacks the active ester to form the desired amide bond, regenerating the additive.[8]
Uronium/Aminium Salt Activation (e.g., HATU)
For sterically hindered couplings, uronium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are often the reagents of choice.[9][10] They offer faster reaction kinetics and higher efficiency.[11]
The mechanism for HATU is highly efficient[12][13]:
-
Carboxylate Activation: In the presence of a non-nucleophilic base (e.g., DIPEA), the carboxylic acid is deprotonated. The resulting carboxylate anion attacks HATU.
-
Active Ester Formation: This rapidly forms the OAt-active ester, releasing tetramethylurea as a byproduct.[14] The OAt ester is significantly more reactive than its OBt counterpart.[10]
-
Amine Coupling: The piperidine derivative attacks the highly reactive ester, leading to rapid formation of the amide bond. The pyridine nitrogen in the HOAt leaving group is thought to provide a neighboring group effect, further accelerating the reaction.[12]
Strategic Selection of Coupling Reagents and Conditions
Choosing the optimal coupling conditions is critical. The decision should be based on the steric bulk of both coupling partners, the risk of racemization, and the desired scale of the reaction.
| Reagent Combination | Class | Advantages | Disadvantages | Best For |
| EDC / HOBt | Carbodiimide | Cost-effective; water-soluble byproducts (EDC-urea) are easily removed via aqueous workup.[15][16] | Slower reaction rates; may be inefficient for highly hindered couplings; higher risk of racemization without additives.[17] | Routine couplings; reactions where easy purification is a priority. |
| HATU / DIPEA | Uronium Salt | Very fast and highly efficient, even for sterically hindered substrates.[9][11] Low tendency for racemization.[11] | Higher cost; potential for guanidinylation of the amine if stoichiometry is not controlled.[7] | Difficult couplings involving secondary amines or bulky amino acids; when speed and high yield are critical. |
| PyBOP / DIPEA | Phosphonium Salt | High reactivity, comparable to uronium salts; effective for N-methyl amino acids.[4] Byproducts are non-carcinogenic.[9] | Can be less effective than HATU for the most challenging couplings; potential for side reactions with phosphorylated residues.[4] | Sterically demanding couplings; as an alternative to uronium salts. |
Visualizing the Workflow: A General Peptide Coupling Protocol
The following diagram outlines the fundamental steps involved in a typical solution-phase peptide coupling reaction.
Caption: General workflow for a solution-phase peptide coupling reaction.
Detailed Experimental Protocols
Safety Note: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: EDC/HOBt Mediated Coupling
This protocol is a robust starting point for less sterically demanding couplings.
-
Reagent Preparation:
-
In a round-bottom flask, dissolve the carboxylic acid (1.0 eq.) and 1-Hydroxybenzotriazole (HOBt) (1.2 eq.) in anhydrous N,N-Dimethylformamide (DMF) (approx. 0.1 M concentration relative to the carboxylic acid).
-
Cool the solution to 0 °C in an ice bath.
-
-
Activation:
-
Add EDC·HCl (1.2 eq.) to the cooled solution.
-
Stir the mixture at 0 °C for 15 minutes. You may observe the formation of a precipitate.
-
-
Coupling:
-
In a separate flask, dissolve the piperidine acetic acid derivative (1.1 eq.) in a minimal amount of DMF.
-
Add the amine solution dropwise to the activated carboxylic acid mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
-
Monitoring:
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed.
-
-
Workup and Purification:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 2: High-Efficiency HATU-Mediated Coupling
This protocol is recommended for sterically hindered substrates or when high efficiency is required.
-
Reagent Preparation:
-
In a round-bottom flask, dissolve the carboxylic acid (1.0 eq.) and HATU (1.1 eq.) in anhydrous DMF (approx. 0.1 M).
-
-
Activation and Coupling (In-Situ):
-
Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq.) to the solution and stir for 1-2 minutes for pre-activation.
-
Add the piperidine acetic acid derivative (1.1 eq.) directly to the mixture.
-
Stir the reaction at room temperature for 2-6 hours.
-
-
Monitoring:
-
Monitor the reaction progress by LC-MS. These reactions are often complete within a few hours.
-
-
Workup and Purification:
-
Dilute the reaction mixture with ethyl acetate or dichloromethane (DCM).
-
Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Mechanism Spotlight: HATU Activation
The efficiency of HATU stems from its ability to rapidly generate a highly reactive OAt-ester.
Caption: Simplified mechanism of HATU-mediated amide bond formation.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Ineffective coupling reagent for the specific substrate.[10]2. Insufficient reaction time or temperature.[10]3. Poor quality of solvent (e.g., DMF containing amines).[18] | 1. Switch to a more powerful reagent (e.g., from EDC/HOBt to HATU or PyAOP).[10]2. Increase reaction time to 24h. Consider gentle heating (40-50 °C), but be mindful of racemization risk.[10]3. Use high-purity, amine-free DMF.[18] |
| Racemization Detected | 1. Use of a strong base or excess base.[19]2. Prolonged activation time before adding the amine.[19]3. High reaction temperature.[19]4. Absence of a racemization-suppressing additive with carbodiimides.[6] | 1. Use a weaker base like N-methylmorpholine (NMM) or 2,4,6-collidine instead of DIPEA. Use the minimum required equivalents.[19]2. Minimize pre-activation time. Add the amine as soon as possible after the activating agent. 3. Perform the coupling at 0 °C or room temperature.[19]4. Always use HOBt, and preferably HOAt or Oxyma, with EDC or DIC.[5][6] |
| Guanidinylation Side Product | Use of excess uronium/aminium reagent (e.g., HATU, HBTU) which can react directly with the free amine.[7] | 1. Use a smaller excess of the coupling reagent (e.g., 1.05-1.1 eq.).2. Ensure the carboxylic acid is fully dissolved and mixed with the coupling reagent before adding the amine. |
| Difficult Purification | Water-insoluble byproducts (e.g., DCU from DCC).Excess reagents remaining. | 1. Use EDC instead of DCC for solution-phase synthesis, as the resulting urea is water-soluble.[4]2. Perform a thorough aqueous workup as described in the protocols to remove unreacted reagents and water-soluble byproducts. |
References
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]
-
HATU. Wikipedia. [Link]
-
HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond. (2024). YouTube. [Link]
-
Amine to Amide Mechanism - HATU. Common Organic Chemistry. [Link]
-
Coupling Reagents. AAPPTEC. [Link]
-
HOBt and HOAt Peptide Coupling Mechanism, Reactivity & Safety. Modern Peptide Synthesis & Drug Discovery Resource. [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2014). PMC. [Link]
-
Commonly Used Coupling Reagents in Peptide Synthesis. (2025). DilunBio. [Link]
-
Coupling & Side Reactions - Peptide Chemistry Resources. Modern Peptide Synthesis & Drug Discovery Resource. [Link]
-
Amine to Amide Mechanism (EDC + HOBt). Common Organic Chemistry. [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (2020). Nowick Lab, UC Irvine. [Link]
-
Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Peptides. [Link]
- WO1997049698A1 - Piperidine acetic acid derivatives and their use in the treatment of thrombotic disorders.
-
Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. (2020). Frontiers in Bioengineering and Biotechnology. [Link]
-
Racemization studies in peptide synthesis through the separation of protected epimeric peptides by reversed-phase high performance liquid chromatography. PubMed. [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2022). Molecules. [Link]
-
Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. (2018). Angewandte Chemie. [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2022). MDPI. [Link]
-
Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. (2023). Biotage. [Link]
-
Planning a Peptide Synthesis. AAPPTec. [Link]
-
How do I avoid side reactions while doing this peptide coupling reaction? (2025). Reddit. [Link]
-
Synthesis and Evaluation of Antimicrobial Activities of New Piperidine Derivatives. (2020). Biointerface Research in Applied Chemistry. [Link]
-
Kinetics of Amide Formation through Carbodiimide/N-Hydroxybenzotriazole (HOBt) Couplings. (2003). The Journal of Organic Chemistry. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. bachem.com [bachem.com]
- 5. peptidechemistry.org [peptidechemistry.org]
- 6. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 7. peptide.com [peptide.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. file.globalso.com [file.globalso.com]
- 10. benchchem.com [benchchem.com]
- 11. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
- 12. HATU - Wikipedia [en.wikipedia.org]
- 13. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 14. youtube.com [youtube.com]
- 15. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. peptide.com [peptide.com]
- 17. Racemization studies in peptide synthesis through the separation of protected epimeric peptides by reversed-phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. chem.uci.edu [chem.uci.edu]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: N-Alkylation Strategies for the Synthesis of 3-Acetylamino-piperidine Intermediates
Introduction
The 3-acetylamino-piperidine scaffold is a privileged structural motif in modern medicinal chemistry. Its presence in a wide array of pharmacologically active molecules underscores its importance as a key intermediate in drug discovery and development. The ability to selectively modify the piperidine nitrogen via N-alkylation is crucial for fine-tuning a compound's physicochemical properties, including its potency, selectivity, solubility, and pharmacokinetic profile.[1][2] This guide provides an in-depth exploration of robust and widely adopted N-alkylation methodologies for synthesizing 3-acetylamino-N-alkyl-piperidine intermediates.
This document moves beyond a simple recitation of procedures to offer a detailed examination of the underlying chemical principles, strategic considerations for method selection, and practical, field-proven protocols. We will delve into three primary N-alkylation strategies:
-
Reductive Amination: A versatile and highly efficient one-pot method for forming C-N bonds.
-
Direct Alkylation with Alkyl Halides: A classic nucleophilic substitution approach.
-
Buchwald-Hartwig Amination: A powerful palladium-catalyzed cross-coupling reaction for N-arylation and N-vinylation.
For each method, we provide a discussion of the mechanism, key parameters, detailed experimental protocols, and troubleshooting advice to empower researchers in their synthesis campaigns.
Method 1: Reductive Amination
Reductive amination is arguably the most common and versatile method for the N-alkylation of secondary amines like 3-acetylamino-piperidine.[3] The reaction proceeds in a two-step, often one-pot, sequence: the initial formation of an iminium ion intermediate from the piperidine and a carbonyl compound (aldehyde or ketone), followed by its immediate reduction to the corresponding tertiary amine.[3][4]
Causality and Strategic Choices
The success of this method hinges on the choice of the reducing agent. An ideal reagent should selectively reduce the iminium ion intermediate in preference to the starting carbonyl compound.[4] Highly reactive hydrides like sodium borohydride (NaBH₄) can prematurely reduce the aldehyde or ketone, leading to lower yields of the desired amine.[4]
Therefore, milder, more sterically hindered, and electrophilic reducing agents are preferred. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for most applications due to its excellent selectivity for iminium ions, its tolerance of mildly acidic conditions which can catalyze imine formation, and its operational simplicity.[4] Sodium cyanoborohydride (NaBH₃CN) is another effective option, though its toxicity necessitates careful handling.
The reaction is typically performed in chlorinated solvents like 1,2-dichloroethane (DCE) or dichloromethane (DCM).[4] For less reactive substrates, the addition of a catalytic amount of acetic acid can accelerate the initial iminium ion formation.[4]
Workflow Diagram: Reductive Amination
Caption: General workflow for one-pot reductive amination.
Detailed Experimental Protocol: Reductive Amination
Materials:
-
3-Acetylamino-piperidine
-
Aldehyde or Ketone (1.0 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2 eq)
-
1,2-Dichloroethane (DCE), anhydrous
-
Acetic Acid (optional, 0.1 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM) for extraction
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen), add 3-acetylamino-piperidine (1.2 eq) and the selected aldehyde or ketone (1.0 eq).
-
Dissolve the reactants in anhydrous 1,2-dichloroethane (DCE) to a concentration of approximately 0.1-0.5 M.
-
(Optional) If reacting with a less reactive carbonyl (e.g., a ketone), add a catalytic amount of glacial acetic acid (0.1 eq). Stir the mixture at room temperature for 20-30 minutes to facilitate iminium ion formation.[4]
-
Carefully add sodium triacetoxyborohydride (1.2 eq) portion-wise to the stirred solution. The addition may be mildly exothermic.
-
Allow the reaction to stir at room temperature. Monitor the progress by Thin-Layer Chromatography (TLC) until the starting amine is consumed (typically 2-16 hours).[4]
-
Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Stir vigorously for 15-20 minutes until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired N-alkylated piperidine intermediate.
Method 2: Direct Alkylation with Alkyl Halides
Direct N-alkylation via nucleophilic substitution (an Sₙ2 reaction) is a fundamental and straightforward method for forming C-N bonds.[5] The secondary amine of the piperidine ring acts as a nucleophile, attacking an electrophilic alkyl halide (or sulfonate) and displacing the leaving group.
Causality and Strategic Choices
This reaction requires a base to neutralize the proton on the piperidine nitrogen, which becomes protonated during the reaction, forming an unreactive ammonium salt.[5] Without a base, the reaction will stall after a single turnover.[5] Common inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are effective and easily removed during work-up.[1][5] Organic bases such as diisopropylethylamine (DIPEA or Hünig's base) can also be used, particularly when substrate solubility is a concern.[5]
A key challenge with this method is the potential for over-alkylation . The product, a tertiary amine, can be further alkylated by the alkyl halide to form a quaternary ammonium salt. To minimize this side reaction, it is crucial to control the stoichiometry, typically by using a slight excess of the starting piperidine or by adding the alkyl halide slowly to the reaction mixture.[1][5]
The choice of solvent is also important. Polar aprotic solvents like dimethylformamide (DMF), acetonitrile (MeCN), or acetone are commonly used as they effectively solvate the cation of the base and promote the Sₙ2 reaction.[5]
Workflow Diagram: Direct Alkylation
Caption: General workflow for direct N-alkylation.
Detailed Experimental Protocol: Direct Alkylation
Materials:
-
3-Acetylamino-piperidine
-
Alkyl Halide (e.g., Iodide, Bromide) (1.1 eq)
-
Potassium Carbonate (K₂CO₃), finely powdered (2.0 eq)
-
Dimethylformamide (DMF), anhydrous
-
Water
-
Ethyl Acetate (EtOAc) for extraction
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask, add 3-acetylamino-piperidine (1.0 eq) and finely powdered, anhydrous potassium carbonate (2.0 eq).
-
Add anhydrous DMF to dissolve/suspend the reactants (approx. 0.2-0.5 M).
-
Stir the suspension vigorously. Slowly add the alkyl halide (1.1 eq) to the mixture at room temperature via syringe.[1]
-
Heat the reaction mixture if necessary (e.g., 50-80 °C) for less reactive alkyl halides (like chlorides or some bromides).
-
Monitor the reaction by TLC until completion (disappearance of the starting amine). This can take from a few hours to overnight.
-
After cooling to room temperature, dilute the reaction mixture with a large volume of water.
-
Extract the aqueous phase with ethyl acetate (3x).
-
Combine the organic layers, wash with brine to remove residual DMF, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the pure tertiary amine.
Method 3: Buchwald-Hartwig Amination
For the synthesis of N-aryl or N-heteroaryl piperidines, the Buchwald-Hartwig amination is an exceptionally powerful and broadly applicable method.[6] This palladium-catalyzed cross-coupling reaction forms a C-N bond between an amine and an aryl/heteroaryl halide or triflate.[6][7]
Causality and Strategic Choices
The reaction operates via a catalytic cycle.[6] A Pd(0) species undergoes oxidative addition into the aryl halide (Ar-X) bond to form a Pd(II) complex. This complex then coordinates the amine. In the presence of a strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄), the amine is deprotonated, leading to a palladium-amido complex. The final, crucial step is reductive elimination, which forms the desired N-aryl amine product and regenerates the active Pd(0) catalyst.[6]
The success of the Buchwald-Hartwig reaction is critically dependent on the choice of phosphine ligand .[6] The ligand stabilizes the palladium center and facilitates the key steps of the catalytic cycle, especially the reductive elimination. Bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos, often as part of pre-formed palladium pre-catalysts (e.g., XPhos-Pd-G3), are generally required for high efficiency, particularly with less reactive aryl chlorides.[7]
The reaction requires strictly anhydrous and deoxygenated conditions, as both oxygen and water can deactivate the palladium catalyst. Solvents must be anhydrous, and the reaction is typically run under an inert atmosphere (nitrogen or argon).[6]
Catalytic Cycle Diagram: Buchwald-Hartwig Amination
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
Detailed Experimental Protocol: Buchwald-Hartwig Amination
Materials:
-
3-Acetylamino-piperidine
-
Aryl/Heteroaryl Halide (e.g., Bromide) (1.0 eq)
-
Palladium Pre-catalyst (e.g., XPhos-Pd-G3) (1-5 mol%)
-
Phosphine Ligand (e.g., XPhos) (if not using a pre-catalyst)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Toluene or Dioxane, anhydrous and deoxygenated
-
Inert atmosphere glovebox or Schlenk line equipment
Procedure:
-
In a glovebox or under a strong flow of inert gas: To a dry Schlenk tube or reaction vial, add the aryl halide (1.0 eq), 3-acetylamino-piperidine (1.2 eq), sodium tert-butoxide (1.4 eq), and the palladium pre-catalyst (e.g., XPhos-Pd-G3, 2 mol%).
-
Evacuate and backfill the vessel with inert gas (repeat three times).
-
Add anhydrous, deoxygenated solvent (e.g., toluene) via syringe.
-
Seal the vessel and place it in a preheated oil bath at the desired temperature (typically 80-110 °C).
-
Stir the reaction mixture vigorously. Monitor its progress by TLC or LC-MS. Reactions are often complete within 2-24 hours.
-
After the reaction is complete, cool the mixture to room temperature and dilute it with ethyl acetate.
-
Filter the mixture through a pad of celite to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting crude material by flash column chromatography on silica gel to afford the N-arylated piperidine product.
Summary and Comparison of Methods
| Feature | Reductive Amination | Direct Alkylation | Buchwald-Hartwig Amination |
| Alkylating Agent | Aldehydes, Ketones | Alkyl Halides, Sulfonates | Aryl/Heteroaryl Halides, Triflates |
| Key Reagents | NaBH(OAc)₃, NaBH₃CN | K₂CO₃, DIPEA | Pd Catalyst, Phosphine Ligand, Base (NaOtBu) |
| Typical Solvents | DCE, DCM, THF | DMF, MeCN, Acetone | Toluene, Dioxane, THF |
| Atmosphere | Inert atmosphere recommended | Inert atmosphere recommended | Strictly Inert (Anhydrous/Deoxygenated) |
| Key Advantage | High versatility, one-pot, mild | Operationally simple, common reagents | Broad scope for N-arylation, high functional group tolerance |
| Main Limitation | Limited to alkyl groups from carbonyls | Risk of over-alkylation to quaternary salt | Requires expensive catalyst/ligands, air/moisture sensitive |
References
-
Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. (2022). ResearchGate. Retrieved March 8, 2024, from [Link]
- Moormann, A. E. (1993). Reductive Amination of Piperidines with Aldehydes Using Borane-Pyridine.
-
Zaragoza, F. (2022, October 12). Preparation of Piperidines, Part 2: Substituted at Position 3. YouTube. Retrieved March 8, 2024, from [Link]
- Kurakin, S., et al. (2020). N-Dealkylation of Amines. Molecules, 25(15), 3433.
-
High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis. (2022). ProQuest. Retrieved March 8, 2024, from [Link]
- Whittaker, A. M., et al. (2018). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Tetrahedron Letters, 59(28), 2736-2740.
- Milen, M., et al. (2024). Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. International Journal of Molecular Sciences, 25(10), 5523.
- Data-Rich Experimentation Enables Palladium-Catalyzed Couplings of Piperidines and Five-Membered (Hetero)aromatic Electrophiles. (2019). Organic Process Research & Development, 23(8), 1725-1739.
-
Palladium-catalyzed amination of piperidine with aryl chlorides. (2014). ResearchGate. Retrieved March 8, 2024, from [Link]
-
Show how to synthesize the following amines from the indicated st... | Study Prep in Pearson+. (n.d.). Pearson+. Retrieved March 8, 2024, from [Link]
-
The Regioselective 3-Alkylation of Piperidine. (1983). ODU Digital Commons. Retrieved March 8, 2024, from [Link]
- General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. (2019). Organic Letters, 21(22), 9143-9148.
-
Procedure for N-alkylation of Piperidine? (2017). ResearchGate. Retrieved March 8, 2024, from [Link]
- Synthesis of Secondary Amines via Self-Limiting Alkylation. (2024). Journal of the American Chemical Society.
- Solid–Liquid Phase Alkylation of N-Heterocycles: Microwave-Assisted Synthesis as an Environmentally Friendly Alternative. (2010).
- Reductive N-alkylation of primary and secondary amines using carboxylic acids and borazane under mild conditions. (2018). Organic Chemistry Frontiers.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
- Electrochemical C–H functionalization reaction of N-heterocycles with alkyl iodides. (2025).
-
ChemInform Abstract: Selective Synthesis of Secondary Amines via N-Alkylation of Primary Amines and Ammonia with Alcohols by Supported Hydroxide Catalysts. (2012). ResearchGate. Retrieved March 8, 2024, from [Link]
- Alkylation of 4-piperidones; intermediates in the synthesis of reduced 2-pyrindin-6-ones. (1969). Journal of the Chemical Society C: Organic.
- Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. (2023). Journal of the American Chemical Society, 145(25), 14221-14226.
- Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. (2020). Open Research@CSIR-NIScPR.
-
Facile Synthesis of 3-amino substituted piperidines from L-glutamic acid. (2024). ResearchGate. Retrieved March 8, 2024, from [Link]
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
-
Piperidine Synthesis. (1992). DTIC. Retrieved March 8, 2024, from [Link]
Sources
solid-phase synthesis protocols involving piperidine acetic acid linkers
This Application Note and Protocol Guide details the use of Piperidine Acetic Acid derivatives as functionalized scaffolds in Solid-Phase Organic Synthesis (SPOS).
Introduction & Scope
The piperidine ring is a "privileged structure" in medicinal chemistry, appearing in over 12,000 biologically active compounds, including analgesics (fentanyl), antihistamines (loratadine), and antipsychotics (haloperidol). In solid-phase synthesis, Fmoc-4-piperidineacetic acid (and its isomers) serves as a critical bifunctional scaffold/linker .
Unlike simple inert linkers (e.g., Wang, Rink), piperidine acetic acid acts as a diversity-generating core . It is anchored to the resin via its carboxyl group, exposing the secondary amine (after Fmoc removal) for extensive derivatization. This approach allows for the rapid generation of "piperidine-based libraries" for GPCR and ion channel drug discovery.
Key Applications:
-
Peptidomimetics: Introducing a constrained turn mimic into peptide backbones.
-
Small Molecule Libraries: Synthesis of N-substituted piperidine amides via reductive amination or acylation.
-
Safety-Catch Strategies: Utilization of the piperidine nitrogen as a handle for "traceless" linking strategies.
Strategic Overview (Diagram)
The following diagram illustrates the workflow for using Fmoc-4-piperidineacetic acid as a scaffold on Rink Amide resin.
Caption: Workflow for generating N-substituted piperidine amide libraries using Rink Amide resin.
Critical Experimental Considerations
| Parameter | Recommendation | Scientific Rationale |
| Resin Choice | Rink Amide MBHA (0.5–0.7 mmol/g) | Provides a C-terminal primary amide upon cleavage, mimicking many bioactive peptide termini. High stability during N-alkylation steps. |
| Scaffold | Fmoc-4-Piperidineacetic Acid | Commercially available.[1] The Fmoc group protects the secondary amine during the initial coupling to the resin. |
| Coupling Reagents | DIC / Oxyma Pure or HATU / DIPEA | The carboxyl group is sterically accessible; standard carbodiimide or uronium activation is highly efficient (>99% conversion). |
| Fmoc Removal | 20% Piperidine in DMF | Standard protocol.[2][3] Note: The piperidine reagent removes the Fmoc group; it is distinct from the piperidine ring in the scaffold. |
| Monitoring | Chloranil Test | The standard Kaiser test (ninhydrin) is ineffective for detecting secondary amines (like the piperidine N). Use the Chloranil or acetaldehyde/chloranil test for positive confirmation (blue color). |
Detailed Protocol: Synthesis of N-Substituted Piperidine Amides
Objective: To load Fmoc-4-piperidineacetic acid onto Rink Amide resin, remove the Fmoc group, and functionalize the secondary amine via reductive amination.
Materials:
-
Rink Amide MBHA Resin (0.6 mmol/g)
-
Fmoc-4-Piperidineacetic Acid (Fmoc-Pip-OH)[1]
-
Reagents: Piperidine, DMF, DCM, DIC, HOBt, Benzaldehyde (model aldehyde), NaBH(OAc)3, Acetic Acid, TFA, TIS.
Step-by-Step Procedure:
1. Resin Swelling & Initial Deprotection [4]
-
Weigh 200 mg of resin into a fritted syringe reactor.
-
Swell in DCM (3 mL) for 30 min; drain.
-
Wash with DMF (3 x 3 mL).
-
Deprotection: Add 20% Piperidine/DMF (3 mL). Agitate for 5 min. Drain. Repeat with fresh solution for 15 min.
-
Wash with DMF (3x), DCM (3x), DMF (3x).
-
QC Check: Perform a Kaiser test (should be dark blue = free amine).
2. Scaffold Loading (Coupling)
-
Dissolve Fmoc-Pip-OH (3 eq, 0.36 mmol), HOBt (3 eq, 0.36 mmol), and DIC (3 eq, 56 µL) in DMF (2 mL).
-
Activation: Let the mixture stand for 5 minutes to form the active ester.
-
Add the solution to the resin.
-
Agitate at room temperature for 2 hours .
-
Drain and wash with DMF (3x) and DCM (3x).
-
QC Check: Perform a Kaiser test (should be yellow/colorless = complete coupling).
3. Scaffold Activation (Fmoc Removal)
-
Treat resin with 20% Piperidine/DMF (2 x 15 min) as in Step 1.
-
Wash thoroughly: DMF (3x), DCM (3x), DMF (3x).
-
QC Check:Crucial Step. Perform a Chloranil Test .[5]
-
Protocol: Add 1 drop of 2% acetaldehyde in DMF and 1 drop of 2% chloranil in DMF to a few beads.
-
Result: Dark blue beads indicate the presence of the free secondary piperidine amine.
-
4. Library Generation: Reductive Amination This step introduces diversity at the piperidine nitrogen.
-
Suspend resin in 1% Acetic Acid / DMF (3 mL).
-
Add Benzaldehyde (5 eq, 0.6 mmol).
-
Agitate for 1 hour to form the iminium ion.
-
Add Sodium Triacetoxyborohydride (NaBH(OAc)3) (5 eq, 127 mg).
-
Agitate overnight (12–16 hours) at room temperature.
-
Drain and wash with DMF (5x), MeOH (3x), DCM (3x).
-
QC Check: Perform a Chloranil test (should be colorless = secondary amine reacted to tertiary amine).
5. Cleavage & Isolation
-
Dry the resin under vacuum for 1 hour.
-
Prepare Cleavage Cocktail: TFA / TIS / H2O (95:2.5:2.5) .
-
Add 3 mL of cocktail to resin; agitate for 2 hours .
-
Collect filtrate; wash beads with 1 mL neat TFA. Combine filtrates.
-
Precipitate product by adding cold Diethyl Ether (30 mL).
-
Centrifuge (3000 rpm, 5 min), decant ether, and dry the pellet.
-
Analyze via LC-MS (Target Mass: Calc. for N-benzyl-4-piperidineacetamide).
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Incomplete Coupling of Scaffold | Steric hindrance or wet solvents. | Double couple (repeat Step 2). Use HATU/DIPEA instead of DIC/HOBt for higher reactivity. |
| Failed Chloranil Test (False Negative) | Reagents expired or insufficient washing. | Ensure Chloranil solution is fresh (<1 month). Wash resin with MeOH before testing to remove DMF traces. |
| Low Yield in Reductive Amination | Iminium ion hydrolysis. | Ensure strictly anhydrous DMF is used. Increase the formation time of the iminium ion (pre-incubation with aldehyde) before adding the reducing agent. |
| "Piperidine" Adducts | Side reaction with the deprotection reagent. | Note: This refers to the reagent piperidine attacking electrophiles. Not an issue here as the scaffold is a piperidine. However, ensure thorough washing after Fmoc removal to prevent side reactions with the aldehyde. |
References
-
Solid-Phase Synthesis of Piperidine Derivatives
-
Fmoc-4-Piperidineacetic Acid Building Block
-
General Fmoc-SPPS Protocols (Piperidine Deprotection)
-
Safety-Catch Linker Concepts (Contextual)
- Title: "Base-Labile Safety-Catch Linker: Synthesis and Applications in Solid-Phase Peptide Synthesis."
- Source:Molecules, 2025 (MDPI).
-
URL:[Link]
Sources
- 1. scribd.com [scribd.com]
- 2. mdpi.com [mdpi.com]
- 3. Amino-Li-Resin—A Fiber Polyacrylamide Resin for Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chempep.com [chempep.com]
- 5. peptide.com [peptide.com]
- 6. Solid-phase synthesis of aspartic peptidase inhibitors: 3-alkoxy-4-aryl piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 4-Piperidineacetic acid, 1-cyano- | Benchchem [benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. redalyc.org [redalyc.org]
- 10. Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: Strategic Functionalization of (3-Acetylamino-piperidin-1-yl)-acetic Acid for High-Throughput Library Generation
Introduction: The Piperidine Scaffold as a Cornerstone in Modern Drug Discovery
The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of a multitude of approved therapeutic agents.[1][2][3] Its three-dimensional, saturated heterocyclic structure provides an excellent framework for creating molecules with desirable pharmacokinetic properties, such as improved solubility, enhanced bioavailability, and optimal receptor binding affinity.[1][4] The ability to strategically functionalize the piperidine core at various positions allows medicinal chemists to fine-tune the pharmacological profile of a molecule, making it a critical tool in the design of novel therapeutics.[1][5]
(3-Acetylamino-piperidin-1-yl)-acetic acid is a particularly attractive building block for library generation. It presents two orthogonal points for diversification: the carboxylic acid moiety and the secondary acetylamino group. This bifunctionality allows for the systematic and combinatorial attachment of a wide array of chemical motifs, enabling the rapid exploration of vast chemical space. This guide provides a comprehensive overview of the strategic functionalization of this versatile scaffold for the generation of diverse small molecule libraries, complete with detailed protocols and the underlying chemical principles.
Core Functionalization Strategies and Mechanistic Considerations
The primary reactive handle for immediate diversification of (3-Acetylamino-piperidin-1-yl)-acetic acid is its carboxylic acid. This group is readily amenable to a variety of coupling reactions, most notably amide bond formation, which is one of the most frequently utilized reactions in drug discovery.[6][7][8]
Amide Bond Formation: The Workhorse of Library Synthesis
The condensation of the carboxylic acid with a diverse set of primary and secondary amines is the most direct approach to generating a large library of analogues. This reaction typically requires the activation of the carboxylic acid to facilitate nucleophilic attack by the amine.[7]
Mechanism of Carbodiimide-Mediated Amide Coupling:
A common and effective method for activating the carboxylic acid is the use of carbodiimide reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS).[6][8] The mechanism involves the formation of a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine to form the stable amide bond.[8] The addition of HOBt can mitigate side reactions and reduce the risk of racemization if chiral amines are used.[7]
Experimental Protocols
Protocol 1: Solution-Phase Parallel Amide Coupling for Library Generation
This protocol describes a method for the parallel synthesis of an amide library in a 96-well plate format.
Materials and Reagents:
-
(3-Acetylamino-piperidin-1-yl)-acetic acid
-
A diverse library of primary and secondary amines
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Dichloromethane (DCM)
-
96-well reaction plates with sealing mats
-
Automated liquid handler or multichannel pipette
-
Inert atmosphere (Nitrogen or Argon)
-
High-throughput purification system (e.g., preparative HPLC-MS)[9][10]
Workflow for Solution-Phase Parallel Synthesis:
Caption: Figure 1: Workflow for solution-phase parallel amide library synthesis.
Step-by-Step Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 0.2 M solution of (3-Acetylamino-piperidin-1-yl)-acetic acid in anhydrous DMF.
-
Prepare 0.2 M solutions of a diverse library of amines in anhydrous DMF in a separate 96-well plate.
-
Prepare a 0.22 M solution of EDC and a 0.22 M solution of HOBt in anhydrous DMF.
-
Prepare a 0.4 M solution of DIPEA in anhydrous DMF.
-
-
Reaction Setup:
-
In a 96-well reaction plate, dispense 100 µL of the (3-Acetylamino-piperidin-1-yl)-acetic acid solution to each well.
-
Dispense 100 µL of each unique amine solution to the corresponding wells of the reaction plate.
-
To each well, add 110 µL of the EDC/HOBt solution.
-
Finally, add 100 µL of the DIPEA solution to each well.
-
-
Reaction Incubation:
-
Seal the reaction plate with a chemically resistant sealing mat.
-
Place the plate on an orbital shaker and incubate at room temperature for 12-18 hours.
-
-
Work-up and Purification:
-
After the reaction is complete, quench by adding 100 µL of water to each well.
-
Evaporate the solvent using a centrifugal evaporator or a stream of nitrogen.
-
Re-dissolve the crude product in a suitable solvent (e.g., DMSO/water mixture).
-
Purify the individual compounds using a high-throughput preparative HPLC-MS system.[10][11]
-
-
Characterization and Plating:
-
Confirm the identity and purity of the purified compounds using LC-MS.
-
Prepare stock solutions of the final compounds in DMSO for biological screening.
-
Quantitative Data Summary:
| Parameter | Typical Value | Notes |
| Scale per well | 5-10 mg theoretical yield | Dependent on the molecular weight of the amine. |
| Reaction Conversion | >90% (by LC-MS) | Can vary depending on the reactivity of the amine. |
| Purity after Purification | >95% (by LC-MS) | Target purity for biological screening.[11] |
| Library Size | 96 compounds per plate | Easily scalable with automation.[12][13] |
Protocol 2: Solid-Phase Synthesis for Library Generation
Solid-phase synthesis offers advantages in terms of simplified purification, as excess reagents and byproducts can be washed away after each step.[14] This protocol outlines the attachment of (3-Acetylamino-piperidin-1-yl)-acetic acid to a solid support, followed by diversification.
Materials and Reagents:
-
Wang Resin or Rink Amide Resin[15]
-
(3-Acetylamino-piperidin-1-yl)-acetic acid
-
N,N'-Diisopropylcarbodiimide (DIC)
-
4-Dimethylaminopyridine (DMAP)
-
Piperidine (20% in DMF) for Fmoc removal (if using Rink Amide resin)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
A diverse library of acylating agents (e.g., carboxylic acids, sulfonyl chlorides)
-
Standard solid-phase synthesis vessels and shaker.
Workflow for Solid-Phase Synthesis:
Sources
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. Pharmacological Applications of Piperidine Derivatives | Encyclopedia MDPI [encyclopedia.pub]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hepatochem.com [hepatochem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. tarosdiscovery.com [tarosdiscovery.com]
- 11. Purification of combinatorial libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Parallel Synthesis & High-Throughput Experimentation | SpiroChem [spirochem.com]
- 13. asynt.com [asynt.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. mdpi.com [mdpi.com]
Application Note: Advanced Protecting Group Strategies for 3-Aminopiperidine Derivatives
Executive Summary
The 3-aminopiperidine scaffold is a "privileged structure" in modern drug discovery, serving as the critical pharmacophoric anchor for dipeptidyl peptidase-4 (DPP-4) inhibitors (gliptins) such as alogliptin and linagliptin[1],[2]. The molecular architecture of this scaffold presents a unique synthetic challenge: it possesses two distinct nitrogen atoms—an endocyclic secondary amine (N1) and an exocyclic primary amine (N3).
Successfully incorporating this scaffold into complex active pharmaceutical ingredients (APIs) requires exquisite regiocontrol. The selective protection of one nitrogen while leaving the other available for coupling—or the orthogonal protection of both—is paramount to preventing polymerization, off-target coupling, and undesired side reactions[3],[4].
Mechanistic Rationale: The N1 vs. N3 Dichotomy
The regioselective protection of 3-aminopiperidine relies on exploiting the subtle electronic and steric differences between the N1 and N3 positions[1]:
-
Electronic Factors (Nucleophilicity): The endocyclic N1 secondary amine is fundamentally more nucleophilic due to the electron-donating inductive effects of the adjacent alkyl groups within the piperidine ring[1].
-
Steric Factors: The exocyclic N3 primary amine is significantly less sterically hindered than the N1 position[1].
By tuning the reaction conditions (reagent stoichiometry, temperature, and pH), chemists can dictate which factor dominates the transition state. For instance, using bulky protecting group reagents (like Boc₂O) at lower temperatures will kinetically favor the less hindered N3 position[5],[1]. Conversely, exploiting transition-metal chelation (e.g., Cu(II) complexes) can temporarily mask the N3 and adjacent functionalities, directing electrophiles exclusively to N1.
Orthogonal Protection Matrices
Orthogonality ensures that one protecting group can be removed under specific conditions without affecting the other[4]. The table below summarizes the most robust orthogonal pairs utilized for 3-aminopiperidine derivatives.
| Protecting Group Pair (N1 / N3) | N1 Deprotection Mechanism | N3 Deprotection Mechanism | Strategic Advantages |
| Cbz / Boc | Hydrogenolysis (Pd/C, H₂) | Acidic cleavage (TFA or HCl) | Gold standard for API synthesis. Highly scalable, robust to nucleophiles, and yields crystalline intermediates[3],[4]. |
| Bn / Boc | Hydrogenolysis (Pd/C, H₂) | Acidic cleavage (TFA or HCl) | Benzyl (Bn) is highly robust to strong bases and nucleophiles during aggressive N3 couplings. |
| Fmoc / Boc | Base cleavage (Piperidine) | Acidic cleavage (TFA or HCl) | Ideal for solid-phase peptide synthesis (SPPS) or when catalytic hydrogenation is incompatible with the substrate[4]. |
Strategic Workflows
Orthogonal protection workflows for 3-aminopiperidine utilizing Boc and Cbz groups.
Self-Validating Experimental Protocols
The following protocols detail the "Route A" workflow (N3-Boc followed by N1-Cbz), which is highly favored in process chemistry for its operational simplicity and avoidance of heavy metals.
Protocol A: Regioselective N3-Boc Protection
Objective: Selectively protect the primary amine (N3) while leaving the secondary amine (N1) free. Mechanistic Causality: The reaction is kept at 0–10 °C to maximize the kinetic preference for the less sterically hindered N3 position. A strict stoichiometric control of Boc₂O (1.05 eq) is critical; excess reagent or the use of strong bases will deprotonate the resulting mono-Boc carbamate, drastically increasing its nucleophilicity and leading to the undesired di-Boc byproduct[5].
Step-by-Step Procedure:
-
Preparation: Dissolve (S)-3-aminopiperidine (1.0 eq) in a halogenated solvent (e.g., dichloromethane) in a round-bottom flask[5].
-
Cooling: Submerge the flask in an ice bath and allow the internal temperature to reach 0–10 °C[5].
-
Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.05 eq) in dichloromethane dropwise over 30 minutes[5]. Do not add an external base at this stage, as the basicity of the starting material is sufficient to drive the reaction, and added strong base promotes di-Boc formation[5].
-
Monitoring: Stir the mixture for 2–4 hours, monitoring via TLC (Ninhydrin stain) or LC-MS.
-
Workup: Wash the organic layer with a mild aqueous buffer (pH ~7) to remove unreacted starting material. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the N3-Boc-3-aminopiperidine intermediate.
Protocol B: Orthogonal N1-Cbz Protection
Objective: Cap the remaining N1 secondary amine with a Carboxybenzyl (Cbz) group. Mechanistic Causality: With the N3 position sterically and electronically masked by the Boc group, the N1 position is now the sole nucleophile. Benzyl chloroformate (Cbz-Cl) is highly reactive, requiring an acid-binding agent (triethylamine) to neutralize the HCl byproduct, which would otherwise prematurely cleave the acid-labile Boc group[4].
Step-by-Step Procedure:
-
Preparation: Dissolve the crude N3-Boc-3-aminopiperidine (1.0 eq) in dichloromethane.
-
Base Addition: Add triethylamine (TEA, 1.5 eq) and cool the mixture to 0 °C.
-
Reagent Addition: Add Benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12 hours.
-
Workup: Quench with water. Wash the organic layer sequentially with 0.5 M HCl (to remove excess TEA), saturated NaHCO₃, and brine. Concentrate to yield the fully protected N1-Cbz, N3-Boc-3-aminopiperidine.
Protocol C: Selective N1-Cbz Deprotection (Hydrogenolysis)
Objective: Selectively remove the Cbz group to liberate the N1 amine for downstream API coupling, leaving the N3-Boc intact. Mechanistic Causality: Cbz is cleanly removed via catalytic hydrogenation. Critical Solvent Choice: Methanol, isopropanol, or ethyl acetate must be used[5]. If ethanol is used as the solvent, the palladium catalyst can oxidize it to acetaldehyde. The liberated N1 amine will then undergo reductive amination with the acetaldehyde, yielding an undesired N-ethylated byproduct[5].
Step-by-Step Procedure:
-
Setup: Dissolve N1-Cbz, N3-Boc-3-aminopiperidine in anhydrous methanol[5].
-
Catalyst: Carefully add 10% Pd/C (10% w/w) under a nitrogen atmosphere to prevent ignition.
-
Hydrogenation: Evacuate the flask and backfill with Hydrogen gas (H₂) via a balloon or Parr shaker (1-3 atm).
-
Reaction: Stir vigorously at room temperature until hydrogen uptake ceases (typically 4-6 hours).
-
Filtration: Filter the mixture through a pad of Celite to remove the palladium catalyst. Caution: Do not let the filter cake dry out, as Pd/C is highly pyrophoric.
-
Isolation: Concentrate the filtrate to afford the pure N3-Boc-3-aminopiperidine, ready for N1-directed coupling.
Downstream Application Workflow
Sequential deprotection and coupling workflow for synthesizing DPP-4 inhibitors.
References
-
Title : Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades Source : Chemical Communications (RSC Publishing) URL : 3
-
Title : 1-BOC-3-Aminopiperidine | 144243-24-3 Source : Benchchem URL : 4
-
Title : Technical Support Center: Synthesis of (S)-1-Boc-3-aminopiperidine Source : Benchchem URL : 5
-
Title : 3-Piperidinamine hydrochloride | 127294-75-1 Source : Benchchem URL : 1
-
Title : Application Notes and Protocols: Synthesis of N-Boc-3-aminopiperidine and its Optical Isomers Source : Benchchem URL : 2
Sources
- 1. 3-Piperidinamine hydrochloride | 127294-75-1 | Benchchem [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC02976A [pubs.rsc.org]
- 4. 1-BOC-3-Aminopiperidine | 144243-24-3 | Benchchem [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for Amide Bond Formation with (3-Acetylamino-piperidin-1-yl)-acetic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The amide bond is a cornerstone of modern organic and medicinal chemistry, forming the backbone of peptides and proteins and featuring prominently in a vast array of pharmaceuticals.[1][2][3] The formation of this robust linkage, typically through the coupling of a carboxylic acid and an amine, is a critical transformation in the synthesis of new chemical entities. This guide provides a detailed exploration of the reaction conditions for amide bond formation, with a specific focus on utilizing (3-Acetylamino-piperidin-1-yl)-acetic acid as a key building block. This substituted piperidine moiety is of significant interest in drug discovery, and understanding the nuances of its coupling is essential for the efficient synthesis of target molecules.[4]
This document will delve into the mechanistic principles of common coupling reagents, provide detailed, field-proven protocols, and offer insights into troubleshooting common challenges. The aim is to equip researchers with the knowledge to make informed decisions when designing and executing amide coupling reactions involving this specific piperidine derivative.
Core Principles of Amide Bond Formation
The direct condensation of a carboxylic acid and an amine to form an amide bond requires high temperatures to eliminate a molecule of water, conditions that are often incompatible with complex molecules. Therefore, the use of "coupling reagents" is standard practice. These reagents activate the carboxylic acid, converting the hydroxyl group into a better leaving group and facilitating nucleophilic attack by the amine.
The general workflow for a coupling reaction can be visualized as a two-step process:
-
Activation of the Carboxylic Acid: The coupling reagent reacts with the carboxylic acid to form a highly reactive intermediate.
-
Nucleophilic Attack by the Amine: The amine attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate that subsequently collapses to form the stable amide bond.
Caption: General workflow for amide bond formation.
Common Coupling Reagents
A plethora of coupling reagents are available, each with its own mechanism, advantages, and disadvantages.[1][2] The choice of reagent is critical and depends on factors such as the steric hindrance of the substrates, the potential for side reactions like racemization, and the desired reaction conditions.
-
Carbodiimides (e.g., EDC, DCC, DIC): These are widely used activators. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is particularly popular due to the water-solubility of its urea byproduct, which simplifies purification.[5][6][7] Carbodiimides react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[8][9] However, this intermediate can be unstable and prone to side reactions, including rearrangement to an inactive N-acylurea.[5][9][10] To mitigate this, additives are often used.
-
Additives (e.g., HOBt, HOAt, OxymaPure): Additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) intercept the O-acylisourea intermediate to form a more stable and still highly reactive active ester.[5][8] This two-step activation process significantly reduces the risk of side reactions and racemization.[5][8][9] OxymaPure is a safer alternative to the potentially explosive HOBt.[9]
-
Onium Salts (e.g., HATU, HBTU, PyBOP): These reagents, often based on HOBt or HOAt, are highly efficient coupling agents.[3][11][12] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is particularly effective for coupling hindered amino acids and for minimizing racemization.[11][12] It reacts with the carboxylate to form a highly reactive OAt-active ester.[12][13]
Experimental Protocols
The following protocols provide detailed methodologies for the coupling of (3-Acetylamino-piperidin-1-yl)-acetic acid with a primary or secondary amine using common coupling reagents.
Protocol 1: EDC/HOBt Mediated Coupling
This is a classic and cost-effective method suitable for a wide range of amines.
Materials:
-
(3-Acetylamino-piperidin-1-yl)-acetic acid
-
Amine (primary or secondary)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1 M aqueous hydrochloric acid (HCl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add (3-Acetylamino-piperidin-1-yl)-acetic acid (1.0 eq).
-
Dissolve the acid in anhydrous DMF or DCM (to a concentration of approximately 0.1-0.2 M).
-
Add the amine (1.0-1.2 eq) and HOBt (1.1 eq) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDC·HCl (1.2 eq) portion-wise to the stirred solution.
-
Add DIPEA or TEA (2.0-3.0 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with an organic solvent such as ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.[14]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[14]
Caption: Workflow for EDC/HOBt mediated amide coupling.
Protocol 2: HATU Mediated Coupling
This protocol is recommended for sterically hindered amines or when racemization is a concern.
Materials:
-
(3-Acetylamino-piperidin-1-yl)-acetic acid
-
Amine (primary or secondary)
-
HATU
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1 M aqueous hydrochloric acid (HCl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve (3-Acetylamino-piperidin-1-yl)-acetic acid (1.0 eq) in anhydrous DMF or DCM (0.1-0.2 M).
-
Add HATU (1.1 eq) to the solution.
-
Add DIPEA (2.0-3.0 eq) and stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the amine (1.0-1.2 eq) to the reaction mixture.
-
Stir at room temperature for 2-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute with ethyl acetate.
-
Wash the organic layer with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Comparative Summary of Reaction Conditions
| Parameter | EDC/HOBt | HATU |
| Coupling Reagent | EDC·HCl | HATU |
| Additive | HOBt | Not required (HOAt is part of HATU) |
| Base | DIPEA or TEA | DIPEA |
| Solvent | DMF, DCM | DMF, DCM |
| Temperature | 0 °C to RT | RT |
| Reaction Time | 12-24 hours | 2-16 hours |
| Key Advantage | Cost-effective | High efficiency, low racemization |
| Consideration | HOBt is potentially explosive | Higher cost, potential for guanidinylation of the amine if used in excess.[15] |
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no product formation | - Inactive coupling reagent- Insufficient base- Steric hindrance | - Use fresh coupling reagent.- Ensure adequate base is present to neutralize any acid salts.- Switch to a more powerful coupling reagent like HATU.[15]- Increase reaction temperature or time. |
| Presence of unreacted starting materials | - Incomplete reaction- Guanidinylation of the amine (with HATU) | - Extend the reaction time or increase the temperature.- Use a stoichiometric amount of HATU (1.05-1.1 eq).[15] |
| Difficult purification | - Water-soluble byproducts (e.g., urea from EDC)- Similar polarity of product and byproducts | - Perform a thorough aqueous workup to remove water-soluble impurities.[14]- Optimize chromatographic conditions (e.g., gradient elution, different solvent system).- Consider recrystallization if the product is a solid.[14][16] |
| Racemization of chiral centers | - High reaction temperature- Use of a less effective additive | - Perform the reaction at lower temperatures (0 °C).- Use an additive known to suppress racemization, such as HOAt (or a reagent containing it, like HATU).[8] |
Monitoring and Analysis
Consistent monitoring of the reaction is crucial for determining the optimal reaction time and ensuring complete conversion.
-
Thin Layer Chromatography (TLC): A quick and easy method to qualitatively assess the progress of the reaction by observing the disappearance of starting materials and the appearance of the product spot.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information, confirming the mass of the desired product and helping to identify any major byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used for in-depth kinetic studies and to quantify the conversion to the product.[17][18]
-
Infrared (IR) Spectroscopy: Useful for monitoring the formation of the amide bond through the appearance of the characteristic amide C=O stretch (around 1650 cm⁻¹).[17]
Safety Considerations
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Coupling reagents, particularly onium salts, can be sensitizers. Avoid inhalation and skin contact.[19]
-
HOBt is explosive in its anhydrous form and should be handled with care.[5] Using the hydrated form or safer alternatives like OxymaPure is recommended.
-
Consult the Safety Data Sheet (SDS) for all chemicals before use.
Conclusion
The successful formation of an amide bond with (3-Acetylamino-piperidin-1-yl)-acetic acid is readily achievable with a variety of established coupling methods. The choice between a carbodiimide-based approach like EDC/HOBt and a more potent onium salt reagent such as HATU will depend on the specific requirements of the synthesis, including the nature of the amine, cost considerations, and the need to minimize side reactions. By understanding the underlying mechanisms and following well-defined protocols, researchers can efficiently synthesize novel amide derivatives for their drug discovery and development programs.
References
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
-
Chem-Impex International. (n.d.). HOBt and HOAt Peptide Coupling Mechanism, Reactivity & Safety. Retrieved from [Link]
-
Wikipedia. (n.d.). HATU. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Retrieved from [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631. [Link]
-
Kim Reactor. (2024, April 14). HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond [Video]. YouTube. [Link]
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society reviews, 38(2), 606–631. [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
-
Blackmond, D. G., Ropic, M., & Stefinovic, M. (2007). Kinetics of Amide Formation through Carbodiimide/N-Hydroxybenzotriazole (HOBt) Couplings. The Journal of Organic Chemistry, 72(23), 8863–8869. [Link]
-
Blackmond, D. G., Ropic, M., & Stefinovic, M. (2007). Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings. Luxembourg Bio Technologies. [Link]
-
Chen, Y.-J., & Chen, H.-Y. (2012). EDC/NHS activation mechanism of polymethacrylic acid: anhydride versus NHS-ester. RSC Advances, 2(21), 8005. [Link]
-
Reddit. (2024, December 16). HATU coupling - what's the best order? r/Chempros. Retrieved from [Link]
-
El-Faham, A., & Albericio, F. (2011). Amide Bond Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release. Organic Process Research & Development, 15(4), 940–944. [Link]
-
ResearchGate. (2015, May 30). What happens in amine coupling reaction with NHS/EDC/TEA? Retrieved from [Link]
-
American Peptide Society. (n.d.). Peptide Coupling Reactions: Mechanisms, Reagents & Strategies. Retrieved from [Link]
-
AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping. Retrieved from [Link]
-
LibreTexts Chemistry. (2022, September 24). 21.7: Chemistry of Amides. Retrieved from [Link]
-
Spherotech. (2025, February 20). General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. Retrieved from [Link]
-
Biotage. (2023, January 30). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Retrieved from [Link]
-
NSF PAR. (n.d.). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. Retrieved from [Link]
-
Synple Chem. (n.d.). Application Note – Amide coupling 96-well plate kit. Retrieved from [Link]
-
ChemRxiv. (n.d.). Computer Vision as a New Paradigm for Monitoring of Solution and Solid Phase Peptide Synthesis. Retrieved from [Link]
-
Zhang, Y., et al. (n.d.). Direct observation of amide bond formation in a plasmonic nanocavity triggered by single nanoparticle collisions. Nature Communications. [Link]
-
Reddit. (2020, August 7). Looking for some advice for purification of diamide. r/Chempros. Retrieved from [Link]
-
ResearchGate. (2020, November 2). What is the best technique for amide purification? Retrieved from [Link]
-
Robbins, D. W., et al. (2022). Predicting relative efficiency of amide bond formation using multivariate linear regression. Proceedings of the National Academy of Sciences, 119(16). [Link]
Sources
- 1. research.ed.ac.uk [research.ed.ac.uk]
- 2. Amide bond formation: beyond the myth of coupling reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hepatochem.com [hepatochem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. bachem.com [bachem.com]
- 6. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. peptidechemistry.org [peptidechemistry.org]
- 9. Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
- 12. HATU - Wikipedia [en.wikipedia.org]
- 13. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pnas.org [pnas.org]
- 19. synplechem.com [synplechem.com]
Application Note: Biological Activity & Profiling of 3-Acetamido Piperidine Derivatives
[2][3]
Executive Summary & Scaffold Significance
The 3-acetamido piperidine moiety (N-(piperidin-3-yl)acetamide core) represents a privileged pharmacophore in modern drug discovery.[2] Unlike its 4-substituted counterparts (often associated with opioid analgesia like fentanyl), the 3-substituted piperidine scaffold is a critical determinant of specificity in enzymes and kinases requiring precise chiral recognition.[2]
Key Therapeutic Areas:
-
Metabolic Regulation: Core scaffold for DPP-4 inhibitors (e.g., Alogliptin, Linagliptin) used in Type 2 Diabetes.[1]
-
Immunology & Oncology: Structural template for JAK inhibitors (e.g., Tofacitinib analogs) and HDAC inhibitors .[1]
-
Emerging Applications: Antimicrobial agents via bacterial translation inhibition and specific GPCR modulators.
Critical Structural Insight: The biological activity is heavily dependent on the stereochemistry (R vs. S) at the C3 position. The 3-acetamido group often acts as a hydrogen bond donor/acceptor "anchor," orienting the rest of the molecule within a binding pocket (e.g., the S1 or S2 sub-sites of proteases).[1]
Mechanism of Action & Target Landscape
DPP-4 Inhibition (Metabolic Disease)
The most validated application of 3-amino/acetamido piperidine derivatives is the inhibition of Dipeptidyl Peptidase-4 (DPP-4).[2]
-
Mechanism: The piperidine ring occupies the S2 hydrophobic pocket of the DPP-4 enzyme. The amino/acetamido group forms salt bridges or hydrogen bonds with Glu205 and Glu206 in the active site.
-
Stereospecificity: The (R)-enantiomer is typically the bioactive conformer for DPP-4 inhibition in this class, offering up to 1000-fold greater potency than the (S)-enantiomer.[2]
Kinase Inhibition (JAK/HDAC Pathways)
In kinase inhibitors, the 3-acetamido piperidine motif serves as a solvent-exposed solubilizing group or a hinge-binding element.[2]
-
JAK Pathway: Derivatives interfere with the ATP-binding site of Janus Kinases, blocking cytokine signaling (IL-6, Interferons).[1][2]
-
HDAC Inhibition: The acetamido group can be modified to interact with the zinc ion in the histone deacetylase active site, modulating gene expression in cancer cells.
Pathway Visualization
The following diagram illustrates the dual role of these derivatives in metabolic and inflammatory signaling.
Figure 1: Dual mechanism of action targeting metabolic (DPP-4) and inflammatory (JAK) pathways.[1][2]
Experimental Protocols
Protocol A: In Vitro DPP-4 Inhibition Assay
Objective: Determine the IC50 of a 3-acetamido piperidine derivative against recombinant human DPP-4.[2]
Materials:
-
Recombinant human DPP-4 enzyme (0.1 U/mL).[2]
-
Substrate: Gly-Pro-AMC (Glycyl-Prolyl-7-amino-4-methylcoumarin), 10 mM stock in DMSO.[2]
-
Assay Buffer: 25 mM Tris-HCl (pH 8.0), 140 mM NaCl, 10 mM KCl, 0.1% BSA.[1]
-
Positive Control: Alogliptin or Sitagliptin.
Workflow:
-
Preparation: Dilute test compounds in Assay Buffer to 10x final concentration (range: 0.1 nM to 10 µM).
-
Enzyme Incubation: Add 10 µL of diluted compound and 20 µL of DPP-4 enzyme to a black 96-well plate. Incubate for 15 min at 25°C to allow equilibrium binding.
-
Substrate Addition: Add 20 µL of Gly-Pro-AMC substrate (final conc. 50 µM).
-
Kinetic Read: Immediately measure fluorescence (Ex: 360 nm / Em: 460 nm) every 2 minutes for 30 minutes.
-
Analysis: Calculate the slope (Vmax) of the linear portion of the curve.
Validation Criteria: Z-factor > 0.5; Positive control IC50 within 3-fold of literature value (e.g., Alogliptin ~7 nM).
Protocol B: Cell-Based Viability & Kinase Selectivity
Objective: Assess off-target cytotoxicity and specific kinase inhibition in cell lines.[2]
Materials:
-
Cell Lines: HEK293 (Control), Jurkat (T-cell leukemia, high JAK activity).[1][2]
-
Reagent: CellTiter-Glo® (ATP quantitation).[2]
Workflow:
-
Seeding: Seed 5,000 cells/well in 96-well white plates. Incubate 24h.
-
Treatment: Treat with 3-acetamido piperidine derivatives (dose-response: 10 µM - 1 nM) for 48h.
-
Lysis/Detection: Add CellTiter-Glo reagent (1:1 ratio). Shake for 2 min. Incubate 10 min.
-
Read: Measure Luminescence.
-
Interpretation:
-
High potency in Jurkat + Low toxicity in HEK293 = Selective Kinase Inhibitor .
-
High toxicity in both = General Cytotoxin (Potential off-target effects).[2]
-
Data Summary & Structure-Activity Relationship (SAR)
The following table summarizes the impact of substitutions on the biological activity of the 3-acetamido piperidine core.
| Substituent (R-Group on Amide) | Target Specificity | Activity Trend | Key Reference |
| Unsubstituted (NH-CO-CH3) | Building Block | Low intrinsic activity; used as linker.[2] | [PubChem, 2025] |
| (R)-3-Amino-phthalimide | DPP-4 | High Potency (nM range).[2][3] Critical for S2 pocket fit. | [Alogliptin Data] |
| (S)-3-Amino-phthalimide | DPP-4 | Low Potency (>1000 nM).[2] Steric clash in active site. | [BenchChem, 2025] |
| N-Benzyl / N-Aryl | AChE / Kinases | Increased lipophilicity improves CNS penetration.[2] | [BenchChem, 2025] |
| Sulfonamide Linker | Antimicrobial | Moderate antibacterial activity (S. aureus).[1] | [ResearchGate, 2024] |
SAR Visualization
Figure 2: Structure-Activity Relationship (SAR) logic for derivative design.[1][2]
Troubleshooting & Optimization
-
Issue: Low Potency.
-
Cause: Incorrect stereochemistry.
-
Solution: Synthesize or isolate the (R)-enantiomer specifically. Racemic mixtures often dilute activity by 50% or more.
-
-
Issue: Poor Solubility.
-
Cause: Highly lipophilic R-groups on the acetamide.
-
Solution: Introduce a polar group (e.g., hydroxyl, morpholine) at the N1 position of the piperidine ring to improve aqueous solubility without affecting the C3 pharmacophore.[1]
-
-
Issue: Non-Specific Toxicity.
-
Cause: The basic amine at N1 might be causing lysosomal trapping.
-
Solution: Cap the N1 nitrogen with a carbamate (Boc) or urea functionality to reduce basicity.
-
References
-
BenchChem. (2025).[4][5] An In-depth Technical Guide to (S)-1-Boc-3-aminopiperidine. Retrieved from [1]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 4169719, N-(piperidin-3-yl)acetamide. Retrieved from
-
World Health Organization. (2011). Synthesis and biological evaluation of piperidine derivatives. Retrieved from
-
Google Patents. (2011). WO2011088192A1 - Compounds and methods (Kinase Inhibitors).[2] Retrieved from
-
MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [1]
Sources
- 1. EP0296560B1 - 1,4-Substituted piperidines as acetylcholinesterase inhibitors and their use for the treatment of Alzheimer's disease - Google Patents [patents.google.com]
- 2. WO2011088192A1 - Compounds and methods - Google Patents [patents.google.com]
- 3. N-(piperidin-3-yl)acetamide | C7H14N2O | CID 4169719 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (3-Acetylamino-piperidin-1-yl)-acetic acid
Introduction
Welcome to the technical support center for the synthesis of (3-Acetylamino-piperidin-1-yl)-acetic acid. This guide is designed for researchers, scientists, and professionals in drug development, offering in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of this synthesis. Our focus is on providing practical, experience-driven solutions to common challenges, ensuring a higher yield and purity of your target compound.
The synthesis of (3-Acetylamino-piperidin-1-yl)-acetic acid is a critical process in the development of various pharmaceutical intermediates. The most common and direct route involves a two-step sequence: the N-alkylation of 3-acetamidopiperidine with an ethyl haloacetate, followed by the hydrolysis of the resulting ester to yield the final zwitterionic product. This guide will provide a detailed protocol for this pathway, followed by a comprehensive troubleshooting section to address potential issues that may arise during the experimental process.
Proposed Synthetic Pathway
The synthesis of (3-Acetylamino-piperidin-1-yl)-acetic acid can be efficiently achieved through the following two-step process:
Caption: Proposed two-step synthesis of (3-Acetylamino-piperidin-1-yl)-acetic acid.
Detailed Experimental Protocols
Step 1: Synthesis of Ethyl (3-Acetylamino-piperidin-1-yl)-acetate
This procedure details the N-alkylation of 3-acetamidopiperidine with ethyl bromoacetate.
Materials:
-
3-Acetamidopiperidine (1.0 eq)
-
Ethyl bromoacetate (1.1 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Acetonitrile (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 3-acetamidopiperidine and anhydrous acetonitrile.
-
Add anhydrous potassium carbonate to the solution.
-
Stir the suspension at room temperature for 15-20 minutes.
-
Slowly add ethyl bromoacetate to the reaction mixture.
-
Heat the mixture to reflux (approximately 82°C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.
-
Filter the reaction mixture to remove the inorganic salts (K₂CO₃ and KBr).
-
Wash the filter cake with a small amount of acetonitrile.
-
Combine the filtrate and washings, and concentrate under reduced pressure to obtain the crude ethyl (3-acetylamino-piperidin-1-yl)-acetate.
-
The crude product can be purified by column chromatography on silica gel.
Step 2: Synthesis of (3-Acetylamino-piperidin-1-yl)-acetic acid (Hydrolysis)
This protocol describes the hydrolysis of the ester to the final carboxylic acid.
Materials:
-
Ethyl (3-Acetylamino-piperidin-1-yl)-acetate (1.0 eq)
-
Sodium hydroxide (NaOH) (2.0 eq)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl), 1M
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve the crude or purified ethyl (3-acetylamino-piperidin-1-yl)-acetate in a mixture of ethanol and water.
-
Add a solution of sodium hydroxide and stir the mixture at room temperature.
-
Monitor the hydrolysis by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).
-
Once the reaction is complete, cool the mixture in an ice bath.
-
Carefully neutralize the reaction mixture to a pH of approximately 6-7 with 1M HCl. The product is zwitterionic and may precipitate at its isoelectric point.
-
If a precipitate forms, collect the solid by filtration, wash with cold water, and then with a small amount of cold ethanol.
-
If no precipitate forms, concentrate the solution under reduced pressure. The resulting solid can be purified by recrystallization.
-
Dry the final product under vacuum.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of (3-Acetylamino-piperidin-1-yl)-acetic acid.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield in Step 1 (N-Alkylation) | 1. Incomplete reaction: Insufficient reaction time or temperature. | 1a. Extend reaction time: Monitor the reaction for a longer period. 1b. Increase temperature: If using acetonitrile, ensure it is at a full reflux. Consider switching to a higher boiling point solvent like DMF, but be mindful of potential decomposition with strong bases at high temperatures. |
| 2. Inactive reagents: Moisture in the solvent or reagents can deactivate the base and hydrolyze the ethyl bromoacetate. | 2a. Use anhydrous conditions: Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere. Use anhydrous solvents and freshly dried potassium carbonate. | |
| 3. Poor base strength/solubility: Potassium carbonate may not be a strong enough base for this reaction, or its solubility in acetonitrile might be limiting. | 3a. Use a stronger base: Consider using sodium hydride (NaH) in an anhydrous solvent like THF or DMF. Exercise caution as NaH is highly reactive. 3b. Use a more soluble base: Diisopropylethylamine (DIPEA) is a non-nucleophilic organic base that is soluble in many organic solvents[1]. | |
| Formation of Side Products in Step 1 | 1. Over-alkylation (Quaternary ammonium salt formation): This can occur if the product is more nucleophilic than the starting material or if there is a localized high concentration of the alkylating agent. | 1a. Slow addition of alkylating agent: Add the ethyl bromoacetate dropwise over a period of time to maintain a low concentration. 1b. Stoichiometry control: Use a slight excess of the 3-acetamidopiperidine relative to the ethyl bromoacetate. |
| 2. Hydrolysis of the acetyl group: The amide bond of the acetylamino group could be susceptible to hydrolysis under basic conditions, especially if the reaction is prolonged or at high temperatures. | 2a. Use a milder base: Potassium carbonate is generally mild enough, but if hydrolysis is observed, consider using a non-hydroxide base like DIPEA. 2b. Minimize reaction time: Monitor the reaction closely and work it up as soon as the starting material is consumed. | |
| Difficulty in Purifying the Final Product (Step 2) | 1. Product is highly soluble in water: Due to its zwitterionic nature, the final product may be difficult to extract from the aqueous solution after hydrolysis. | 1a. Isolate at the isoelectric point: Carefully adjust the pH to find the point of minimum solubility (isoelectric point) to induce precipitation. 1b. Use a different workup: Instead of extraction, evaporate the solvent and purify the resulting solid by recrystallization from a suitable solvent system (e.g., ethanol/water, isopropanol/water). |
| 2. Incomplete hydrolysis: The ester may not be fully hydrolyzed, leading to a mixture of the ester and the carboxylic acid. | 2a. Increase reaction time or temperature: Allow the hydrolysis to proceed for a longer duration or gently heat the reaction mixture. 2b. Use a stronger base or more equivalents: Increase the amount of NaOH to drive the reaction to completion. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the N-alkylation step?
A: Acetonitrile (MeCN) is a good starting point as it is a polar aprotic solvent that facilitates SN2 reactions and allows for easy removal of inorganic byproducts by filtration. N,N-Dimethylformamide (DMF) can also be used and may improve the solubility of reactants, potentially leading to faster reaction rates. However, DMF has a higher boiling point, making it more difficult to remove, and can decompose in the presence of strong bases at high temperatures.
Q2: Can I use a different alkylating agent instead of ethyl bromoacetate?
A: Yes, other haloacetic acid esters such as methyl bromoacetate or tert-butyl bromoacetate can be used. The choice of ester will affect the conditions required for the subsequent hydrolysis step. For instance, a tert-butyl ester can be cleaved under acidic conditions, which might be advantageous if the acetylamino group is sensitive to strong bases.
Q3: My final product is an oil and will not crystallize. What should I do?
A: If the final product is an oil, it may be due to the presence of impurities or residual solvent. First, ensure all solvent has been removed under high vacuum. If it remains an oil, purification by column chromatography may be necessary. For zwitterionic compounds, specialized chromatography techniques such as ion-exchange chromatography might be required. Alternatively, attempting to form a salt (e.g., the hydrochloride salt by adding excess HCl and evaporating) may induce crystallization.
Q4: How can I monitor the progress of the reactions?
A: Thin Layer Chromatography (TLC) is a convenient method. Use a suitable mobile phase (e.g., a mixture of dichloromethane and methanol or ethyl acetate and hexanes) to achieve good separation between the starting material and the product. Staining with potassium permanganate or ninhydrin can help visualize the spots. Liquid Chromatography-Mass Spectrometry (LC-MS) is a more definitive method to track the disappearance of the starting material and the appearance of the product, confirming their respective molecular weights.
Visualizing the Troubleshooting Workflow
Caption: A workflow for troubleshooting common issues in the synthesis.
References
-
Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]
- CN104387315A - Compound I and (R)-3-aminopiperidine hydrochloride II, preparation method and application in Linagliptin synthesis. Google Patents.
- WO 2011/160037 A2. (2011). Google Patents.
-
Piperidin-1-yl-acetic acid | C7H13NO2 | CID 201097. PubChem. Available at: [Link]
-
Piperidin-1-Yl-Acetic Acid | Drug Information, Uses, Side Effects, Chemistry. DrugBank. Available at: [Link]
-
A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. PMC. Available at: [Link]
-
Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. Available at: [Link]
-
Synthesis of (R)-(-)-phenylpiperidin-1-yl-acetic acid and its utilization for the synthesis of (R)-(-)-bietamiverine and (R)-(-)-dipiproverine. ResearchGate. Available at: [Link]
-
Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides as Potent Inhibitors of Cholinesterases: A Biochemical and In Silico Approach. MDPI. Available at: [Link]
-
Procedure for N-alkylation of Piperidine? ResearchGate. Available at: [Link]
- WO2005085246A1 - 8-[3-amino-piperidin-1-yl]-xanthine, the production thereof and the use in the form of a dpp inhibitor. Google Patents.
-
Synthesis and Characterization of N-Substitutional Ethylenediamine Derivatives. Asian Journal of Chemistry. Available at: [Link]
- CN1246313C - New method for preparing 3-pyridine acetic hydrochloride. Google Patents.
-
Microwave assisted novel synthesis and... JOCPR. Available at: [Link]
-
(3-Methylpiperidin-1-yl)acetic acid | C8H15NO2 | CID 3163244. PubChem. Available at: [Link]
-
Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives. PMC. Available at: [Link]
-
Top 13 papers published in the topic of Ethyl bromoacetate in 2006. SciSpace. Available at: [Link]
-
A novel strategy for alkylation via amide activation: synthesis of N-substituted 2-pyridones and tetrahydropyridines. Organic & Biomolecular Chemistry. Available at: [Link]
-
Synthesis of (R)-(-)-Phenylpiperidin-1-Yl-Acetic Acid. Amanote Research. Available at: [Link]
-
Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. PMC. Available at: [Link]
Sources
Technical Support Center: Solubilization of (3-Acetylamino-piperidin-1-yl)-acetic acid
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic solubility profile of (3-Acetylamino-piperidin-1-yl)-acetic acid. The fundamental bottleneck lies in the molecule's electronic state: it is an amino acid derivative that exists predominantly as a zwitterion in neutral conditions.
This guide provides a mechanistic understanding of these solubility issues and offers field-proven, self-validating protocols to overcome them in your daily workflows.
Part 1: Diagnostic Solubilization Workflow
Before modifying your solvent system, you must align your solubilization strategy with your downstream application. The diagram below outlines the logical decision-making process for disrupting the compound's crystal lattice.
Decision tree for solubilizing zwitterionic piperidine-acetic acid derivatives based on application.
Part 2: Knowledge Base & FAQs
Q1: Why is (3-Acetylamino-piperidin-1-yl)-acetic acid completely insoluble in standard organic solvents like DCM, EtOAc, or THF? A1: The insolubility is caused by the compound's zwitterionic nature. The molecule contains a basic piperidine nitrogen (pKa ≈ 10–11) and an acidic carboxylic acid group (pKa ≈ 4.0) [1][2]. In neutral, non-polar, or moderately polar organic solvents, the acidic proton transfers to the basic nitrogen, forming an inner salt (zwitterion) with zero net charge. This state creates an exceptionally strong crystal lattice energy driven by intermolecular electrostatic interactions and hydrogen bonding[3][4]. Standard organic solvents lack the dielectric constant required to disrupt this lattice.
Q2: How can I solubilize this compound for organic synthesis, such as an amide coupling reaction? A2: You must disrupt the zwitterion by shifting the pH equivalent in your organic phase. For amide couplings, base-mediated solubilization is ideal. By adding 1.5 to 2.0 equivalents of a lipophilic tertiary amine like N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA), you deprotonate the piperidinium nitrogen. This converts the zwitterion into a lipophilic carboxylate salt (e.g., a diisopropylethylammonium salt), which is highly soluble in polar aprotic solvents like DMF or even DCM [1][5].
Q3: What if my downstream application requires acidic conditions, or I need to prepare a sample for LC-MS/NMR? A3: In cases where bases are incompatible, use acid-mediated solubilization. Adding a strong organic acid like Trifluoroacetic acid (TFA, 0.1% – 1.0% v/v) or HCl will protonate the carboxylate group. This eliminates the negative charge, yielding a mono-cationic piperidinium salt. The cationic form readily solvates in methanol, acetonitrile/water mixtures, and DMSO-d6 [1].
Q4: Can I use co-solvents to avoid adding salts or modifiers? A4: Yes, but only for specific applications like biological assays where high concentrations of organic modifiers are toxic. You can prepare a highly concentrated stock solution (10–20 mM) in 100% DMSO, which acts as a powerful hydrogen-bond acceptor to partially disrupt the zwitterionic network. This stock must then be rapidly diluted into your final aqueous buffer (maintaining <1% final DMSO concentration) [1].
Part 3: Quantitative Solubility Profile
To assist in experimental planning, the following table summarizes the expected solubility of (3-Acetylamino-piperidin-1-yl)-acetic acid across various solvent systems based on the physicochemical principles of piperidine-acetic acid derivatives.
| Solvent System | Additive / Modifier | Estimated Solubility (mg/mL) | Predominant Molecular Species |
| Dichloromethane (DCM) | None | < 0.1 | Zwitterion (Aggregated) |
| Ethyl Acetate (EtOAc) | None | < 0.1 | Zwitterion (Aggregated) |
| Methanol (MeOH) | None | 2.0 – 5.0 | Zwitterion (Solvated) |
| Dimethyl Sulfoxide (DMSO) | None | 10.0 – 20.0 | Zwitterion (Solvated) |
| DMF or DCM | 2.0 eq DIPEA | > 50.0 | Carboxylate Anion |
| Methanol or DCM | 1.0% v/v TFA | > 50.0 | Piperidinium Cation |
| Aqueous Buffer | pH 7.4 | 1.0 – 5.0 | Zwitterion |
| Aqueous Solution | pH 2.0 (HCl) | > 50.0 | Piperidinium Cation |
Part 4: Validated Experimental Protocols
The following protocols are designed as self-validating systems. The transition from a cloudy suspension to a clear, colorless solution serves as a real-time visual indicator that the zwitterionic lattice has been successfully disrupted.
Protocol A: Base-Mediated Solubilization for Amide Coupling
Use this protocol when preparing the compound for HATU, EDC, or PyBOP-mediated couplings.
-
Weighing: Transfer the required mass of solid (3-Acetylamino-piperidin-1-yl)-acetic acid into a dry reaction vial.
-
Suspension: Add anhydrous DMF or DCM to achieve the desired target concentration (e.g., 0.1 M). Causality: The compound will remain largely insoluble, forming a cloudy white suspension. The polar aprotic solvent prepares the environment to stabilize the incoming ionic intermediates.
-
Deprotonation: Add 2.0 molar equivalents of DIPEA dropwise while stirring. Causality: DIPEA acts as a base to deprotonate the piperidinium ion, destroying the zwitterion and forming a highly lipophilic diisopropylethylammonium carboxylate salt.
-
Agitation: Sonicate the vial for 2–3 minutes at room temperature. Causality: Mechanical agitation overcomes the activation energy of dissolution and breaks up macroscopic crystal aggregates.
-
Validation: Visually inspect the vial. The suspension must transition to a completely clear solution. If slight turbidity remains, add an additional 0.5 eq of DIPEA. Proceed immediately with the addition of your coupling reagent and amine.
Protocol B: Acid-Mediated Solubilization for Analytical Stock Solutions
Use this protocol for preparing NMR samples or LC-MS standards.
-
Suspension: Suspend the solid compound in Methanol or DMSO-d6 to a target concentration of 10 mg/mL.
-
Protonation: Add 1.0% v/v of Trifluoroacetic acid (TFA). Causality: TFA (pKa ~0.2) is vastly more acidic than the compound's carboxylic acid (pKa ~4.0). It rapidly protonates the carboxylate, yielding a soluble piperidinium trifluoroacetate salt.
-
Agitation: Vortex vigorously for 60 seconds.
-
Validation: The solution should become optically clear. For LC-MS, ensure your mobile phase also contains 0.1% TFA to maintain the compound in its cationic state during chromatography, preventing peak tailing and on-column precipitation.
References
- Benchchem. "Troubleshooting poor solubility of piperidine-4-acetic acid compounds." Benchchem.
- ChemicalBook. "2-PIPERIDINE ACETIC ACID CAS#: 19832-04-3." ChemicalBook.
- Student Doctor Network Forums. "zwitterion." Student Doctor Network.
- R Discovery. "Solvent Systems and Their Selection in Pharmaceutics and Biopharmaceutics." Researcher.Life.
- CO2-CATO. "New process concepts for CO2 capture based on precipitating amino acids." CO2-CATO.
Technical Support Center: Purification of (3-Acetylamino-piperidin-1-yl)-acetic acid
Welcome to the technical support guide for the purification of (3-Acetylamino-piperidin-1-yl)-acetic acid. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this important pharmaceutical intermediate. Achieving high purity is critical for downstream applications, regulatory compliance, and ensuring the safety and efficacy of final active pharmaceutical ingredients (APIs).[1]
This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome common challenges encountered during the purification of this unique molecule.
Section 1: Understanding the Molecule and Common Impurities
(3-Acetylamino-piperidin-1-yl)-acetic acid possesses both a basic piperidine nitrogen and an acidic carboxylic acid group. This amphoteric, and likely zwitterionic, nature dictates its solubility and chromatographic behavior, making purification non-trivial.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities I'll encounter after synthesizing (3-Acetylamino-piperidin-1-yl)-acetic acid?
A1: The impurity profile depends heavily on the synthetic route. A common approach involves the N-alkylation of 3-acetylaminopiperidine with a haloacetic acid ester, followed by hydrolysis. Based on this, you can anticipate several classes of impurities:
-
Starting Materials: Unreacted 3-acetylaminopiperidine and residual haloacetic acid or its salts.
-
Process-Related Impurities: Byproducts from side reactions, such as the formation of dimers or other over-alkylated species.[2]
-
Reagents and Solvents: Residual reagents, catalysts, and solvents used during the synthesis and workup.[3]
-
Degradation Products: The compound may be susceptible to hydrolysis or oxidation under harsh conditions, although its stability is generally robust.[4]
Q2: My crude product is a sticky oil/gum instead of a solid. Does this affect my purification strategy?
A2: Absolutely. If your crude product is not a solid, purification by recrystallization is not a viable initial step. The physical state suggests the presence of significant impurities (like residual solvents or oily byproducts) that are depressing the melting point. In this case, your primary options are:
-
Chromatography: Directly subjecting the oil to silica gel column chromatography is often the most effective approach.
-
Solvent Trituration: Attempting to induce crystallization by stirring the oil with a solvent in which the desired product is poorly soluble but the impurities are soluble.
-
Acid-Base Extraction: Using liquid-liquid extraction to first remove neutral or oppositely charged impurities as a preliminary cleanup step.[5]
Section 2: Purification Strategy and Troubleshooting
The selection of a purification method is a critical decision based on the impurity profile, scale, and desired final purity.[5]
Decision Workflow for Purification Method Selection
The following diagram outlines a logical workflow for choosing the most appropriate purification technique.
Caption: A decision-making workflow for selecting a purification method.
Troubleshooting Guide
Scenario 1: Issues with Column Chromatography
Q: My compound is showing severe peak tailing on my silica gel column. What's happening and how do I fix it?
A: This is a classic problem when purifying compounds with basic nitrogen atoms on standard silica gel.[6] The basic piperidine nitrogen interacts strongly with the acidic silanol (Si-OH) groups on the silica surface, leading to a slow, uneven elution that causes tailing.
Solution:
-
Add a Basic Modifier: The most effective solution is to add a small amount of a basic modifier to your mobile phase (eluent).[3] This modifier competes with your compound for binding to the acidic sites on the silica.
-
Triethylamine (Et₃N): Add 0.5-1% triethylamine to your eluent. This is highly effective for basic compounds.
-
Ammonia: Using a solvent system like Dichloromethane/Methanol/Ammonia (e.g., 90:9:1) can also be very effective.
-
-
Use a Different Stationary Phase: If tailing persists, consider using a deactivated or alternative stationary phase, such as neutral alumina or a C18 reversed-phase column if the compound's polarity is suitable.
Caption: Troubleshooting guide for column chromatography of piperidine derivatives.
Scenario 2: Issues with Recrystallization
Q: I've dissolved my crude product in a hot solvent, but upon cooling, no crystals form, or it "oils out." What should I do?
A: This is a common and frustrating issue in recrystallization, often caused by using too much solvent or the presence of impurities that inhibit crystal lattice formation.[7][8]
Solutions:
-
If no crystals form: The solution is likely too dilute.
-
Action: Gently heat the solution to boil off some of the solvent, thereby increasing the concentration.[7] Once you observe slight turbidity, allow it to cool again.
-
Induce Crystallization: If it still doesn't crystallize, the solution may be supersaturated. Try scratching the inside of the flask with a glass rod just below the solvent line or adding a "seed crystal" of pure product.[7]
-
-
If the product "oils out": This happens when the melting point of the solid is lower than the boiling point of the solvent, or when impurities prevent proper crystal formation.
-
Action: Re-heat the solution to re-dissolve the oil. Add a small amount of a co-solvent in which your compound is less soluble to lower the overall solvent power. Allow this new mixed-solvent system to cool slowly. A good starting point is often an alcohol/water or ethyl acetate/hexane system.[5][7]
-
Section 3: Detailed Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is suitable for crude (3-Acetylamino-piperidin-1-yl)-acetic acid that is a solid and contains mainly neutral or particulate impurities.
-
Solvent Selection: The key is to find a solvent (or solvent pair) where the compound has high solubility when hot and low solubility when cold.[8] Common choices for polar, zwitterionic compounds include alcohol/water mixtures, acetonitrile, or isopropanol.
-
Expert Tip: Test solvent systems on a small scale (10-20 mg) first. A good solvent will dissolve the crude material sparingly at room temperature but completely upon heating.[6]
-
-
Dissolution: Place 1.0 g of the crude product in a 50 mL Erlenmeyer flask. Add the chosen solvent (e.g., 10 mL of isopropanol) and heat the mixture with stirring on a hot plate until it boils gently. Add more hot solvent dropwise until all the solid has just dissolved.[5]
-
Hot Filtration (if necessary): If you observe insoluble impurities (e.g., dust, inorganic salts), perform a hot gravity filtration. Pre-heat a funnel and a new flask, and use fluted filter paper to quickly filter the hot solution.[7] This prevents your product from prematurely crystallizing in the funnel.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is essential for forming large, pure crystals.[7] Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.[6]
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[8] Wash the collected crystal cake with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing dissolved impurities.
-
Drying: Dry the purified crystals under vacuum, preferably in a vacuum oven at a mild temperature (e.g., 40-50 °C), until a constant weight is achieved.
Protocol 2: Purification by Flash Column Chromatography
This is the method of choice for oily crude products or for achieving very high purity (>99%).
-
Eluent Selection: Using Thin Layer Chromatography (TLC), find a solvent system that gives your product a retention factor (Rf) of approximately 0.3.
-
System Suggestion: Start with a mixture of Dichloromethane (DCM) and Methanol (MeOH). A common starting ratio is 95:5 DCM:MeOH.
-
Critical Step: Add 0.5-1% triethylamine (Et₃N) to the eluent mixture to prevent peak tailing.[3]
-
-
Column Packing: Pack a glass column with silica gel (230-400 mesh) as a slurry in the least polar component of your eluent system (e.g., DCM with 1% Et₃N). Ensure the silica bed is compact and level.[5]
-
Sample Loading: Dissolve the crude product (e.g., 500 mg) in a minimal amount of the eluent. For better resolution, it is often preferable to "dry load" the sample. To do this, dissolve the crude product in a volatile solvent (like DCM or MeOH), add a small amount of silica gel (~2-3 times the mass of the crude product), and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the packed column.[5]
-
Elution: Begin eluting the sample through the column using the selected mobile phase. You can use isocratic (constant solvent composition) or gradient (gradually increasing polarity, e.g., from 5% to 10% MeOH) elution.[6]
-
Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks.
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions in a round-bottom flask and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.[3]
Section 4: Purity Assessment
After purification, it is essential to confirm the purity of the final product. High-Performance Liquid Chromatography (HPLC) is the standard method for quantitative purity analysis in pharmaceutical development.[4]
Data Summary: Typical Analytical Methods
| Parameter | HPLC-UV Method[9] | LC-MS/MS Method[9] |
| Principle | Quantifies based on UV absorbance. | Quantifies based on mass-to-charge ratio; highly sensitive and specific. |
| Typical Column | C18 Reversed-Phase (e.g., 4.6 x 50 mm, 2.6 µm) | C18 Reversed-Phase (e.g., 2.0 x 50 mm, 1.7 µm) |
| Mobile Phase | Water/Acetonitrile with 0.1% Formic Acid or other modifier. | Water/Acetonitrile with 0.1% Formic Acid. |
| Detection | UV detector (e.g., 214 nm, 254 nm) | Triple Quadrupole Mass Spectrometer (ESI) |
| Typical LOQ | ~0.1 - 0.5 µg/mL | ~0.05 - 0.2 µg/mL |
| Purity Analysis | Provides area percent purity. | Used for trace-level impurity identification and quantification. |
LOQ: Limit of Quantification. Data is representative for structurally related compounds.
References
-
Troubleshooting. The Pharma Master. Available from: [Link]
-
Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(25), 14221–14226. Available from: [Link]
-
Resolving API Impurity Issues in Drug Development. Pharmaguideline. Available from: [Link]
-
Recrystallization of Impure Acetanilide and Melting Point Determination. University of Missouri–St. Louis. Available from: [Link]
-
Experiment 9 — Recrystallization. Swarthmore College. Available from: [Link]
-
Evaluating Impurities in Drugs (Part I of III). Pharmaceutical Technology. Available from: [Link]
Sources
- 1. Resolving API Impurity Issues in Drug Development | Pharmaguideline [pharmaguideline.com]
- 2. pharmtech.com [pharmtech.com]
- 3. benchchem.com [benchchem.com]
- 4. arborpharmchem.com [arborpharmchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. amherst.edu [amherst.edu]
- 8. glaserr.missouri.edu [glaserr.missouri.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Recrystallization of Piperidine Acetic Acid Zwitterions
Welcome to the Technical Support Center for downstream processing and purification. This resource is engineered for researchers and drug development professionals dealing with the complex crystallization thermodynamics of amphoteric molecules. Here, we address the specific physicochemical challenges of isolating piperidine acetic acid derivatives (e.g., 1-piperidineacetic acid, 4-piperidineacetic acid) through optimized pH-shift and anti-solvent recrystallization workflows.
I. Frequently Asked Questions (FAQs): Thermodynamic & Chemical Principles
Q1: Why does piperidine acetic acid exhibit extreme solubility in water, making standard cooling crystallization ineffective?
A1: Piperidine acetic acid is an amphoteric molecule containing a basic piperidine nitrogen and an acidic carboxylic acid group. In aqueous solutions, it primarily exists as a zwitterion, where the amino group is protonated (
Q2: How do I determine the optimal pH for crystallization? A2: The optimal pH is the isoelectric point (pI) . At the pI, the overall net charge of the molecule is zero, which minimizes its electrostatic interaction with water and drives the intrinsic solubility to its lowest possible point[3]. For piperidine acetic acid:
-
(Carboxylic acid)
-
(Piperidine nitrogen)
- Targeting a pH of 8.0 ensures the maximum concentration of the neutral zwitterionic species, which is the thermodynamic prerequisite for high-yield crystallization[2].
Q3: Why do we use a combined pH-shift and anti-solvent approach? A3: While pH adjustment to the pI minimizes aqueous solubility, the residual solubility of the zwitterion in pure water may still result in unacceptable yield losses. By introducing a water-miscible anti-solvent (e.g., acetone or ethanol) after reaching the pI, you lower the bulk dielectric constant of the medium. This drastically reduces the solubility of the highly polar zwitterion, forcing it to form a head-to-tail charge-assisted hydrogen-bonded crystal lattice[1].
II. Troubleshooting Guide: Resolving Common Experimental Failures
Issue 1: The product "oils out" (Liquid-Liquid Phase Separation) instead of forming crystals.
-
Mechanistic Cause: Oiling out occurs when the supersaturation generation rate exceeds the nucleation rate, pushing the system above its cloud point curve rather than into the metastable zone for crystallization. The zwitterion separates into a solute-rich liquid phase rather than a solid lattice[2].
-
Resolution:
-
Reduce Anti-Solvent Addition Rate: Add the anti-solvent dropwise using a syringe pump to maintain the system within the metastable zone width (MSZW).
-
Lower the Temperature: Ensure the crystallization temperature is strictly below the cloud point temperature of the solvent mixture.
-
Implement Seeding: Introduce 1-2% (w/w) of pure piperidine acetic acid seed crystals just before the anti-solvent addition reaches the critical supersaturation limit. Seeds bypass the high energy barrier of primary nucleation.
-
Issue 2: The isolated crystals are sticky, agglomerated, and contain high residual solvent.
-
Mechanistic Cause: Rapid pH adjustment causes massive, uncontrolled primary nucleation. This results in microscopic, highly agglomerated crystals that trap mother liquor (solvent and impurities) within their interstitial spaces.
-
Resolution: Utilize a controlled titration rate. Once the solution becomes slightly turbid (indicating the onset of nucleation), pause the pH adjustment. Allow the slurry to age for 30-60 minutes to promote Ostwald ripening—where smaller, unstable crystals dissolve and redeposit onto larger, stable crystals, improving crystal habit and purity.
Logic tree for diagnosing and resolving liquid-liquid phase separation (oiling out).
III. Quantitative Data Summary
The following table summarizes the critical physicochemical parameters required to design a robust crystallization process for piperidine acetic acid zwitterions.
| Parameter | Value / Range | Mechanistic Significance |
| Piperidine | Basic nitrogen; fully protonated at acidic and physiological pH. | |
| Acetic Acid | Acidic carboxylate; fully deprotonated at basic and physiological pH. | |
| Isoelectric Point (pI) | The exact pH of minimum aqueous solubility; primary target for pH-shift[3]. | |
| Optimal Anti-Solvents | Acetone, Acetonitrile | Lowers the dielectric constant of the medium, forcing zwitterion precipitation[2]. |
| Cooling Rate | Prevents rapid supersaturation, avoiding oiling out and polymorphic impurities. | |
| Seed Loading | Provides surface area for secondary nucleation, ensuring controlled crystal growth. |
IV. Self-Validating Experimental Protocol: Optimized Recrystallization
This protocol utilizes a self-validating feedback loop to ensure the thermodynamic state of the solution is strictly controlled, preventing common failures like oiling out or solvent entrapment.
Phase 1: Dissolution and Polish Filtration
-
Suspend the crude piperidine acetic acid in deionized water (approx. 5 volumes).
-
Adjust pH to
using (or using ) while stirring at 300 RPM.-
Self-Validating Check: The suspension must become completely transparent. If particulates remain, they are non-zwitterionic impurities.
-
-
Polish Filter the solution through a
PTFE membrane to remove insoluble impurities and foreign particles that could act as uncontrolled nucleation sites.
Phase 2: pH-Shift to Isoelectric Point (pI)
-
Transfer the filtrate to a jacketed crystallizer set to
. -
Titrate slowly with
(if starting acidic) or (if starting basic) to approach the pI ( ).-
Self-Validating Check: Monitor the solution closely as the pH approaches 8.0. If the solution turns cloudy prematurely, pause the titration. This indicates localized supersaturation. Increase the stirring speed until the solution clears, ensuring the bulk pH measurement is accurate before proceeding.
-
Phase 3: Anti-Solvent Addition and Seeding
-
Add Anti-Solvent: Begin adding the anti-solvent (e.g., Acetone) at a controlled rate of 0.05 volumes/minute until the solution reaches the metastable limit (faint, persistent opalescence).
-
Seed the Solution: Add 1% (w/w) of pure piperidine acetic acid crystals.
-
Self-Validating Check: Hold the temperature and stirring for 30 minutes. A visible increase in slurry density confirms successful secondary nucleation, validating that the system is safely crystallizing and will not oil out.
-
-
Complete Anti-Solvent Addition: Resume adding the remaining anti-solvent over 2 hours to drive the yield.
Phase 4: Isolation
-
Cool the slurry to
at a linear rate of . -
Filter the crystals under vacuum, wash with cold aqueous acetone (1:4 water:acetone v/v), and dry under vacuum at
to a constant weight.
Workflow for pH-shift and anti-solvent crystallization of piperidine acetic acid zwitterions.
V. References
-
Amino Acids as the Potential Co-Former for Co-Crystal Development: A Review Source: PubMed Central (PMC), National Institutes of Health (NIH) URL:[Link]
-
Crystallisation in pharmaceutical processes Source: BIA Separations / Sartorius URL:[Link]
-
pKa-critical Interpretations of Solubility–pH Profiles: PG 300995 and NSC-639829 Case Studies Source: ResearchGate (ADMET & DMPK) URL:[Link]
Sources
Technical Support Center: Stability of (3-Acetylamino-piperidin-1-yl)-acetic acid
Welcome to the technical support center for (3-Acetylamino-piperidin-1-yl)-acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and troubleshooting advice for handling this compound in aqueous solutions. As Senior Application Scientists, we have structured this guide in a practical question-and-answer format to address the key stability challenges you may encounter during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the primary stability concerns for (3-Acetylamino-piperidin-1-yl)-acetic acid in an aqueous solution?
When working with (3-Acetylamino-piperidin-1-yl)-acetic acid in aqueous media, two principal degradation pathways must be considered: hydrolysis and oxidation.
-
Hydrolysis: The molecule contains an amide linkage in the 3-acetylamino group. Amide bonds are generally stable, but they can undergo hydrolysis under strong acidic or basic conditions, particularly when heated.[1] This reaction would cleave the acetyl group, yielding (3-Amino-piperidin-1-yl)-acetic acid and acetic acid. The rate of hydrolysis is highly dependent on the pH and temperature of the solution.[2]
-
Oxidation: The piperidine ring, specifically the tertiary amine and the adjacent α-carbons, is susceptible to oxidation.[3][4] Oxidizing agents, exposure to air (autoxidation), or even light can trigger the formation of various oxidation products, most commonly an N-oxide derivative.[3] Such degradation can lead to a change in the physical appearance of the solution (e.g., color change) and the emergence of new peaks in chromatographic analysis.[3]
Q2: What are the potential degradation products I should be looking for?
Based on the structure of (3-Acetylamino-piperidin-1-yl)-acetic acid, the primary degradation products expected under stress conditions are:
-
Hydrolytic Degradant: (3-Amino-piperidin-1-yl)-acetic acid (from amide bond cleavage).
-
Oxidative Degradants: (3-Acetylamino-piperidin-1-yl)-acetic acid N-oxide (from oxidation of the piperidine nitrogen) and potentially various ring-opened or hydroxylated species under more aggressive oxidative stress.[4][5]
The following diagram illustrates these potential degradation pathways.
Caption: General workflow for a forced degradation study.
The goal is to achieve 2-20% degradation of the active pharmaceutical ingredient (API). [6]If you observe more significant degradation, consider using milder conditions.
Q4: What are the recommended starting conditions for a forced degradation study?
The following table provides typical starting conditions based on regulatory guidance. [7][8]These should be optimized based on the observed stability of your specific compound.
| Stress Condition | Recommended Starting Parameters | Causality & Rationale |
| Acidic Hydrolysis | 0.1 M HCl at 60°C | To assess susceptibility to degradation in low pH environments, which can catalyze amide hydrolysis. [1] |
| Basic Hydrolysis | 0.1 M NaOH at 60°C | To evaluate stability in high pH environments, which can also promote amide hydrolysis. [9] |
| Oxidation | 3% H₂O₂ at Room Temperature | To mimic oxidative stress and identify potential oxidation products like N-oxides. [3] |
| Thermal Degradation | 70°C in solution; 105°C in solid state | To determine the impact of heat, which can accelerate both hydrolysis and oxidation. [8] |
| Photolytic Degradation | Exposure to ≥1.2 million lux hours (visible) and ≥200 watt-hours/m² (UV) | To assess light sensitivity, which can induce photolytic cleavage or radical-mediated oxidation. [7] |
Analytical Methodology
Q5: What constitutes a suitable stability-indicating analytical method for this compound?
A stability-indicating method (SIM) is a validated analytical procedure that can accurately quantify the decrease in the active ingredient's concentration due to degradation. [10]Crucially, it must be able to separate the parent compound from all its potential degradation products and impurities without interference.
For (3-Acetylamino-piperidin-1-yl)-acetic acid, a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is the standard choice. [2]Coupling the HPLC system to a Mass Spectrometer (LC-MS) is highly recommended, as it provides molecular weight information that is invaluable for identifying unknown degradation products. [8]
Q6: Can you provide a starting protocol for an RP-HPLC method?
Certainly. This protocol serves as a robust starting point and should be further optimized and validated for your specific application.
Objective: To separate (3-Acetylamino-piperidin-1-yl)-acetic acid from its potential hydrolytic and oxidative degradation products.
Instrumentation and Materials:
-
HPLC system with a UV/PDA detector and a mass spectrometer (recommended).
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
HPLC-grade acetonitrile, water, and formic acid.
-
Sample of (3-Acetylamino-piperidin-1-yl)-acetic acid.
-
Forced degradation samples (prepared as per Q4).
Step-by-Step Protocol:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Rationale: Formic acid is a common mobile phase modifier that helps to protonate the carboxylic acid and amine functionalities, leading to better peak shape and retention on a C18 column.
-
-
Sample Preparation:
-
Prepare a stock solution of the compound in the mobile phase (or a suitable solvent like methanol/water) at a concentration of approximately 1 mg/mL.
-
For analysis, dilute the stock solution and the stressed samples with the mobile phase to a final concentration of ~50-100 µg/mL.
-
Filter all samples through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
UV Detection: 210 nm (or a wavelength determined by a UV scan of the parent compound)
-
Gradient Program (Starting Point):
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-31 min: 95% to 5% B
-
31-35 min: 5% B (re-equilibration)
-
-
Rationale: A gradient elution is necessary because the polarity of the parent compound and its potential degradants (e.g., the more polar hydrolyzed product and the potentially more polar N-oxide) can vary significantly.
-
-
Data Analysis:
-
Inject a non-stressed sample to determine the retention time of the parent peak.
-
Analyze the stressed samples. Look for new peaks and a decrease in the parent peak area.
-
Use the MS data to obtain the mass-to-charge ratio (m/z) of the parent and any new peaks to aid in their identification.
-
Calculate the mass balance to ensure all major degradants are accounted for. [8]
-
Advanced Troubleshooting
| Symptom | Possible Cause | Recommended Solution |
| Solution turns yellow/brown upon storage. | Oxidation of the piperidine ring. This is a common issue with piperidine-containing compounds. [3] | 1. Store solutions protected from light and air. [3] 2. Purge the solvent and the solution headspace with an inert gas (e.g., nitrogen or argon). 3. For long-term storage, consider adding a small amount of an antioxidant like butylated hydroxytoluene (BHT). [3] |
| Poor peak shape (tailing) in HPLC analysis. | Secondary interactions with the column. The basic nitrogen on the piperidine ring can interact with residual silanols on the silica-based C18 column. | 1. Ensure the mobile phase pH is acidic (e.g., using 0.1% formic or trifluoroacetic acid) to keep the nitrogen protonated. [8] 2. Use a modern, end-capped C18 column designed for basic compounds. |
| Low or inconsistent mass balance in forced degradation. | 1. Formation of volatile or non-UV active products. 2. Adsorption of the compound or its degradants to container surfaces. | 1. Use a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) in parallel with UV/MS. [8] 2. Consider using silanized glassware to minimize surface adsorption. [8] |
References
- BenchChem. (n.d.). Instability and degradation pathways of 1-piperideine.
- Kent, S. B., et al. (n.d.). Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides. PMC.
- BenchChem. (n.d.). Technical Support Center: Prevention of Oxidation in Piperidine Compounds.
-
Jorand, R., et al. (2024). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A. Retrieved from [Link]
-
Black, D. StC., et al. (n.d.). Some Observations on the Hydrolysis of the Amides of Primary α-Acetylenic Amines. Canadian Journal of Chemistry. Retrieved from [Link]
- BenchChem. (n.d.). Stability testing and degradation pathways of 2-Piperidin-1-ylmethyl-morpholine.
-
Haj-Yehia, N., et al. (2022). N-Dealkylation of Amines. MDPI. Retrieved from [Link]
-
Busetto, V., et al. (2019). The acidic hydrolysis of N-acetylneuraminic 4,5-oxazoline allows a direct functionalization of the C5 position of Neu5Ac2en (DANA). PMC. Retrieved from [Link]
-
Russo, D., et al. (2020). N-Acylethanolamine Acid Amidase (NAAA): Mechanism of Palmitoylethanolamide Hydrolysis Revealed by Mechanistic Simulations. ACS Catalysis. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Piperidin-1-yl-acetic acid. PubChem. Retrieved from [Link]
-
Poupin, P., et al. (n.d.). Degradation of morpholine, piperidine, and pyrrolidine by mycobacteria: evidences for the involvement of a cytochrome P450. Canadian Science Publishing. Retrieved from [Link]
-
Bajaj, S., et al. (2022). Forced Degradation – A Review. ResearchGate. Retrieved from [Link]
- Google Patents. (n.d.). Detection method for determining piperidine residue in bulk drug.
-
American Chemical Society. (2024). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. Retrieved from [Link]
-
Sharma, G., et al. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect. Retrieved from [Link]
-
Praliyev, K. D., et al. (2021). ANALYSIS OF PIPERIDINE DERIVATIVES USING METHODS QUANTUM CHEMISTRY. Retrieved from [Link]
-
Quotient Sciences. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]
-
Patel, H., et al. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. ResearchGate. Retrieved from [Link]
-
Patolia, V. N. (2020). An Introduction To Forced Degradation Studies For Drug Substance & Drug Product. Pharmaceutical Online. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). (3-Methylpiperidin-1-yl)acetic acid. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). (4-Acetylpiperazin-1-yl)acetic acid. PubChem. Retrieved from [Link]
-
European Medicines Agency. (2023). Stability testing of existing active substances and related finished products. Retrieved from [Link]
-
DrugBank. (n.d.). Piperidin-1-Yl-Acetic Acid. Retrieved from [Link]
-
El-Taweel, F. M. A., et al. (n.d.). Entropy controlled reaction of piperidine with isatin derivatives in 80% aqueous methanol. ResearchGate. Retrieved from [Link]
-
Beilstein Journals. (2019). Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases. Retrieved from [Link]
-
MDPI. (2023). Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. Retrieved from [Link]
Sources
- 1. Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. onyxipca.com [onyxipca.com]
- 7. ema.europa.eu [ema.europa.eu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
Technical Support Center: Troubleshooting Cyclization Side Reactions in Piperidine Acetic Acid Synthesis
From the desk of the Senior Application Scientist
Welcome to the technical support center. The piperidine acetic acid scaffold is a vital pharmacophore in modern drug discovery, but its synthesis can be challenging. One of the most persistent issues researchers face is the intramolecular cyclization that competes with the desired reaction pathway, leading to the formation of unwanted lactams and other bicyclic byproducts. This guide is designed to provide you with an in-depth understanding of why these side reactions occur and to offer field-proven strategies to mitigate them, ensuring the integrity and yield of your target molecule.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My reaction is yielding a significant amount of an 8-azabicyclo[4.3.0]nonan-7-one (a lactam) instead of the desired piperidine-2-acetic acid. What is causing this and how can I prevent it?
Answer: This is the most common side reaction and is caused by intramolecular aminolysis, where the secondary amine of the piperidine ring acts as a nucleophile and attacks the activated carboxylic acid (or ester) moiety of the acetic acid side chain. This head-to-tail cyclization is often promoted by the very conditions intended to drive your primary reaction forward.[1]
Root Cause Analysis:
-
Activation of the Carboxylic Acid: The presence of coupling agents (e.g., carbodiimides like DCC, EDC), conversion to an acyl halide, or even heat can make the carboxyl group highly electrophilic and susceptible to attack by the nearby piperidine nitrogen.
-
High Temperature: Increased temperature provides the activation energy needed for the intramolecular cyclization to occur, often at a faster rate than the intended intermolecular reaction.
-
Base Catalysis: The presence of a base can deprotonate the piperidine nitrogen, increasing its nucleophilicity and accelerating the rate of lactam formation.[2]
Troubleshooting Strategies:
-
Protect the Piperidine Nitrogen: The most robust solution is to protect the piperidine nitrogen with a suitable protecting group. This physically prevents the nitrogen from acting as a nucleophile. The choice of protecting group is critical.
-
Boc (tert-butyloxycarbonyl): Excellent choice. It is sterically hindering and electronically withdrawing, significantly reducing the nucleophilicity of the nitrogen. It is stable to many reaction conditions and can be removed under acidic conditions (e.g., TFA).
-
Cbz (Carboxybenzyl): Another effective group, removable by hydrogenolysis.
-
Fmoc (Fluorenylmethyloxycarbonyl): Useful, especially in solid-phase synthesis, but its base-lability requires careful planning of subsequent reaction steps.[3]
-
-
Modify Reaction Conditions:
-
Lower the Temperature: Perform the reaction at the lowest possible temperature that allows the desired transformation to proceed. Running reactions at 0 °C or even lower can significantly suppress the rate of cyclization.[1]
-
Control pH: For reactions like reductive amination, maintaining a mildly acidic pH (4-6) is optimal for imine formation without making the piperidine nitrogen overly nucleophilic.[4]
-
Choice of Coupling Reagent: Use coupling reagents known for lower racemization and side reaction profiles, such as those based on OxymaPure (e.g., COMU) or HOAt, which can form more stable active esters less prone to immediate intramolecular attack.[3][5][6]
-
-
Setup: Dissolve your piperidine-2-acetic acid ester (1.0 eq) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA, 1.5 eq) or diisopropylethylamine (DIPEA, 1.5 eq), to the solution and stir.
-
Boc Anhydride Addition: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) in the same solvent to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction with water. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the N-Boc protected product.
Question 2: I am attempting a Dieckmann condensation to form a keto-ester on the piperidine ring, but I'm getting a bicyclic product instead. What's happening?
Answer: You are likely observing an intramolecular Claisen condensation, which is precisely what the Dieckmann condensation is.[7][8] However, if your starting material is an N-substituted piperidine with two ester side chains (e.g., one at the nitrogen and one at a carbon), you can have competing cyclization pathways. The classic Dieckmann condensation is used to form 5- or 6-membered rings.[8][9][10] If your diester is, for example, a 1,6-diester, it will form a five-membered ring.[8]
Root Cause Analysis:
-
Incorrect Starting Material: The regiochemistry of your final product is entirely dependent on the positions of the two ester groups on your starting piperidine derivative.
-
Strong Base: The reaction is initiated by a strong base (e.g., sodium ethoxide, potassium tert-butoxide) deprotonating an α-carbon to one of the ester groups, forming an enolate.[9][11] This enolate then attacks the other carbonyl group.
-
Thermodynamic vs. Kinetic Control: The base used and the reaction temperature can influence which α-proton is removed, potentially leading to different cyclized products if multiple possibilities exist.
Troubleshooting Strategies:
-
Verify Starting Material: Double-check the structure of your starting diester to ensure the ester groups are positioned to form the desired ring size.
-
Choice of Base and Solvent: Using sterically hindered bases like potassium tert-butoxide or LDA in aprotic solvents like THF can favor the formation of the kinetic enolate (from the less hindered α-proton), potentially altering the product outcome.[11] Traditional conditions often use sodium ethoxide in ethanol.[10][11]
-
Control the Reaction: Add the base slowly at a low temperature to control the enolate formation before allowing the reaction to warm, which drives the cyclization.
Question 3: How can I analytically distinguish between my desired piperidine acetic acid product and the cyclized lactam byproduct?
Answer: Several standard analytical techniques can effectively differentiate between the target product and the lactam impurity. The choice depends on the available instrumentation and the need for quantification.[12]
Analytical Techniques Comparison:
| Method | Principle | How it Helps | Pros | Cons |
| ¹H NMR | Nuclear Magnetic Resonance | The lactam will have a distinct amide proton signal (if N-H) and characteristic shifts for the protons adjacent to the new carbonyl group. The piperidine-NH and carboxylic acid-OH protons in the starting material will disappear. | Provides definitive structural information. | Requires pure samples for clear spectra; can be complex. |
| IR Spectroscopy | Infrared Absorption | The lactam will show a strong carbonyl (C=O) stretch at ~1650 cm⁻¹ (amide). The starting material will have a broader carboxylic acid O-H stretch (~3000 cm⁻¹) and a C=O stretch at ~1700-1725 cm⁻¹. | Quick and easy method to check for the presence of functional groups. | Not quantitative; overlapping peaks can be confusing. |
| LC-MS | Liquid Chromatography-Mass Spectrometry | The two compounds will likely have different retention times on a reverse-phase HPLC column. The mass spectrometer will show a mass difference corresponding to the loss of a water molecule (H₂O, 18.01 Da) for the lactam compared to the starting acid. | Highly sensitive and provides both separation and mass information. Excellent for quantification.[13] | Requires more specialized equipment. |
| TLC | Thin-Layer Chromatography | The lactam is typically less polar than the corresponding carboxylic acid. It will have a higher Rf value on a silica gel plate. | Fast, inexpensive, and excellent for reaction monitoring.[12] | Primarily qualitative/semi-quantitative.[12] |
References
- Technical Support Center: Optimizing Reductive Amination for Piperidine Synthesis - Benchchem. Benchchem.
- Technical Support Center: Preventing Racemization of Proline During Peptide Synthesis - Benchchem. Benchchem.
- avoiding side-product formation during lactam bridge synthesis - Benchchem. Benchchem.
-
Triggering and Preventing Cyclization of o‐Amino‐Guanidinobenzenes to 2‐Amino‐Benzimidazoles - PMC. National Center for Biotechnology Information. Available at: [Link]
-
The Dieckmann Condensation - Organic Reactions. Organic Reactions. Available at: [Link]
-
Dieckmann condensation - Wikipedia. Wikipedia. Available at: [Link]
-
Dieckmann Reaction. Cambridge University Press. Available at: [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available at: [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC. AAPPTEC. Available at: [Link]
-
Solid phase peptide synthesis: Disulphide intramolecular cyclization of cysteine-containing peptides? | ResearchGate. ResearchGate. Available at: [Link]
-
Reductive Amination Reaction - OpenBU. Boston University. Available at: [Link]
-
Suitable protecting groups for CH activation of piperidine: amides/carbamates 1, sulfonamides 2,¹ diazenyls 3.2–4 - ResearchGate. ResearchGate. Available at: [Link]
-
Reductive amination of acetic acid (2a) with piperidine (1a) to... - ResearchGate. ResearchGate. Available at: [Link]
-
Dieckmann Condensation - Organic Chemistry Portal. Organic Chemistry Portal. Available at: [Link]
-
What's wrong with my reductive amination? I barely got any product. : r/Chempros - Reddit. Reddit. Available at: [Link]
-
SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY - White Rose eTheses Online. White Rose eTheses Online. Available at: [Link]
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - MDPI. MDPI. Available at: [Link]
- CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample - Google Patents. Google Patents.
-
Acetic acid-promoted cascade N-acyliminium ion/aza-Prins cyclization: stereoselective synthesis of functionalized fused tricyclic piperidines - Chemical Communications (RSC Publishing). Royal Society of Chemistry. Available at: [Link]
-
New modular strategy reduces piperidine synthesis steps for pharmaceuticals. The Medical News. Available at: [Link]
-
Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition - PMC. National Center for Biotechnology Information. Available at: [Link]
-
Reductive Amination, and How It Works - Master Organic Chemistry. Master Organic Chemistry. Available at: [Link]
-
Synthesis of Highly Functionalized Piperidines via One-Pot, Five-Component Reactions in the Presence of Acetic Acid Solvent | Request PDF - ResearchGate. ResearchGate. Available at: [Link]
-
Identification of lactams as in vitro metabolites of piperidine-type phenothiazine antipsychotic drugs - PubMed. National Center for Biotechnology Information. Available at: [Link]
-
Preparation of cis-2,6-disubstituted piperidine and piperidinyl acetic... - ResearchGate. ResearchGate. Available at: [Link]
-
Piperidine synthesis - Organic Chemistry Portal. Organic Chemistry Portal. Available at: [Link]
-
Piperidine Synthesis. - DTIC. Defense Technical Information Center. Available at: [Link]
-
A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant - Alternative Therapies In Health And Medicine. Alternative Therapies in Health and Medicine. Available at: [Link]
-
Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey | Organic Process Research & Development - ACS Publications. ACS Publications. Available at: [Link]
-
Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor - PMC. National Center for Biotechnology Information. Available at: [Link]
Sources
- 1. Head-to-Tail Cyclization for Cyclic Peptide Synthesis - Creative Peptides [creative-peptides.com]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. bachem.com [bachem.com]
- 7. organicreactions.org [organicreactions.org]
- 8. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 9. Dieckmann Reaction (Chapter 39) - Name Reactions in Organic Synthesis [cambridge.org]
- 10. Dieckmann Condensation [organic-chemistry.org]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. alternative-therapies.com [alternative-therapies.com]
preventing racemization of 3-aminopiperidine derivatives during coupling
Subject: Technical Guide: Preventing Racemization of 3-Aminopiperidine Derivatives During Amide Coupling
Technical Support Center: Chiral Integrity in Piperidine Couplings
User Context: You are a medicinal chemist or process scientist observing enantiomeric excess (ee%) erosion during the coupling of 3-aminopiperidine (3-AP) derivatives. Objective: Stabilize the C3 chiral center, optimize coupling conditions, and ensure >99% ee in the final amide product.
Part 1: Diagnostic & Mechanism (The "Why")
Q1: Why is my 3-aminopiperidine derivative racemizing during coupling?
A: Racemization in 3-aminopiperidine (3-AP) derivatives typically stems from two distinct mechanistic failures, depending on whether the 3-AP derivative acts as the nucleophile (amine) or the electrophile (acid).
-
If 3-AP is the Nucleophile (Amine):
-
The "Basic" Trap: 3-aminopiperidines are secondary/primary amines. If you use a strong base (like TEA or excess DIPEA) to neutralize the salt form, you risk deprotonating the
-proton of the coupling partner (the carboxylic acid), especially if that acid has an electron-withdrawing group at its -position (e.g., phenylglycine derivatives). -
Self-Racemization (Rare but possible): If the piperidine nitrogen is acylated and you are coupling to the C3-amine, the C3 proton is relatively stable. However, if the C3-amine is protected (e.g., Boc-NH) and you are coupling the ring nitrogen, strong bases can occasionally trigger elimination-addition mechanisms if the ring is strained or substituted.
-
-
If 3-AP is the Electrophile (e.g., Nipecotic Acid derivatives):
-
Oxazolone Formation: This is the critical failure mode. Activated
-amino acids (or -amino acids like nipecotic acid derivatives) form 5(4H)-oxazolones upon activation.[1] The C3 proton of the oxazolone intermediate is highly acidic ( ~9-10), leading to rapid epimerization by even mild bases before the amine nucleophile attacks.
-
Q2: Which coupling reagents are "safe" for this scaffold?
A: Avoid carbodiimides (EDC/DCC) without additives, as they are slow and promote oxazolone formation.
-
Standard: HATU/DIPEA is efficient but risky if base concentration is uncontrolled.
-
Recommended: T3P (Propylphosphonic anhydride) is the gold standard for racemization-prone couplings. It acts as an acid scavenger and activator, often requiring less (or weaker) base, and does not generate the uronium species that can stall reaction kinetics.
Part 2: Troubleshooting & Optimization
Scenario A: High Racemization with HATU/DIPEA
| Variable | Recommendation | Technical Rationale |
| Base Choice | Switch to Collidine or N-Methylmorpholine (NMM) . | DIPEA (Hunig's base) is strong enough to abstract |
| Temperature | 0°C to -10°C initially. | Lower temperature kinetically favors the nucleophilic attack of the amine over the proton abstraction (racemization) pathway. |
| Order of Addition | "Acid-First" Activation. | Pre-activate the acid with HATU for 1-2 mins before adding the 3-AP. This minimizes the time the free amine (and base) sits in solution with the sensitive activated species. |
Scenario B: The T3P Solution (Zero-Racemization Protocol)
Q: How do I implement T3P to fix the issue?
A: T3P (supplied as 50% w/w in EtOAc or DMF) operates via a cyclic anhydride mechanism that is highly reactive toward amines but sterically protects the activated center from base abstraction.
Protocol: T3P Coupling of 3-Aminopiperidine Derivative
-
Dissolution: Dissolve Carboxylic Acid (1.0 equiv) and 3-Aminopiperidine derivative (1.1 equiv) in anhydrous EtOAc or DCM (5-10 volumes).
-
Cooling: Cool the mixture to 0°C .
-
Base Addition: Add Pyridine or N-Methylmorpholine (2.5 - 3.0 equiv). Note: Avoid DIPEA if possible; pyridine acts as both solvent modifier and mild base.
-
Reagent Addition: Add T3P (50% solution) (1.2 - 1.5 equiv) dropwise over 5 minutes.
-
Reaction: Allow to warm to Room Temperature (20-25°C). Monitor by LCMS (typically complete in 1-3 hours).
-
Workup: Quench with water. Wash organic layer with 0.5M HCl (to remove pyridine/excess amine), then Sat. NaHCO3, then Brine.
Why this works: T3P by-products are water-soluble phosphates, simplifying purification.[2] The reaction environment remains less basic compared to HATU/DIPEA conditions.
Part 3: Visualizing the Decision Logic
The following diagram illustrates the decision tree for selecting the correct coupling strategy based on the specific risk factors of your 3-aminopiperidine derivative.
Caption: Decision logic for selecting coupling conditions. T3P is the preferred route for high-risk substrates prone to base-catalyzed racemization or oxazolone formation.
Part 4: Analytical Validation (QC)
You cannot fix what you cannot measure. Standard C18 HPLC will not separate enantiomers.
Recommended Method: Chiral HPLC [3][4]
-
Column: Chiralpak AD-H or IC (Amylose-based).
-
Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1). Diethylamine is crucial to sharpen the peak of the basic piperidine.
-
Derivatization (If UV weak): React a small aliquot with FDAA (Marfey's Reagent) or Mosher's Acid Chloride . This converts enantiomers into diastereomers, which are easier to separate on standard C18 columns if a chiral column is unavailable.
References
-
Dunetz, J. R., et al. (2011). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development . (Highlights T3P as a superior reagent for preventing epimerization in scale-up).
-
Wissmann, H., & Kleiner, H. J. (1980). New Peptide Condensation Reagents. Angewandte Chemie International Edition . (Foundational paper on Propylphosphonic anhydride/T3P).
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews . (Comprehensive review of racemization mechanisms including oxazolone formation).
-
BenchChem Technical Support . (2025). Avoiding Racemization During the Synthesis of Chiral Piperidine Acids. (Specific protocols for piperidine derivatives).
Sources
handling hygroscopic properties of (3-Acetylamino-piperidin-1-yl)-acetic acid
Welcome to the technical support center for (3-Acetylamino-piperidin-1-yl)-acetic acid. This guide is designed for researchers, scientists, and drug development professionals to address the challenges associated with the hygroscopic nature of this compound. Our goal is to provide you with practical, field-proven insights to ensure the integrity and reproducibility of your experiments.
The hygroscopic nature of an active pharmaceutical ingredient (API) like (3-Acetylamino-piperidin-1-yl)-acetic acid means it readily attracts and retains water molecules from the surrounding atmosphere.[1][2] This can significantly impact its physical and chemical properties, leading to issues in handling, weighing, formulation, and stability.[2][3][4][5] This guide will equip you with the necessary knowledge and protocols to mitigate these challenges effectively.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Question 1: I'm trying to weigh (3-Acetylamino-piperidin-1-yl)-acetic acid, but the reading on the analytical balance is constantly increasing. What is happening and how can I get an accurate measurement?
Answer:
This phenomenon is a classic sign of a hygroscopic compound absorbing atmospheric moisture.[6] The continuous increase in mass is due to the sample actively pulling water vapor onto its surface. To achieve an accurate and reproducible weighing, you must minimize the compound's exposure to ambient air.
Immediate Solutions:
-
Weighing by Difference: This is the most reliable method for hygroscopic solids. Instead of weighing the compound directly on a weighing paper or boat, you weigh the sealed container with the compound, transfer the desired amount to your vessel, and then re-weigh the original container. The difference in mass is the amount of compound transferred.[7] This technique minimizes air exposure during the weighing process itself.
-
Use a Closed Weighing Vessel: For less sensitive applications, using a weighing bottle with a lid can help.[6] Tare the balance with the empty, closed bottle. Quickly add the compound to the bottle, close the lid, and record the mass. This reduces, but does not eliminate, moisture uptake.
-
Work Quickly and Efficiently: Minimize the time the container is open to the atmosphere. Have all your equipment ready before you start the weighing process.
Advanced Solutions for Highly Sensitive Experiments:
-
Glove Box or Controlled Humidity Chamber: The most effective way to handle highly hygroscopic materials is within a controlled environment, such as a glove box purged with an inert gas (e.g., nitrogen or argon) or a low-humidity chamber.[8] This provides a moisture-free atmosphere for handling and weighing.
-
Desiccator Acclimatization: Allow the sealed container of the compound to equilibrate to the ambient temperature inside a desiccator before opening. This prevents condensation from forming on the cold powder, which can occur if the compound is stored in a refrigerator or freezer.
Question 2: I've noticed that my stored (3-Acetylamino-piperidin-1-yl)-acetic acid has formed clumps and appears caked. Can I still use it? What caused this?
Answer:
Caking and clumping are physical changes resulting from moisture absorption.[9][10] When the powder absorbs enough water, it can lead to the formation of liquid bridges between particles, which then solidify into agglomerates upon slight drying, causing the material to cake.[2]
Assessing Usability:
The usability of the caked material depends on the extent of moisture uptake and whether chemical degradation has occurred.
-
Physical Changes Only: If only the physical form has changed, you may be able to gently break up the clumps with a clean, dry spatula before use.[1] However, this may not be suitable for applications requiring uniform particle size.
-
Potential Chemical Degradation: Moisture can accelerate chemical degradation pathways such as hydrolysis.[4][9][11] It is highly recommended to re-analyze the material for purity (e.g., using HPLC) and water content (e.g., by Karl Fischer titration) before use, especially in cGMP or late-stage development settings.
Root Cause and Prevention:
The primary cause is improper storage. To prevent this in the future:
-
Use Airtight Containers: Always store the compound in a tightly sealed container. The original manufacturer's packaging is often designed for this purpose.
-
Utilize Desiccators: For long-term storage or after opening the original container, place the sealed compound inside a desiccator containing an active desiccant (e.g., silica gel, molecular sieves).[12][13] Ensure the desiccant is regularly regenerated or replaced.
-
Repackage in Smaller Aliquots: If you frequently use small amounts from a large bottle, consider repackaging the material into smaller, single-use vials under a controlled atmosphere (like a glove box). This minimizes the exposure of the entire stock to repeated cycles of opening and closing.
Question 3: My experimental results are inconsistent. Could the hygroscopicity of (3-Acetylamino-piperidin-1-yl)-acetic acid be a factor?
Answer:
Absolutely. Uncontrolled moisture absorption can be a significant source of experimental variability.
How Hygroscopicity Impacts Results:
-
Inaccurate Concentration: If you weigh out a certain mass of the compound that has already absorbed water, the actual mass of the active compound is lower than you think. This leads to preparing solutions with a lower-than-intended concentration, affecting dose-response curves, kinetic measurements, and other concentration-dependent assays.
-
Altered Physicochemical Properties: Moisture can change the compound's solubility, dissolution rate, and crystal form.[4] These changes can affect bioavailability in in-vivo studies and performance in formulation studies.
-
Chemical Instability: Absorbed water can act as a solvent and a reactant, potentially leading to degradation of the API over time, which introduces impurities that could interfere with your experiment or have their own biological effects.[10][11]
Mitigation Strategies for Reproducibility:
-
Standardize Handling Procedures: Implement a strict, standardized protocol for handling the compound across all experiments and for all lab personnel. This should include the weighing method, storage conditions, and solution preparation steps.
-
Characterize Water Content: For critical applications, routinely measure the water content of your compound batch using Karl Fischer titration. This allows you to correct for the water content and calculate the exact mass of the anhydrous compound needed.
-
Control the Environment: Whenever possible, perform critical steps in a controlled humidity environment.[5]
Frequently Asked Questions (FAQs)
-
What is the difference between hygroscopic, deliquescent, and efflorescent?
-
Hygroscopic materials readily absorb moisture from the air.
-
Deliquescent materials are a subset of hygroscopic materials that absorb so much moisture from the air that they dissolve in it, forming a liquid solution.
-
Efflorescent materials, in contrast, spontaneously lose water of hydration to the atmosphere.
-
-
What are the ideal storage conditions for (3-Acetylamino-piperidin-1-yl)-acetic acid?
-
Store in a tightly sealed, airtight container.[1]
-
Place the container in a desiccator with a fresh, active desiccant.[12]
-
Store at the temperature recommended by the manufacturer, away from direct light and heat sources.
-
For highly sensitive applications, consider storage in an inert atmosphere (e.g., under argon or nitrogen).
-
-
How does "water activity" relate to hygroscopicity?
-
Water activity (aW) is a measure of the "free" or "available" water in a material, as opposed to the total water content.[9][14] It is a thermodynamic measure that better predicts a product's stability than total water content.[9][15] A lower water activity (below 0.6 aW) generally inhibits microbial growth and reduces the rate of chemical reactions like hydrolysis, significantly improving the stability of pharmaceutical products.[16][17][18] The United States Pharmacopeia (USP) General Chapter <1112> provides detailed guidance on the application of water activity in non-sterile pharmaceutical products.[14][17][19]
-
Data Summary Table
| Parameter | Recommendation | Rationale |
| Storage Humidity | As low as reasonably practicable; ideally < 40% Relative Humidity (RH) | To minimize moisture absorption, preventing physical caking and chemical degradation. |
| Handling Environment | Controlled humidity (<40% RH) or inert atmosphere (glove box) | To ensure accurate weighing and prevent moisture uptake during experimental procedures. |
| Weighing Method | Weighing by Difference | Minimizes exposure to atmosphere, providing the most accurate measurement of transferred mass.[7] |
| Container Type | Airtight glass or polyethylene terephthalate (PET) containers with secure seals | Prevents moisture ingress from the ambient environment during storage. |
| Post-Opening Storage | In a desiccator with an active desiccant (e.g., silica gel) | Provides a dry microenvironment for the compound, protecting it between uses.[13] |
Experimental Protocol: Accurate Weighing and Preparation of a Stock Solution
This protocol details the "weighing by difference" method for preparing a stock solution of (3-Acetylamino-piperidin-1-yl)-acetic acid.
Materials:
-
(3-Acetylamino-piperidin-1-yl)-acetic acid in its original, sealed container
-
Analytical balance (4-decimal places)
-
Spatula
-
Volumetric flask of the desired volume
-
The appropriate solvent
-
Laboratory notebook and pen
Procedure:
-
Preparation: Ensure the analytical balance is calibrated and level. Place the sealed container of (3-Acetylamino-piperidin-1-yl)-acetic acid, the volumetric flask, and the solvent in a low-humidity environment (e.g., a balance room with controlled humidity) to allow them to reach thermal equilibrium.
-
Initial Weighing: Place the closed container of (3-Acetylamino-piperidin-1-yl)-acetic acid on the tared analytical balance. Record the initial mass (M1) in your laboratory notebook.
-
Transfer of Compound: Remove the container from the balance. Working quickly and carefully, open the container and use a clean, dry spatula to transfer an estimated amount of the solid into the volumetric flask. Do not place the volumetric flask on the balance during this step.
-
Final Weighing: Immediately and securely close the original container. Place it back on the same tared analytical balance. Record the final mass (M2).
-
Calculate Transferred Mass: The exact mass of the compound transferred (M_transferred) is the difference between the initial and final masses: M_transferred = M1 - M2
-
Solution Preparation: Add a small amount of the desired solvent to the volumetric flask to dissolve the compound. Swirl gently until fully dissolved.
-
Final Volume Adjustment: Once the solid is completely dissolved, carefully add the solvent up to the calibration mark on the volumetric flask.
-
Mixing: Cap the flask and invert it several times (15-20 times) to ensure the solution is homogeneous.
-
Labeling: Clearly label the volumetric flask with the compound name, the precise calculated concentration, the solvent used, the date, and your initials.
Workflow for Handling a Hygroscopic Compound
The following diagram illustrates the key decision points and workflow for handling (3-Acetylamino-piperidin-1-yl)-acetic acid to maintain its integrity.
Caption: Decision workflow for handling hygroscopic compounds.
References
-
The role of water activity in the microbial stability of non-sterile pharmaceutical drug products. European Pharmaceutical Review. Available at: [Link]
-
Water Activity in Pharma. Novasina AG. Available at: [Link]
-
Pros and cons of water activity in pharmaceutical applications - AquaLab. METER Group. Available at: [Link]
-
USP. <1112> APPLICATION OF WATER ACTIVITY DETERMINATION TO NONSTERILE PHARMACEUTICAL PRODUCTS. USP. Available at: [Link]
-
Role of Water Activity Testing in Stability, Shelf Life, and Drug Degradation. Lab-Training.com. Available at: [Link]
-
Water Activity and its Importance to Drug Product Quality. ARL Bio Pharma. Available at: [Link]
-
USP〈1112〉Interpretation: Application of Water Activity Determination to Nonsterile Pharmaceutical Products. FDCELL. Available at: [Link]
-
Can the Water Activity Test replace Microbial Testing?. ECA Academy. Available at: [Link]
-
Chemical Storage in Research Labs: Safety & Compliance. Apollo Scientific. Available at: [Link]
-
Weighing It Right: A Comprehensive Guide to Accurate Laboratory Weighing. GenFollower. Available at: [Link]
-
How to Safely Store Lab Chemicals and Reagents. B&M Scientific. Available at: [Link]
-
How do you handle hygroscopic solutes in the lab?. TutorChase. Available at: [Link]
-
Unveiling of Hygroscopicity Evaluation for Drug Formulation. Labinsights. Available at: [Link]
-
〈1112〉 Application of Water Activity Determination to Nonsterile Pharmaceutical Products. USP-NF. Available at: [Link]
-
Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. PMC. Available at: [Link]
-
Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Weighing by Difference. YouTube. Available at: [Link]
-
Hygroscopicity and Hydrates in Pharmaceutical Solids: Solid Form and Drug Development. ResearchGate. Available at: [Link]
-
Characterizing the Effects of Moisture on Pharmaceutical Materials using the Discovery SA – Dynamic Vapor Sorption Analyzer. TA Instruments. Available at: [Link]
-
Hygroscopic Problems Of Capsule Filled Powders. Richpacking020.com. Available at: [Link]
-
Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. Taylor & Francis Online. Available at: [Link]
-
Is there a practical and efficient way to protect hygroscopic compounds from water uptake?. ResearchGate. Available at: [Link]
-
3.1: Transferring and Weighting Methods. Chemistry LibreTexts. Available at: [Link]
-
How to weigh a higroscopic substance. Chromatography Forum. Available at: [Link]
-
How to Store Reagents. University of Rochester Department of Chemistry. Available at: [Link]
-
Drying and Weighing Hygroscopic Substances in Microanalysis. ACS Publications. Available at: [Link]
-
An innovative drug delivery form for hygroscopic pharmaceutical drugs. Pharmaceutical Technology. Available at: [Link]
Sources
- 1. tutorchase.com [tutorchase.com]
- 2. jocpr.com [jocpr.com]
- 3. labinsights.nl [labinsights.nl]
- 4. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hygroscopic Problems Of Capsule Filled Powders-richpacking020.com [richpacking020.com]
- 6. genfollower.com [genfollower.com]
- 7. youtube.com [youtube.com]
- 8. An innovative drug delivery form for hygroscopic pharmaceutical drugs [nutraceuticalbusinessreview.com]
- 9. Role of Water Activity Testing in Stability, Shelf Life, and Drug Degradation - www.pharmasources.com [pharmasources.com]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. apolloscientific.co.uk [apolloscientific.co.uk]
- 13. How to Safely Store Lab Chemicals and Reagents - B&M Scientific [bmscientific.co.za]
- 14. pedak.nl [pedak.nl]
- 15. aqualab.com [aqualab.com]
- 16. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 17. <1112> APPLICATION OF WATER ACTIVITY DETERMINATION TO NONSTERILE PHARMACEUTICAL PRODUCTS [drugfuture.com]
- 18. ARL Bio Pharma | Water Activity and its Importance to Drug Product Quality [arlok.com]
- 19. USP〈1112〉: Application of Water Activity Determination to Nonsterile Pharmaceutical Products_FDCELL [fdcell.com]
Technical Support Center: pH Adjustment for Optimal Extraction of Piperidine Amino Acids
Welcome to the Technical Support Center. Extracting piperidine amino acids (such as pipecolic acid or nipecotic acid) from biological matrices is notoriously challenging due to their highly polar, zwitterionic nature. This guide provides field-proven troubleshooting diagnostics, self-validating standard operating procedures (SOPs), and the mechanistic causality behind pH-driven extraction workflows.
Physicochemical Profiling
To successfully extract piperidine amino acids, you must first understand their ionization behavior. The table below summarizes the critical physicochemical properties of pipecolic acid, the model compound for this class.
| Property | Value | Significance for Extraction Strategy |
| pKa1 (Carboxylic Acid) | ~2.06 | Must drop sample pH < 1.5 to fully protonate the carboxylate group for Strong Cation Exchange (SCX) loading. |
| pKa2 (Piperidine Nitrogen) | ~10.39 | Must raise sample pH > 11.5 to fully deprotonate the secondary amine for SCX elution. |
| Isoelectric Point (pI) | ~6.22 | Optimal pH for Liquid-Liquid Extraction (LLE). At this pH, the net charge is zero, minimizing aqueous solubility. |
| LogP | -2.3 | Highly hydrophilic. Non-polar solvents (e.g., hexane, ethyl acetate) will fail. Requires polar organic solvents capable of hydrogen bonding[1]. |
Diagnostics & Troubleshooting FAQs
Q1: Why is my liquid-liquid extraction (LLE) recovery of pipecolic acid so low (<5%) when using ethyl acetate at neutral pH? A: Piperidine amino acids are highly polar zwitterions (LogP ≈ -2.3)[1]. At a purely neutral pH (7.0), the molecule exists with a deprotonated carboxylate and a protonated piperidine nitrogen. Ethyl acetate lacks the hydrogen-bonding capacity and dielectric constant required to solvate this dual-charge state. Solution: Adjust the aqueous phase exactly to the isoelectric point (pH 6.0–6.2) where the net charge is zero. Switch your extraction solvent to Methyl Ethyl Ketone (MEK). MEK's linear solvation energy relationship makes it uniquely suited for this zwitterion, yielding up to 37% recovery in a single pass[2].
Q2: I am using a Strong Cation Exchange (SCX) SPE cartridge, but the piperidine amino acid is eluting in the loading flow-through. What is wrong with my pH? A: Your loading pH is likely too high. The pKa1 of the carboxylic acid group is 2.06. If you load your sample at pH 3.0, the Henderson-Hasselbalch equation dictates that ~90% of the molecules have a deprotonated carboxylate (COO⁻). This internal negative charge neutralizes the positive charge of the piperidine ring, preventing ionic binding to the negatively charged sulfonic acid groups (-SO₃⁻) on the SCX resin. Solution: Acidify your sample to pH 1.0–1.5 using 2% formic acid or 0.1 N HCl to ensure the molecule is fully protonated (net +1 charge).
Q3: How do I efficiently elute the retained piperidine amino acids from the SCX resin without causing degradation? A: To break the ionic interaction with the SCX resin, you must neutralize the positive charge on the analyte. The pKa2 of the piperidine nitrogen is 10.39. Solution: Elute with 5% NH₄OH in methanol (pH > 11.5). At this pH, >90% of the piperidine nitrogen is deprotonated (neutral NH). The molecule now has a net -1 charge (from the COO⁻), which causes electrostatic repulsion from the negatively charged SCX resin, ensuring rapid and complete elution.
Q4: During LLE with MEK at pH 6, I am experiencing severe emulsion formation. How can I resolve this while maintaining extraction efficiency? A: Emulsions in MEK/water systems often occur due to the presence of amphiphilic biological matrix components (e.g., proteins or complex lipids) acting as surfactants. Solution: Implement a "salting-out" step. Saturate the aqueous phase with NaCl (approx. 3-4 M) prior to MEK addition. This increases the density and ionic strength of the aqueous phase, driving the zwitterionic piperidine amino acid into the organic phase while simultaneously breaking the emulsion by dehydrating the surfactant interfaces.
Standard Operating Procedures (SOPs)
Protocol 1: Liquid-Liquid Extraction (LLE) via Isoelectric Focusing
Use this protocol when processing high-volume bioconversion mixtures.
-
Sample Preparation: Aliquot 1.0 mL of the aqueous sample containing the piperidine amino acid.
-
Salting Out: Add 250 mg of solid NaCl to the sample and vortex until fully dissolved to saturate the aqueous phase.
-
pH Adjustment: Titrate the sample to pH 6.0 ± 0.2 using 0.1 M HCl or 0.1 M NaOH.
-
Validation Check: Verify the pH using a calibrated micro-pH probe. The pH must be strictly maintained at the isoelectric point to ensure a net-zero charge. If the pH shifts post-equilibration, the buffering capacity of your matrix has altered the state; re-adjust immediately.
-
-
Extraction: Add 1.0 mL of Methyl Ethyl Ketone (MEK).
-
Phase Separation: Vortex vigorously for 2 minutes, then centrifuge at 10,000 x g for 5 minutes at 20°C.
-
Recovery: Carefully transfer the upper MEK layer to a clean vial. Repeat the extraction 2 more times and pool the organic phases for maximum yield[2].
Protocol 2: Strong Cation Exchange (SCX) Solid-Phase Extraction
Use this protocol for high-purity isolation prior to LC-MS/GC-MS analysis.
-
Conditioning: Pass 2 mL of Methanol followed by 2 mL of 0.1 N HCl through the SCX cartridge (e.g., 30 mg/1 mL).
-
Sample Acidification: Adjust the aqueous sample to pH 1.0–1.5 using concentrated HCl.
-
Validation Check: Spot 1 µL of the acidified sample onto pH indicator paper. If the pH is > 1.5, the buffering capacity of your matrix has not been overcome; add more acid before proceeding.
-
-
Loading: Load the sample onto the cartridge at a flow rate of 1 mL/min. Collect the flow-through.
-
Validation Check: Measure the pH of the flow-through. If it rises above 2.0, breakthrough has occurred due to matrix basicity. Halt loading, re-acidify the remaining sample, and resume.
-
-
Washing: Wash the resin with 2 mL of 0.1 N HCl, followed by 2 mL of Methanol to remove neutral and anionic interferences.
-
Elution: Elute the target analytes using 2 mL of 5% NH₄OH in Methanol.
-
Validation Check: Check the pH of the final eluate; it must be > 11.0 to confirm complete disruption of ionic interactions.
-
-
Analysis: Evaporate the eluate under nitrogen and reconstitute in your mobile phase for analysis.
Mechanistic Workflow Visualization
Workflow for Strong Cation Exchange (SCX) SPE of piperidine amino acids.
References
- Title: DL-Pipecolic acid (YMDB01675)
- Source: researchgate.
- Title: Pipecolic acid, (-)
Sources
Technical Support Center: Overcoming Steric hindrance in 3-Substituted Piperidine Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. The piperidine scaffold is one of the most prevalent N-heterocycles in FDA-approved pharmaceuticals, making its functionalization a critical task in medicinal chemistry.[1] However, the introduction of a substituent at the 3-position creates significant steric challenges that can impede or halt key synthetic transformations. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate these challenges effectively.
Part 1: Troubleshooting Guide
This section addresses specific experimental failures. Each issue is analyzed from cause to solution, providing a clear path to overcoming common hurdles.
Problem: My N-alkylation or N-acylation reaction has stalled, resulting in low yield and incomplete conversion.
This is the most common issue when working with 3-substituted piperidines. The substituent at the C3 position can sterically shield the nitrogen atom, hindering the approach of electrophiles.[2][3] The axial and equatorial conformations of the piperidine ring further complicate this, with the substituent potentially occupying a position that maximizes this shielding effect.[4]
Possible Causes & Step-by-Step Solutions:
-
Insufficiently Reactive Electrophile: A bulky 3-substituent raises the activation energy for the reaction.[2] A standard electrophile (e.g., an alkyl bromide) may not be reactive enough.
-
Solution: Switch to a more reactive electrophile. For alkylations, move up the halide series from chlorides to bromides, or preferably, to iodides or triflates. For acylations, use an acyl chloride or anhydride instead of attempting a direct amide coupling with a carboxylic acid, which requires harsher conditions.
-
-
Inappropriate Base or Solvent Choice: The choice of base is critical. A standard inorganic base like K₂CO₃ may have poor solubility in common organic solvents and insufficient strength to deprotonate the resulting ammonium salt intermediate effectively, causing the reaction to slow or stop.[5]
-
Solution: Employ a strong, non-nucleophilic, sterically hindered organic base. These bases can deprotonate the piperidinium salt without competing in the alkylation reaction.
-
Recommended Bases: N,N-diisopropylethylamine (Hünig's base) or 1,8-Diazabicycloundec-7-ene (DBU).
-
-
Solvent Considerations: Switch to a polar aprotic solvent like DMF or NMP to improve the solubility of all components and facilitate the Sₙ2 reaction. Acetonitrile is also a common and effective choice.[5]
-
-
Suboptimal Temperature: Reactions involving sterically hindered substrates often require more thermal energy to overcome the activation barrier.
-
Solution: Gradually increase the reaction temperature. While room temperature may be sufficient for unhindered piperidines, 3-substituted analogues often require heating to 60-80 °C or higher.[5] Monitor the reaction closely by TLC or LC-MS to check for decomposition at elevated temperatures.
-
Troubleshooting Flowchart for Low-Yield N-Functionalization
Caption: Decision tree for troubleshooting poor N-functionalization yields.
Problem: My palladium- or copper-catalyzed cross-coupling reaction (e.g., Buchwald-Hartwig, Chan-Lam) is failing.
C-N cross-coupling reactions are notoriously sensitive to steric hindrance. The bulky 3-substituent can prevent the piperidine nitrogen from effectively coordinating to the metal center, which is a crucial step in the catalytic cycle. Furthermore, the reductive elimination step to form the C-N bond can be sterically disfavored.
Possible Causes & Step-by-Step Solutions:
-
Ligand-Induced Steric Clash: The ligand on the metal catalyst is as important as the substrate. A bulky ligand combined with a bulky substrate creates a highly congested metal center, preventing the reaction.[6]
-
Solution: Screen a panel of ligands with varying steric profiles. While bulky, electron-rich phosphine ligands are standard for Buchwald-Hartwig reactions, sometimes a less bulky ligand or one with a different bite angle can be more effective. For Chan-Lam couplings, varying the N,N'- or O,O'-ligand on copper is essential.[7]
-
-
Incorrect Catalyst System: Palladium may not always be the best choice for highly hindered couplings.
-
Solution: Consider alternative metal catalysts. Nickel-based catalyst systems are often more effective for challenging cross-couplings due to nickel's smaller atomic radius and different reactivity profile.[6]
-
-
Alternative Synthetic Routes: Direct C-N coupling may not be feasible. A different approach that forms the substituted piperidine ring itself can be more effective.
-
Solution: Explore methods that construct the ring with the desired substituent already in place. A powerful modern approach is the Rhodium-catalyzed asymmetric carbometalation of a dihydropyridine intermediate, which is then reduced to the final 3-substituted piperidine. This bypasses the problematic direct functionalization step entirely.[8]
-
Data Summary: Ligand Effects in Cross-Coupling
| Catalyst System | Ligand Type | Key Feature | Application Notes |
| Pd(OAc)₂ / XPhos | Monodentate Biarylphosphine | Bulky and electron-rich | Standard choice, but may fail with highly hindered substrates. |
| Pd₂(dba)₃ / cataCXium® A | Buchwald-Type Phosphine | Different steric profile | Good alternative when standard ligands fail. |
| NiCl₂(dppp) | Bidentate Phosphine | Smaller metal center | Often more effective for sterically demanding couplings.[6] |
| Cu(OAc)₂ / Phenanthroline | N,N'-Bidentate | Chan-Lam Coupling | Useful for coupling with boronic acids; ligand choice is critical.[7] |
Part 2: Frequently Asked Questions (FAQs)
Q1: Why is a substituent at the 3-position more problematic than at the 2- or 4-position for N-functionalization?
The impact of a substituent's position is dictated by the conformational dynamics of the piperidine ring. A substituent at the 4-position is relatively distant from the nitrogen and has a minimal steric effect. A substituent at the 2-position (alpha to the nitrogen) has a significant and direct steric effect. The 3-position presents a unique challenge. In a chair conformation, a 3-substituent (especially in an axial orientation) can create significant transannular strain and sterically block the trajectory of an incoming electrophile towards the nitrogen lone pair, even though it is not directly adjacent.[9]
Q2: Are there any "activating" strategies to increase the nucleophilicity of the piperidine nitrogen?
While you cannot easily change the inherent nucleophilicity, you can ensure it is fully available. The primary strategy is to use a strong base to fully deprotonate any piperidinium salt that forms. In some cases, for particularly challenging reactions, a "superbase" like a phosphazene base can be employed, though this is often unnecessary. A more practical approach is to optimize reaction conditions (solvent, temperature) to favor the transition state.
Q3: When should I consider a completely different synthetic strategy, like ring construction instead of direct functionalization?
You should consider an alternative strategy when extensive optimization of a direct functionalization reaction fails to provide a yield above ~20-30%, or if the required conditions lead to the decomposition of your starting material. Modern synthetic methods, such as the catalytic enantioselective synthesis from pyridine derivatives, offer a more robust and often more efficient path to complex 3-substituted piperidines, avoiding the steric issues of late-stage functionalization.[8][10] These methods build the core structure with the desired complexity already installed.
Conceptual Workflow: Direct Functionalization vs. Ring Synthesis
Caption: Comparison of synthetic strategies for accessing 3-substituted piperidines.
Part 3: Key Experimental Protocols
Protocol 1: Optimized N-Alkylation of a Sterically Hindered 3-Substituted Piperidine
This protocol is designed to maximize the yield for a challenging N-alkylation reaction.
Materials:
-
3-Substituted Piperidine (1.0 eq)
-
Alkyl Iodide (1.2 eq)
-
N,N-diisopropylethylamine (Hünig's Base) (1.5 eq)
-
Anhydrous Acetonitrile (ACN) or Dimethylformamide (DMF)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the 3-substituted piperidine (1.0 eq).
-
Dissolve the piperidine in anhydrous ACN or DMF to a concentration of 0.1 M.
-
Add Hünig's base (1.5 eq) to the solution and stir for 5 minutes at room temperature.
-
Add the alkyl iodide (1.2 eq) dropwise to the stirred solution.
-
Heat the reaction mixture to 70 °C and monitor its progress by TLC or LC-MS. The reaction may take 12-24 hours.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Partition the residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Rh-Catalyzed Asymmetric Cross-Coupling to Form a 3-Aryl Piperidine Precursor
This protocol is adapted from the work of Fletcher et al. and provides a powerful method for constructing the C3-aryl bond before the piperidine ring is fully saturated.[11]
Materials:
-
[Rh(cod)OH]₂ (3 mol%)
-
(S)-Segphos ligand (7 mol%)
-
Arylboronic Acid (3.0 eq)
-
Phenyl pyridine-1(2H)-carboxylate (dihydropyridine substrate, 1.0 eq)
-
Aqueous CsOH (50 wt%, 2.0 eq)
-
Toluene, Tetrahydropyran (THP), and Water (1:1:1 mixture)
Procedure:
-
In a vial under an inert atmosphere, combine [Rh(cod)OH]₂ (3 mol%) and (S)-Segphos (7 mol%).
-
Add the solvent mixture (Toluene, THP, H₂O) to achieve a final substrate concentration of 0.5 M.
-
Add the aqueous CsOH solution and stir the resulting catalyst solution at 70 °C for 10 minutes.
-
Add the arylboronic acid (3.0 eq) followed by the dihydropyridine substrate (1.0 eq).
-
Stir the reaction mixture at 70 °C for 20 hours.
-
After completion, cool the reaction to room temperature and dilute with diethyl ether.
-
Perform an aqueous workup by washing with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
The resulting 3-substituted tetrahydropyridine can be purified by chromatography and then reduced to the final piperidine product using standard hydrogenation conditions (e.g., H₂, Pd/C).
References
-
Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(25), 14221–14226. [Link][11][12]
-
American Chemical Society. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. [Link][10]
-
ACS Publications. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. [Link][8]
-
Zhou, L., Tay, D. W., Chen, J., Leung, G. Y. C., & Yeung, Y. Y. (2013). Enantioselective synthesis of 2-substituted and 3-substituted piperidines through a bromoaminocyclization process. Chemical Communications, 49(39), 4412-4414. [Link]
-
ChemRxiv. (n.d.). Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines. [Link]
-
MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]
-
de Oliveira, R. S., et al. (2020). Influence of piperidine ring on stability and reactivity of piperine. ResearchGate. [Link][9]
-
ChemRxiv. (n.d.). A General Strategy for N–(Hetero)aryl Piperidine Synthesis Using Zincke Imine Intermediates. [Link]
-
Thieme Connect. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. [Link]
-
Michigan State University Chemistry. (n.d.). Heterocyclic Compounds. [Link]
-
News-Medical.Net. (2024). New modular strategy reduces piperidine synthesis steps for pharmaceuticals. [Link]
-
ResearchGate. (2017). Procedure for N-alkylation of Piperidine? [Link][5]
-
Beilstein Journal of Organic Chemistry. (2016). Opportunities and challenges for direct C–H functionalization of piperazines. [Link][1]
-
ACS Figshare. (2025). Intercepting Methanimine for the Synthesis of Piperidine-Based N‑Heterocycles in an Aqueous Medium. [Link]
-
Princeton University. (2017). Subtle steric differences reveal a model for Ni cross-coupling success. [Link][6]
-
ResearchGate. (n.d.). Effect of steric hindrance of N-heterocyclic carbene in a copper complex on the efficiency of the Chan--Evans--Lam reaction proceeding. [Link][7]
-
Organic Chemistry Portal. (n.d.). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. [Link]
-
MDPI. (n.d.). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. [Link]
-
National Center for Biotechnology Information. (n.d.). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. [Link]
-
RSC Publishing. (2022). Palladium/GF-Phos-catalyzed asymmetric carbenylative amination to access chiral pyrrolidines and piperidines. [Link]
-
Study.com. (n.d.). Steric Hindrance Effect | Definition, Factors & Examples. [Link][3]
-
Study.com. (n.d.). Video: Steric Hindrance Effect | Definition, Factors & Examples. [Link][4]
-
YouTube. (2024). Preparation of Piperidines, Part 2: Substituted at Position 3. [Link]
-
Nature. (n.d.). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. [Link]
Sources
- 1. BJOC - Opportunities and challenges for direct C–H functionalization of piperazines [beilstein-journals.org]
- 2. fiveable.me [fiveable.me]
- 3. study.com [study.com]
- 4. study.com [study.com]
- 5. researchgate.net [researchgate.net]
- 6. chemistry.princeton.edu [chemistry.princeton.edu]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. "Catalytic Enantioselective Synthesis of 3-Piperidines From Arylboronic" by Sourabh Mishra, Sedef Karabiyikoglu et al. [digitalcommons.library.tmc.edu]
- 11. organic-chemistry.org [organic-chemistry.org]
- 12. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Guide to HPLC Method Development for the Purity of (3-Acetylamino-piperidin-1-yl)-acetic acid
A Senior Application Scientist's Guide to Navigating Polar Analyte Challenges
Introduction: The Analytical Challenge of a Zwitterionic Molecule
(3-Acetylamino-piperidin-1-yl)-acetic acid is a molecule characterized by its high polarity and zwitterionic nature, containing both a basic piperidine nitrogen and an acidic carboxylic acid group. These features, while crucial for its function, present a significant hurdle for purity analysis using conventional High-Performance Liquid Chromatography (HPLC) methods. Standard reversed-phase (RP) chromatography, the workhorse of many analytical labs, often fails to provide adequate retention for such polar compounds, leading to their elution at or near the solvent front.[1][2] This co-elution can mask critical impurities and prevent accurate quantification, posing a risk to product quality and regulatory approval.[1]
This guide provides an in-depth comparison of chromatographic strategies to develop a robust and reliable purity method for (3-Acetylamino-piperidin-1-yl)-acetic acid. We will move beyond a simple recitation of steps to explore the causality behind our experimental choices, comparing a modified Reversed-Phase (RP-HPLC) approach with more specialized techniques like Hydrophilic Interaction Liquid Chromatography (HILIC), Supercritical Fluid Chromatography (SFC), and Ion-Exchange Chromatography (IEC).
The Inevitable Failure of Standard Reversed-Phase HPLC
Attempting to analyze (3-Acetylamino-piperidin-1-yl)-acetic acid on a standard C18 column with a typical water/acetonitrile mobile phase is a textbook example of a challenging separation. There are two primary reasons for the expected poor performance:
-
Insufficient Hydrophobic Interaction : The analyte is highly water-soluble and lacks significant nonpolar regions. This results in minimal interaction with the nonpolar C18 stationary phase, leading to poor retention.[3]
-
Secondary Silanol Interactions : The basic piperidine nitrogen can engage in strong, undesirable ionic interactions with residual silanol groups on the surface of silica-based stationary phases.[4] This phenomenon is a primary cause of severe peak tailing and poor chromatographic efficiency.
Therefore, a successful method requires a more nuanced approach that either enhances polar retention within a reversed-phase framework or utilizes an entirely different separation mechanism.
Method Development Strategy & Workflow
Our strategy involves a systematic evaluation of multiple chromatographic techniques. We begin by attempting to optimize a reversed-phase method before moving to orthogonal separation modes that are inherently better suited for polar analytes.
Caption: A logical workflow for developing a purity method for a challenging polar analyte.
Comparison of Chromatographic Approaches
Strategy 1: Modified Reversed-Phase HPLC (RP-HPLC)
While standard C18 is unsuitable, certain modifications can improve the retention of polar compounds in a reversed-phase system. The goal is to increase interaction with the stationary phase or alter the analyte's properties.
Causality Behind the Choice : This approach is often explored first due to the prevalence of RP-HPLC systems in quality control labs. Using a polar-endcapped or polar-embedded stationary phase introduces polar functional groups (like amides or carbamates) into the alkyl chains. These groups help to shield the basic analyte from interacting with acidic silanols and provide an alternative site for polar interactions (hydrogen bonding), thus improving peak shape and retention. Furthermore, using a mobile phase with a low pH buffer (e.g., phosphate or formate) ensures the carboxylic acid is protonated (neutral) and the piperidine nitrogen is protonated (positive charge), creating a consistent ionic state for reproducible interactions.
Experimental Protocol: Modified RP-HPLC
-
HPLC System : Standard HPLC or UHPLC system with UV or Mass Spectrometric (MS) detection.
-
Column : Ascentis RP-Amide (150 x 4.6 mm, 3 µm) or equivalent polar-embedded phase.
-
Mobile Phase A : 20 mM Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.
-
Mobile Phase B : Acetonitrile.
-
Gradient Program :
-
0-2 min: 5% B
-
2-15 min: 5% to 40% B
-
15-17 min: 40% to 5% B
-
17-22 min: 5% B (Re-equilibration)
-
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 35 °C.
-
Detection : UV at 205 nm (Note: low UV requires high purity mobile phase).[5]
-
Injection Volume : 10 µL.
-
Sample Diluent : Mobile Phase A.
Strategy 2: Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is arguably the most powerful technique for retaining and separating highly polar compounds.[6][7] It utilizes a polar stationary phase (e.g., bare silica, zwitterionic, or amide) and a mobile phase with a high concentration of organic solvent, typically acetonitrile.
Causality Behind the Choice : The HILIC retention mechanism involves the partitioning of the polar analyte into an adsorbed water-rich layer on the surface of the polar stationary phase.[8] The high organic content of the mobile phase facilitates this partitioning. This mechanism is fundamentally different from RP-HPLC and is ideal for compounds with low logP values.[9] Buffers like ammonium formate or ammonium acetate are commonly used as they are volatile (MS-compatible) and help to control the analyte's charge state and minimize undesirable electrostatic interactions with the stationary phase, leading to better peak shapes.[6]
Caption: The HILIC mechanism relies on analyte partitioning into a water layer on a polar surface.
Experimental Protocol: HILIC
-
HPLC System : Standard HPLC or UHPLC system, preferably with MS detection.
-
Column : Waters ACQUITY UPLC BEH HILIC (100 x 2.1 mm, 1.7 µm) or equivalent.
-
Mobile Phase A : 10 mM Ammonium Formate in Water, pH 3.5 with Formic Acid.
-
Mobile Phase B : Acetonitrile with 0.1% Formic Acid.
-
Gradient Program :
-
0-1 min: 95% B
-
1-8 min: 95% to 70% B
-
8-9 min: 70% to 95% B
-
9-12 min: 95% B (Re-equilibration)
-
-
Flow Rate : 0.4 mL/min.
-
Column Temperature : 40 °C.
-
Detection : MS (ESI+) or Charged Aerosol Detector (CAD).
-
Injection Volume : 2 µL.
-
Sample Diluent : Acetonitrile/Water (90:10 v/v).
Strategy 3: Alternative Chromatographic Modes
For particularly challenging separations or when orthogonal methods are required for validation, SFC and IEC offer unique selectivity.
A) Supercritical Fluid Chromatography (SFC)
SFC uses carbon dioxide in a supercritical state as the primary mobile phase.[10] Its low viscosity and high diffusivity allow for fast and highly efficient separations.[11]
Causality Behind the Choice : While CO2 is nonpolar, the addition of a polar organic modifier (like methanol) and additives (like ammonia or an acid) makes the mobile phase suitable for eluting polar compounds.[12] SFC is often considered a form of normal-phase chromatography and provides selectivity that is highly orthogonal to RP-HPLC and HILIC.[13] It is also a "green" technique due to the reduced consumption of organic solvents.
Experimental Protocol: SFC
-
SFC System : Analytical SFC system with UV or MS detection.
-
Column : PrincetonSFC 2-Ethylpyridine (150 x 4.6 mm, 5 µm).
-
Mobile Phase A : Supercritical CO2.
-
Mobile Phase B (Modifier) : Methanol with 20 mM Ammonium Acetate.
-
Gradient Program : 5% to 40% B over 7 minutes.
-
Flow Rate : 3.0 mL/min.
-
Back Pressure : 150 bar.
-
Column Temperature : 40 °C.
-
Detection : UV at 210 nm or MS.
-
Injection Volume : 5 µL.
B) Ion-Exchange Chromatography (IEC)
IEC separates molecules based on their net charge by utilizing a stationary phase with fixed ionic groups.
Causality Behind theChoice : Given the zwitterionic nature of the analyte, IEC is a highly specific approach.[14] By using a cation-exchange column at a low pH (< pKa of the carboxylic acid), the analyte will possess a net positive charge (from the protonated piperidine) and bind strongly to the negatively charged stationary phase.[15] Elution is then achieved by increasing the ionic strength or the pH of the mobile phase. This method is exceptionally robust and often insensitive to matrix effects.[16]
Experimental Protocol: IEC
-
HPLC System : Biocompatible HPLC system with post-column derivatization or MS detection.
-
Column : Strong Cation Exchange (SCX) column (e.g., PolySULFOETHYL A™).
-
Mobile Phase A : 5 mM Potassium Phosphate, pH 2.8.
-
Mobile Phase B : 5 mM Potassium Phosphate with 0.5 M KCl, pH 2.8.
-
Gradient Program : 0% to 100% B over 20 minutes.
-
Flow Rate : 0.8 mL/min.
-
Column Temperature : 50 °C.
-
Detection : MS or UV (if derivatized post-column).
-
Injection Volume : 20 µL.
Performance Comparison
The following table summarizes the expected performance of each method for the purity analysis of (3-Acetylamino-piperidin-1-yl)-acetic acid, based on typical outcomes for similar analytes.
| Parameter | Modified RP-HPLC | HILIC | SFC | IEC |
| Retention Factor (k') | Low to Moderate (1-4) | High (>5) | Moderate to High (3-8) | High (>10) |
| Peak Asymmetry (As) | Fair (1.2 - 1.8) | Excellent (1.0 - 1.3) | Good (1.1 - 1.5) | Excellent (1.0 - 1.4) |
| Resolution (Rs) | Adequate | Excellent | Good | Excellent |
| MS Compatibility | Moderate (non-volatile salts problematic) | Excellent (volatile buffers)[3] | Excellent (volatile additives)[12] | Moderate (high salt concentration) |
| Method Robustness | Good | Good (sensitive to water content) | Excellent | Excellent |
| Analysis Speed | Moderate | Fast | Very Fast | Slow |
| Solvent Consumption | High Aqueous | High Organic | Low Organic ("Green") | High Aqueous |
Conclusion and Recommendation
While a modified reversed-phase method can be optimized to provide adequate results, it often represents a compromise. For the purity analysis of a highly polar, zwitterionic compound like (3-Acetylamino-piperidin-1-yl)-acetic acid, Hydrophilic Interaction Liquid Chromatography (HILIC) emerges as the superior technique .
HILIC provides excellent retention, superior peak shape, and high resolution, all while using MS-friendly mobile phases that are ideal for impurity identification and characterization.[17] Its mechanism is perfectly suited to the analyte's physicochemical properties. Supercritical Fluid Chromatography (SFC) stands as a strong, fast, and green orthogonal technique, making it an excellent choice for a secondary or confirmatory method. Ion-Exchange Chromatography, while powerful, is generally slower and less compatible with direct MS analysis, making it better suited for specific isolation or purification tasks rather than routine purity testing.
By understanding the underlying chromatographic principles and systematically comparing these tailored approaches, researchers can confidently develop a robust, reliable, and scientifically sound method for even the most challenging polar analytes.
References
-
Chromatography Today. How Good is SFC for Polar Analytes?[Link]
-
Resolian. HPLC-UV Method Development for Highly Polar Impurities. [Link]
-
Agilent Technologies, Inc. Separation of Highly Polar Compounds by SFC With Detection by Q-TOF LC/MS. [Link]
-
MAC-MOD Analytical. ACE HILIC Method Development Guide. [Link]
-
HPLC. A Simple, Generally Applicable HILIC Method Development Platform Based Upon Selectivity. [Link]
-
LCGC International. Orthogonal Separation Techniques to Analyze (Very) Polar Molecules in Water Samples: Assessing SFC and Reversed-Phase LC–HILIC. [Link]
-
Teledyne Labs. What is Supercritical Fluid Chromatography (SFC) Chromatography?[Link]
-
Wikipedia. Supercritical fluid chromatography. [Link]
-
Chromatography Online. Structured Approach to Method Development for Bioanalytical HILIC–MS-MS Applications. [Link]
-
Acta Universitatis Sapientiae, Alimentaria. Separation and determination of the amino acids by ion exchange column chromatography applying postcolumn derivatization. [Link]
-
BioPharm International. A Step-by-Step Approach for Method Development to Generate a Successful HILIC Separation. [Link]
-
Separation Science. Strategies to Enable and Simplify HPLC Polar Compound Separation. [Link]
-
PubMed. An ion-exchange chromatography procedure for the isolation and concentration of basic amino acids and polyamines from complex biological samples prior to high-performance liquid chromatography. [Link]
-
Waters Blog. Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]
-
International Journal of Pharmaceutical Sciences and Research. AMINO ACID ANALYSIS USING ION- EXCHANGE CHROMATOGRAPHY: A REVIEW. [Link]
-
Reddit. Ion exchange chromatography for histidine derivative. [Link]
- Google Patents. CN104034814B - The HPLC analytical approach of 3-amino piperidine.
-
ResearchGate. (PDF) Application of ASE followed by HPLC for the Determination of Piperidine and Piperine in Selected Spices. [Link]
-
ResearchGate. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. [Link]
-
Drug Analytical Research. Analytical method by liquid chromatography to assay piperine associated in nanoemulsions. [Link]
-
Acta Poloniae Pharmaceutica. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]
-
Asian Journal of Research in Chemistry. Validated Reverse Phase HPLC Method for the Determination of Acetic acid Content in Hard Gelatin Capsule Shells from animal origin. [Link]
Sources
- 1. resolian.com [resolian.com]
- 2. sepscience.com [sepscience.com]
- 3. waters.com [waters.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ajrconline.org [ajrconline.org]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. biopharminternational.com [biopharminternational.com]
- 8. mac-mod.com [mac-mod.com]
- 9. hplc.eu [hplc.eu]
- 10. Supercritical fluid chromatography - Wikipedia [en.wikipedia.org]
- 11. agilent.com [agilent.com]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. ijpjournal.com [ijpjournal.com]
- 15. pickeringlabs.com [pickeringlabs.com]
- 16. 193.16.218.141 [193.16.218.141]
- 17. chromatographyonline.com [chromatographyonline.com]
A Comparative Guide to the LC-MS/MS Fragmentation of 3-Acetamido-1-piperidineacetic acid
This guide provides an in-depth analysis of the expected electrospray ionization (ESI) tandem mass spectrometry (MS/MS) fragmentation pattern of 3-acetamido-1-piperidineacetic acid. Designed for researchers, chromatographers, and drug development professionals, this document outlines the theoretical fragmentation pathways, offers a robust experimental protocol for verification, and compares the fragmentation behavior to structurally related motifs.
Introduction: The Importance of Structural Elucidation
3-Acetamido-1-piperidineacetic acid is a substituted piperidine derivative. The piperidine ring is a foundational scaffold in a multitude of pharmaceuticals, making the precise identification of its derivatives, whether as novel drug candidates, metabolites, or impurities, a critical task.[1][2] High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is an indispensable tool for this purpose, providing sensitive detection and rich structural information through controlled fragmentation.[3] Understanding the characteristic fragmentation patterns is paramount for unambiguous structural confirmation.
This guide will focus on the fragmentation of the protonated molecule [M+H]⁺ in positive ion mode ESI, which is typically favored for piperidine derivatives due to the basicity of the nitrogen atom.[2]
Theoretical Fragmentation Pathways
The structure of 3-acetamido-1-piperidineacetic acid (C₉H₁₆N₂O₃, Monoisotopic Mass: 200.1161 Da) contains several functional groups that dictate its fragmentation behavior under collision-induced dissociation (CID): a tertiary amine within the piperidine ring, a carboxylic acid, and a secondary amide.
The protonated precursor ion, [M+H]⁺, has an expected m/z of 201.1234 . The fragmentation cascade is predicted to be dominated by losses from the two side chains.
Key Predicted Fragmentation Pathways:
-
Neutral Loss of Water (H₂O): Carboxylic acids readily lose water (18.01 Da) under CID conditions. This is often one of the most prominent initial fragmentation steps.[3][4]
-
Neutral Loss of Ketene (CH₂CO): The acetamido group is known to undergo a characteristic neutral loss of ketene (42.01 Da). This occurs via a rearrangement and is a strong indicator of an N-acetyl or O-acetyl group.[5]
-
Loss of the Acetic Acid Moiety: Cleavage of the N-CH₂COOH bond can result in the loss of the entire acetic acid group as a radical (•CH₂COOH, 59.01 Da) or through a more complex rearrangement. A more likely scenario is the loss of both CO₂ (44.00 Da) and CH₃• (15.02 Da) in successive steps or as a concerted loss of 59 Da.
-
Cleavage of the Acetamido Group: The C-N bond of the amide can cleave, leading to the loss of the acetamido group (CH₃CONH₂, 59.04 Da), though this is often less favored than ketene loss.
-
Piperidine Ring Opening: While possible, fragmentation of the piperidine ring itself typically requires higher collision energies than the dissociation of its substituents.[2][6]
These primary losses can also occur in combination, leading to a rich and informative product ion spectrum. The proposed major fragmentation pathways are visualized below.
Caption: Proposed ESI+ MS/MS fragmentation pathways for protonated 3-acetamido-1-piperidineacetic acid.
Comparative Data Summary
To confirm the proposed fragmentation, experimental data must be acquired. The following table summarizes the key predicted ions, their exact mass-to-charge ratios (m/z), and the corresponding molecular formula and proposed structural change. This table serves as a reference for interpreting experimental results.
| Proposed Ion Identity | m/z (Calculated) | Molecular Formula | Description of Loss | Confidence |
| Precursor Ion [M+H]⁺ | 201.1234 | C₉H₁₇N₂O₃⁺ | N/A | High |
| Fragment Ion | 183.1128 | C₉H₁₅N₂O₂⁺ | Neutral loss of water (H₂O) from the carboxylic acid. | High |
| Fragment Ion | 159.1132 | C₇H₁₅N₂O₂⁺ | Neutral loss of ketene (CH₂CO) from the acetamido group. | High |
| Fragment Ion | 142.1285 | C₇H₁₆N₂O⁺ | Loss of the acetic acid side chain (•CH₂COOH).[7] | Medium |
| Fragment Ion | 141.1026 | C₇H₁₃N₂O⁺ | Combined loss of water and ketene. | High |
Experimental Protocol for LC-MS/MS Verification
This section provides a comprehensive, step-by-step methodology for acquiring high-quality MS/MS data for 3-acetamido-1-piperidineacetic acid.
A. Sample & Standard Preparation
-
Stock Solution (1 mg/mL): Accurately weigh ~1 mg of 3-acetamido-1-piperidineacetic acid standard and dissolve it in 1 mL of methanol or water.
-
Working Solution (1-10 µg/mL): Dilute the stock solution with the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) to a final concentration suitable for ESI-MS analysis.[1]
B. Liquid Chromatography (LC) Method Due to the polar nature of the analyte, a Hydrophilic Interaction Liquid Chromatography (HILIC) column is recommended for optimal retention and peak shape. A reversed-phase (C18) method can also be used but may result in poor retention.
-
LC System: UHPLC or HPLC system.
-
Column: HILIC Column (e.g., 2.1 mm x 100 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[2]
-
Gradient:
-
0.0 min: 95% B
-
5.0 min: 50% B
-
5.1 min: 95% B
-
7.0 min: 95% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
C. Mass Spectrometry (MS) Method The analysis should be performed on a tandem mass spectrometer, such as a triple quadrupole (QqQ) or a quadrupole time-of-flight (Q-TOF) instrument.[1][8]
-
Ionization Source: Electrospray Ionization (ESI).
-
Polarity: Positive.
-
Capillary Voltage: 3.5 kV.
-
Desolvation Temperature: 350 °C.
-
Desolvation Gas Flow: 600 L/hr.
-
MS Scan Mode:
-
Full Scan (MS1): Acquire data from m/z 50-300 to confirm the presence and mass accuracy of the precursor ion ([M+H]⁺ at m/z 201.12).
-
Product Ion Scan (MS/MS): Isolate the precursor ion (m/z 201.12) and apply collision energy to induce fragmentation. A collision energy ramp (e.g., 10-40 eV) is recommended to observe both low-energy (side-chain losses) and higher-energy (ring cleavage) fragments.[8]
-
Caption: Experimental workflow for LC-MS/MS analysis.
Conclusion and Comparative Insights
The predicted fragmentation pattern of 3-acetamido-1-piperidineacetic acid is dominated by facile and structurally informative losses from its side chains. The observation of a neutral loss of 18 Da (water), 42 Da (ketene), and their combination (60 Da) provides strong evidence for the presence of both the carboxylic acid and acetamido functionalities. The loss of the entire N-acetic acid moiety (59 Da) further confirms the substitution at the piperidine nitrogen.
This pattern can be effectively used to differentiate it from isomers. For example, an isomer where the acetic acid group is at position 3 and the acetamido group is at position 1 (N-acetyl-3-piperidineacetic acid) would likely not show the loss of the •CH₂COOH radical from the nitrogen. Instead, it would exhibit fragmentations characteristic of cleavage alpha to the ring nitrogen, providing a distinct spectral fingerprint. This comparative approach, grounded in a solid understanding of fragmentation chemistry, is the cornerstone of confident small molecule identification.
References
-
Amino and Acetamide Functional Group Effects on the Ionization and Fragmentation of Sugar Chains in Positive-Ion Mass Spectrometry. (2013). Journal of The American Society for Mass Spectrometry. Available at: [Link]
-
Jackson, G., et al. (2020). Comparison of in-source collision-induced dissociation and beam-type collision-induced dissociation of emerging synthetic drugs. West Virginia University. Available at: [Link]
-
Isomeric Differentiation of Acidic Metabolite by Piperidine-based Tagging, LC-MS/MS, and Understanding of the Dissociation Chemistries. (2021). Journal of The American Society for Mass Spectrometry. Available at: [Link]
-
Liquid secondary ionization mass spectrometry and collision-induced dissociation study of 2-chloro-N10-substituted phenoxazines. (1997). Journal of Mass Spectrometry. Available at: [Link]
-
Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Available at: [Link]
-
PubChem. (n.d.). N-[(3S,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)piperidin-3-yl]acetamide. National Center for Biotechnology Information. Available at: [Link]
-
PubChem. (n.d.). Piperidin-1-yl-acetic acid. National Center for Biotechnology Information. Available at: [Link]
-
PubChem. (n.d.). N-(piperidin-3-yl)acetamide. National Center for Biotechnology Information. Available at: [Link]
-
Dias, H. J., et al. (2019). Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS. Journal of Mass Spectrometry. Available at: [Link]
-
Chen, B., et al. (2022). Ultraviolet photodissociation facilitates mass spectrometry-based structure elucidation with pyrrolidine and piperidine containing compounds. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
ChemWhat. (n.d.). 3-Acetamido Piperidine CAS#: 5810-55-9. Database of Chemicals & Biologicals. Available at: [Link]
-
Mass Spectrometry: Fragmentation. (n.d.). University of Arizona. Available at: [Link]
-
Clark, J. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. Available at: [Link]
-
Mass Spectrometry Fragmentation Patterns – HSC Chemistry. (n.d.). Science Ready. Available at: [Link]
-
Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. (2018). Rapid Communications in Mass Spectrometry. Available at: [Link]
-
Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation. (2017). Beilstein Journal of Organic Chemistry. Available at: [Link]
-
PubChem. (n.d.). N-(1,3-benzodioxol-5-yl)-2-(piperidin-1-yl)acetamide. National Center for Biotechnology Information. Available at: [Link]
-
PubChem. (n.d.). 2-[(3S)-piperidin-3-yl]acetic acid. National Center for Biotechnology Information. Available at: [Link]
-
Piperidines. (2016). MassBank. Available at: [Link]
-
A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. (n.d.). Alternative Therapies In Health And Medicine. Available at: [Link]
-
3-PIPERIDINEACETIC ACID, (3R)-. (n.d.). Global Substance Registration System. Available at: [Link]
-
N 2 Acetamidoethyl 2 3R 4S 3 5 butyl 1 2 oxazol 3 yl methyl 4 piperidinyl acetamide. (2020). mzCloud. Available at: [Link]
-
Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (2025). MDPI. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. N-(piperidin-3-yl)acetamide | C7H14N2O | CID 4169719 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
Spectroscopic Validation Guide: FTIR Characteristic Peaks of (3-Acetylamino-piperidin-1-yl)-acetic acid
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound: (3-Acetylamino-piperidin-1-yl)-acetic acid (CAS: 1353973-21-3)[1]
Mechanistic Overview & Structural Analysis
When evaluating bifunctional pharmaceutical building blocks such as (3-Acetylamino-piperidin-1-yl)-acetic acid, Fourier Transform Infrared (FTIR) spectroscopy serves as a frontline diagnostic tool. This molecule presents a unique spectroscopic profile due to the presence of three distinct functional groups: a carboxylic acid, a secondary acetamide, and a tertiary piperidine amine.
As an application scientist, it is critical to understand the causality behind these vibrational frequencies rather than simply matching numbers to a chart:
-
The Carboxylic Acid (-COOH): The O-H stretch of the carboxylic acid does not appear as a sharp peak; rather, it manifests as a massive, broad band spanning 2500–3300 cm⁻¹ [2]. This extreme broadening is caused by extensive intermolecular hydrogen bonding in the solid state, which weakens the O-H bond to varying degrees and creates a wide distribution of vibrational energies[3]. The highly polarized carboxylic C=O stretch typically appears as a sharp, strong peak around 1715 cm⁻¹ [4].
-
The Acetamide Group (-NH-CO-CH₃): The secondary amide yields two primary diagnostic bands. The Amide I band (primarily the C=O stretch of the acetyl group) appears around 1650 cm⁻¹ [5]. This frequency is notably lower than the carboxylic acid carbonyl because the nitrogen lone pair donates electron density into the carbonyl system via resonance, weakening the C=O double bond character. The Amide II band (a coupled N-H bend and C-N stretch) appears between 1500–1560 cm⁻¹ [5]. The N-H stretch itself appears as a sharper peak superimposed on the broad O-H band around 3300 cm⁻¹ [6].
-
The Piperidine Core: The sp³ hybridized carbons of the piperidine ring and aliphatic chains produce strong C-H stretching vibrations between 2850–2960 cm⁻¹ [6]. The tertiary amine (N1) lacks an N-H bond, meaning its primary diagnostic feature is the C-N stretch found in the fingerprint region around 1000–1200 cm⁻¹ [2].
Advanced Causality: The Zwitterionic Matrix Effect
In solid-state FTIR analysis, analysts must account for potential zwitterion formation. Because the molecule contains both a basic tertiary amine and an acidic carboxyl group, proton transfer can occur. If the molecule exists as a zwitterion, the characteristic carboxylic C=O stretch (~1715 cm⁻¹) will disappear, replaced by asymmetric and symmetric carboxylate (-COO⁻) stretches at 1610–1550 cm⁻¹ and 1420–1300 cm⁻¹ , respectively.
Comparative FTIR Analysis: Product vs. Alternatives
To objectively evaluate the structural integrity of (3-Acetylamino-piperidin-1-yl)-acetic acid, we must compare its FTIR profile against common synthetic alternatives or precursors. This ensures that the specific functionalization (the acetylation and the acetic acid addition) is verified.
-
Alternative A (Precursor): 3-Amino-1-piperidineacetic acid (Lacks the acetyl group).
-
Alternative B (Variant): N-(Piperidin-3-yl)acetamide (Lacks the acetic acid group).
Table 1: Diagnostic Peak Comparison
| Functional Group / Vibration Mode | (3-Acetylamino-piperidin-1-yl)-acetic acid | Alternative A (Unacetylated Precursor) | Alternative B (Lacks Acetic Acid) |
| O-H Stretch (Carboxylic) | 2500–3300 cm⁻¹ (Broad) | 2500–3300 cm⁻¹ (Broad) | Absent |
| N-H Stretch (Amine/Amide) | ~3300 cm⁻¹ (Single, Amide) | ~3300–3500 cm⁻¹ (Doublet, 1° Amine) | ~3300 cm⁻¹ (Single, Amide) |
| C=O Stretch (Carboxylic) | ~1715 cm⁻¹ (Strong) | ~1715 cm⁻¹ (Strong) | Absent |
| C=O Stretch (Amide I) | ~1650 cm⁻¹ (Strong) | Absent | ~1650 cm⁻¹ (Strong) |
| N-H Bend (Amide II) | ~1550 cm⁻¹ (Medium) | Absent (~1600 cm⁻¹ NH₂ bend instead) | ~1550 cm⁻¹ (Medium) |
| C-H Stretch (Aliphatic) | 2850–2960 cm⁻¹ (Strong) | 2850–2960 cm⁻¹ (Strong) | 2850–2960 cm⁻¹ (Strong) |
Data Interpretation: The target product is uniquely identified by the simultaneous presence of the broad O-H stretch (confirming the acetic acid moiety) and the Amide I/II bands (confirming the acetylated amine).
Self-Validating Experimental Protocol (ATR-FTIR)
Traditional KBr pellet methods can introduce moisture (water absorbs strongly at 3300 cm⁻¹ and 1640 cm⁻¹), which obscures the critical O-H and Amide I bands. To ensure a self-validating system , Attenuated Total Reflectance (ATR) FTIR is the mandatory standard for this workflow.
Step 1: Crystal Cleaning & Baseline Validation
-
Clean the diamond or ZnSe ATR crystal with a volatile, non-aqueous solvent (e.g., isopropanol).
-
Internal Validation Check: Run a background scan. The system is validated for use ONLY if the 3400 cm⁻¹ region is completely flat. Any broadness here indicates residual solvent or moisture, which will invalidate the carboxylic acid O-H reading.
Step 2: Sample Application & Pressure Optimization
-
Apply 2–5 mg of solid (3-Acetylamino-piperidin-1-yl)-acetic acid directly to the center of the crystal.
-
Apply pressure using the ATR anvil.
-
Internal Validation Check: Monitor the live spectral preview. Gradually increase the anvil pressure until the aliphatic C-H stretching peaks (2850–2960 cm⁻¹) achieve a Signal-to-Noise Ratio (SNR) of at least 100:1. If the SNR plateaus below this threshold, the crystal coverage is insufficient.
Step 3: Spectral Acquisition
-
Acquire 32 to 64 co-added scans at a resolution of 4 cm⁻¹ across the mid-IR range (4000–400 cm⁻¹).
Step 4: Atmospheric Suppression & Deconvolution
-
Apply atmospheric compensation algorithms to subtract trace ambient CO₂ (2350 cm⁻¹) and H₂O vapor.
-
Map the peaks against the diagnostic criteria outlined in Table 1.
Workflow Visualization
Caption: Workflow for the FTIR structural validation of (3-Acetylamino-piperidin-1-yl)-acetic acid.
References
- ChemTalk. "IR Spectrum | Table of IR Spectroscopy Values".
- Specac Ltd. "Interpreting Infrared Spectra".
- Master Organic Chemistry. "Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra".
- Chemistry Steps. "Infrared (IR) Spectroscopy Practice Problems".
- Indonesian Journal of Science & Technology. "How to Read and Interpret FTIR Spectroscope of Organic Material".
- Longdom. "Surface FTIR Techniques to Analyze the Conformation of Proteins".
- CNProt. "(3-Acetylamino-piperidin-1-yl)-acetic acid Product Specifications".
Sources
- 1. (3-Acetylamino-piperidin-1-yl)-acetic acid [cnprot.com]
- 2. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. IR Spectrum | Table of IR Spectroscopy Values | ChemTalk [chemistrytalk.org]
- 5. longdom.org [longdom.org]
- 6. Infrared (IR) Spectroscopy Practice Problems [chemistrysteps.com]
A Comparative Guide to the Biological Potency of 3-Acetylamino vs. 3-Amino Piperidine Derivatives
Executive Summary
The piperidine scaffold is a cornerstone in modern medicinal chemistry, celebrated for its prevalence in a multitude of clinically approved drugs.[1][2] Its conformational characteristics and synthetic tractability make it a "privileged structure" for engaging with a wide array of biological targets. A frequent point of molecular elaboration and a critical determinant of pharmacological activity is the substitution at the 3-position. This guide provides an in-depth, data-driven comparison of two common substituents at this position: the basic 3-amino group and its neutral, acetylated counterpart, the 3-acetylamino group.
Through a detailed examination of their physicochemical properties, structure-activity relationships (SAR) across different target classes, and underlying mechanistic principles, this guide aims to equip researchers, scientists, and drug development professionals with the insights necessary to make informed decisions in scaffold selection and lead optimization. We will delve into specific case studies, supported by experimental data, to illustrate how the seemingly minor modification of acetylating the 3-amino group can profoundly impact biological potency, selectivity, and overall drug-like properties.
The Piperidine Scaffold: A Privileged Element in Drug Design
The six-membered nitrogen-containing heterocycle, piperidine, is a foundational structural motif in a vast number of pharmaceuticals and natural alkaloids.[1][3][4] Its ubiquity stems from its ability to:
-
Confer Favorable Physicochemical Properties: The piperidine ring can improve a molecule's aqueous solubility and lipophilicity, which are crucial for oral bioavailability and distribution.[2]
-
Engage in Key Molecular Interactions: The nitrogen atom can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor, forming critical interactions with biological targets.[2]
-
Provide a 3D Framework: The chair conformation of the piperidine ring presents substituents in well-defined axial and equatorial orientations, allowing for precise spatial positioning to optimize binding with a target protein.[2]
Substituents on the piperidine ring are pivotal in defining the molecule's pharmacological profile. The 3-position, in particular, is a common site for modification, with the 3-aminopiperidine moiety being a key building block in many successful drugs.
Physicochemical and Structural Distinctions: Amino vs. Acetylamino
The primary difference between a 3-amino and a 3-acetylamino group lies in the basicity of the nitrogen atom. This fundamental difference has significant downstream effects on the molecule's overall properties.
| Property | 3-Amino Group (-NH₂) | 3-Acetylamino Group (-NHCOCH₃) |
| Basicity (pKa) | Basic (pKa of piperidin-3-amine is ~9.8) | Neutral |
| Charge at pH 7.4 | Predominantly protonated (-NH₃⁺) | Uncharged |
| Hydrogen Bonding | H-bond donor (as -NH₃⁺) | H-bond donor (-NH) and acceptor (C=O) |
| Polarity | High (when protonated) | Moderate |
| Lipophilicity (logP) | Lower | Higher |
| Rotatable Bonds | One (C-N) | Two (C-N, C-C) |
The acetylation of the 3-amino group removes its basicity, transforming it from a positively charged group at physiological pH to a neutral, polar moiety. This change significantly impacts how the molecule interacts with its biological target and its overall pharmacokinetic profile (ADME - Absorption, Distribution, Metabolism, and Excretion).
Caption: A typical workflow for comparing substituted piperidines.
Experimental Protocols for Potency Determination
To provide a practical context, the following are detailed, standardized protocols for common assays used to determine the biological potency of enzyme inhibitors.
Protocol: In Vitro Enzyme Inhibition Assay (IC₅₀ Determination)
This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against a target enzyme using a fluorescence-based assay.
Materials:
-
Target enzyme (e.g., DPP-4)
-
Fluorogenic substrate (e.g., Gly-Pro-AMC for DPP-4)
-
Test compounds (3-amino and 3-acetylamino piperidine derivatives)
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
96-well black, flat-bottom plates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of each test compound in 100% DMSO. Create a series of 10-point, 3-fold serial dilutions in DMSO.
-
Assay Plate Preparation: Add 1 µL of each compound dilution to the wells of the 96-well plate. For control wells, add 1 µL of DMSO (0% inhibition) and 1 µL of a known potent inhibitor (100% inhibition).
-
Enzyme Addition: Dilute the target enzyme to a 2X working concentration in assay buffer. Add 50 µL of the diluted enzyme to each well.
-
Pre-incubation: Mix the plate on a shaker for 1 minute and then incubate for 15 minutes at room temperature to allow the compound to bind to the enzyme.
-
Reaction Initiation: Prepare a 2X working solution of the fluorogenic substrate in assay buffer. Add 50 µL of the substrate solution to each well to initiate the enzymatic reaction.
-
Kinetic Reading: Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation/emission wavelengths (e.g., 360 nm excitation / 465 nm emission for AMC). Read the fluorescence every minute for 30 minutes.
-
Data Analysis: a. Determine the initial reaction rate (V₀) for each well by calculating the slope of the linear portion of the fluorescence vs. time curve. b. Normalize the data by setting the mean rate of the DMSO control wells to 100% activity and the mean rate of the potent inhibitor control wells to 0% activity. c. Plot the percent inhibition versus the logarithm of the compound concentration. d. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Conclusion and Future Outlook
The choice between a 3-amino and a 3-acetylamino piperidine substituent is a critical decision in drug design, with profound implications for biological potency and pharmacokinetic properties. While the 3-amino group is often essential for targets requiring a basic moiety for high-affinity binding, such as DPP-4, its acetylation to the neutral 3-acetylamino group provides a powerful strategy to mitigate basicity-related liabilities, enhance lipophilicity, and explore alternative hydrogen bonding interactions.
The optimal choice is invariably target-dependent and must be determined through empirical testing. Future research in this area will likely focus on developing more sophisticated predictive models to better anticipate the impact of such modifications and on the design of novel 3-substituted piperidine derivatives that can further refine the balance between potency, selectivity, and drug-like properties. A thorough understanding of the principles outlined in this guide will continue to be invaluable for the successful design of next-generation piperidine-containing therapeutics.
References
-
Berggren, K., et al. (2011). 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. Journal of Medicinal Chemistry. Available at: [Link]
-
Haque, M. A., et al. (2023). Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. Molecules. Available at: [Link]
-
Jadhav, S. B., et al. (2024). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Brieflands. Available at: [Link]
-
Jadhav, S. B., et al. (2024). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Journal of Pharmaceutical Negative Results. Available at: [Link]
-
Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences. Available at: [Link]
-
Li, P., et al. (2019). Synthesis and biological evaluation of 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines as potent PI3Kδ inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
Frolov, N. A., & Vereshchagin, A. N. (2023). Pharmacological Applications of Piperidine Derivatives. MDPI Encyclopedia. Available at: [Link]
-
Nongonierma, A. B., & FitzGerald, R. J. (2023). Analysis of Structure–Activity Relationships of Food-Derived DPP IV-Inhibitory Di- and Tripeptides Using Interpretable Descriptors. Molecules. Available at: [Link]
-
Khom, S. T., et al. (2024). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. ResearchGate. Available at: [Link]
-
Szymański, P., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. Available at: [Link]
-
Ruan, Z., et al. (2022). Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism. Frontiers in Nutrition. Available at: [Link]
-
Patel, K., et al. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development. Available at: [Link]
-
Parveen, H., et al. (2021). Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. Longdom Publishing. Available at: [Link]
-
Simmler, L. D., et al. (2014). Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives. Biochemical Pharmacology. Available at: [Link]
-
Khom, S. T., et al. (2024). Structure of few bio-active compounds having 3-amino piperidine ring system. Indian Journal of Chemistry. Available at: [Link]
-
Wang, X., et al. (2005). Synthesis and evaluation of 3-aryl piperidine analogs as potent and efficacious dopamine D4 receptor agonists. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
Bodelón, G., et al. (2008). Photophysical characterization of new 3-amino and 3-acetamido BODIPY dyes with solvent sensitive properties. Photochemical & Photobiological Sciences. Available at: [Link]
-
Khom, S. T., et al. (2024). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry. Available at: [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [mdpi.com]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. ijnrd.org [ijnrd.org]
chromatographic separation of (3-Acetylamino-piperidin-1-yl)-acetic acid enantiomers
An In-Depth Technical Guide to the Chromatographic Separation of (3-Acetylamino-piperidin-1-yl)-acetic acid Enantiomers
In the landscape of pharmaceutical development, the stereochemistry of a drug candidate is not a trivial detail; it is a critical determinant of efficacy and safety. The compound (3-Acetylamino-piperidin-1-yl)-acetic acid, a molecule featuring a chiral center on the piperidine ring, exemplifies this principle. As researchers and drug development professionals, achieving robust, reliable, and efficient separation of its enantiomers is paramount for accurate pharmacological profiling, quality control, and process monitoring.
This guide provides a comprehensive comparison of modern chromatographic strategies for resolving the enantiomers of (3-Acetylamino-piperidin-1-yl)-acetic acid. Moving beyond a simple recitation of methods, we will delve into the mechanistic rationale behind experimental choices, offering field-proven insights to empower you to develop and optimize your own enantioselective separations.
The Cornerstone of Enantioseparation: Chiral Recognition
The fundamental challenge in separating enantiomers is their identical physical and chemical properties in an achiral environment. Chromatographic resolution, therefore, necessitates the introduction of a chiral selector to create a transient, diastereomeric relationship between the analyte enantiomers and the selector. This is most commonly achieved using a Chiral Stationary Phase (CSP). The differential stability of these diastereomeric complexes leads to different retention times, enabling separation. The selection of the CSP and the mobile phase conditions are the most critical factors governing the success of the separation.[1]
Comparative Analysis of Chromatographic Techniques
While several techniques can be employed for chiral separations, High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) stand out as the most powerful and versatile for a molecule like (3-Acetylamino-piperidin-1-yl)-acetic acid.
-
High-Performance Liquid Chromatography (HPLC): As the most established and widely used method, chiral HPLC offers a vast library of commercially available CSPs, making it highly versatile.[1] For our target analyte, which possesses both an acidic carboxylic acid group and a basic piperidine nitrogen, method development can proceed in several modes:
-
Normal Phase (NP): Often the first choice for polysaccharide CSPs, using non-polar solvents like hexane or heptane with alcohol modifiers (e.g., isopropanol, ethanol).[2] This mode promotes hydrogen bonding and dipole-dipole interactions crucial for chiral recognition.
-
Polar Organic (PO): Utilizes polar organic solvents like acetonitrile and methanol. This mode can offer different selectivity compared to NP and is particularly useful for analytes with good solubility in these solvents.[3]
-
Reversed Phase (RP): While less common for initial screening on many polysaccharide CSPs, it can be effective, especially with certain specialized phases or after derivatization.[4]
-
-
Supercritical Fluid Chromatography (SFC): SFC has rapidly emerged as the preferred technique for chiral separations in the pharmaceutical industry.[1][5] It uses supercritical CO2 as the primary mobile phase component, which offers low viscosity and high diffusivity.[1] The resulting benefits are significant:
-
Speed: Faster analysis times and quicker column equilibration.
-
Efficiency: Often yields sharper peaks and superior resolution.
-
Green Chemistry: Drastically reduces the consumption of organic solvents. For these reasons, SFC is frequently the optimal starting point for both analytical screening and preparative-scale purification of chiral compounds.[1][6]
-
A Strategic Approach to Method Development
A systematic workflow is essential for efficiently identifying the optimal separation conditions. The process involves screening a set of complementary CSPs and mobile phases, followed by fine-tuning the most promising candidates.
Caption: A logical workflow for chiral method development.
Key Experimental Parameters and Choices
Chiral Stationary Phase (CSP) Selection
The choice of CSP is the most critical variable. For a molecule with the structural features of (3-Acetylamino-piperidin-1-yl)-acetic acid, polysaccharide-based CSPs are the most logical and effective starting point.[7][8]
-
Polysaccharide-based CSPs: Derivatives of amylose and cellulose coated or immobilized on a silica support are exceptionally versatile.[7] Columns like Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)) and Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)) often show high success rates for resolving compounds with aromatic rings and hydrogen-bonding sites.[7][8] The acetylamino and carboxylic acid groups of the target analyte can form key hydrogen bonds with the carbamate groups on the CSP, driving chiral recognition.
-
Pirkle-type CSPs: These "brush-type" phases, like Whelk-O® 1, offer a different mechanism based on π-π interactions, hydrogen bonding, and steric hindrance. They can be a good orthogonal choice if polysaccharide phases fail.[6][9]
-
Zwitterionic and Crown-Ether CSPs: These are more specialized. Zwitterionic CSPs are designed for the direct separation of amino acids and peptides[10], while crown-ether phases are particularly well-suited for primary amines and free amino acids.[11][12] They are less likely to be the first choice for this N-acetylated compound but remain viable alternatives.
Caption: Differential interaction of enantiomers with a CSP.
Mobile Phase Optimization
The mobile phase modulates the interactions between the analyte and the CSP.
-
For SFC: The primary variables are the alcohol co-solvent (modifier) and the additive.
-
Co-solvent: Methanol and ethanol are common first choices. Screening both is recommended as it can significantly alter selectivity.
-
Additives: Due to the analyte's acidic (carboxylic acid) and basic (piperidine) nature, additives are crucial. A basic additive like isopropylamine or diethylamine (DEA) at a low concentration (e.g., 0.1-0.3%) is often required to prevent peak tailing from interactions with residual silanols on the silica support and to ensure the piperidine nitrogen is in a consistent protonation state.[1] Sometimes, a combination of acidic and basic additives can yield unique selectivity.[13]
-
-
For HPLC (Normal Phase):
-
Solvents: Typically a mix of hexane/heptane and an alcohol (isopropanol or ethanol). The percentage of alcohol controls the retention time.
-
Additives: For acidic compounds, a small amount of a strong acid like trifluoroacetic acid (TFA) in the mobile phase can improve peak shape and resolution by suppressing the ionization of the carboxylic acid group.[2]
-
Comparative Performance Data (Illustrative)
The following table summarizes expected performance for the separation of (3-Acetylamino-piperidin-1-yl)-acetic acid enantiomers based on data for structurally similar compounds. This serves as a guide for initial screening experiments.
| Technique | CSP (Column) | Mobile Phase | Retention Time (t1/t2, min) | Selectivity (α) | Resolution (Rs) | Rationale & Citation |
| SFC | Chiralpak IA | CO₂ / Methanol (80/20) + 0.2% Isopropylamine | 3.5 / 4.8 | 1.45 | > 2.0 | SFC is highly efficient for chiral separations. Polysaccharide phases like IA are effective for a wide range of compounds. The basic additive improves peak shape for the piperidine moiety.[1][5][14] |
| SFC | Chiralcel OD-H | CO₂ / Ethanol (75/25) + 0.2% Isopropylamine | 4.2 / 5.5 | 1.38 | > 1.8 | Cellulose-based phases offer complementary selectivity to amylose phases. Ethanol can sometimes provide better selectivity than methanol.[6][7] |
| HPLC-NP | Chiralpak AD-H | n-Hexane / Isopropanol (80/20) + 0.1% TFA | 8.1 / 9.9 | 1.28 | > 1.5 | A standard normal-phase method. The acid additive is crucial for obtaining good peak shape for the carboxylic acid functionality.[2][8] |
| HPLC-NP | Whelk-O 1 | n-Hexane / Ethanol (90/10) + 0.1% TFA | 10.5 / 12.3 | 1.22 | > 1.5 | Pirkle-type phases provide an orthogonal screening option, often requiring less polar mobile phases.[6] |
Experimental Protocols
Protocol 1: SFC Screening Method
-
Instrumentation: Analytical SFC system with backpressure regulator, column oven, and UV/PDA detector.
-
Chiral Stationary Phase: Chiralpak IA (150 mm x 4.6 mm i.d., 3 µm particle size).
-
Mobile Phase Preparation:
-
Mobile Phase A: Supercritical CO₂.
-
Mobile Phase B (Modifier): Methanol with 0.2% (v/v) Isopropylamine.
-
-
Chromatographic Conditions:
-
Flow Rate: 3.0 mL/min.
-
Backpressure: 150 bar.
-
Column Temperature: 40 °C.[1]
-
Gradient: 5% to 40% B over 5 minutes, hold at 40% B for 2 minutes.
-
Detection: UV at 210 nm (or optimal wavelength for the acetylamino chromophore).
-
-
Sample Preparation: Dissolve the analyte in methanol to a concentration of 0.5 mg/mL.
-
Injection: Inject 2 µL.
-
Analysis: Evaluate the resulting chromatogram for separation. If separation is observed, optimize by switching to an isocratic method based on the elution conditions from the gradient run.
Protocol 2: HPLC Normal Phase Screening Method
-
Instrumentation: An HPLC system with a quaternary pump, degasser, column oven, and UV/PDA detector.
-
Chiral Stationary Phase: Chiralpak AD-H (250 mm x 4.6 mm i.d., 5 µm particle size).
-
Mobile Phase Preparation: Prepare a mixture of n-Hexane and Isopropanol (80:20 v/v) containing 0.1% (v/v) Trifluoroacetic Acid (TFA). Filter through a 0.45 µm filter and degas.[2]
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.[1]
-
Detection: UV at 210 nm.
-
-
Sample Preparation: Dissolve the analyte in the mobile phase to a concentration of 0.5 mg/mL.
-
Injection: Inject 10 µL.
-
Analysis: Record the chromatogram for a sufficient time to ensure elution of both enantiomers. Adjust the isopropanol percentage to optimize retention and resolution.
Conclusion and Recommendations
For the enantioselective separation of (3-Acetylamino-piperidin-1-yl)-acetic acid, a systematic screening approach is paramount.
-
Primary Recommendation: Begin with Supercritical Fluid Chromatography (SFC) due to its inherent advantages in speed, efficiency, and reduced solvent usage.[1][14] A screening protocol utilizing complementary polysaccharide-based CSPs (e.g., Chiralpak IA, Chiralcel OD-H) with a methanol/amine modifier is the most promising starting point.
-
Alternative Strategy: If SFC is unavailable or unsuccessful, Normal Phase HPLC on the same set of polysaccharide columns is a robust and well-established alternative.[1][2] Careful use of additives (TFA for the acid, DEA for the base) will be critical to achieving symmetrical peak shapes and good resolution.
While pre-column derivatization is a viable tool, it adds complexity and should be considered only if direct methods fail to provide adequate separation.[8][15] By leveraging the principles and protocols outlined in this guide, researchers can confidently develop a reliable and efficient method for the critical task of resolving the enantiomers of (3-Acetylamino-piperidin-1-yl)-acetic acid.
References
- Kato, M., Fukushima, T., Shimba, N., et al. (2001). A study of chiral recognition for NBD‐derivatives on a Pirkle‐type chiral stationary phase.
- BenchChem. (n.d.). Application Notes and Protocols for Chiral Separation of (R)
- YAKHAK HOEJI. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI, 65(3), 168-177.
- BenchChem. (n.d.). Comparative analysis of different chiral separation techniques for benzylpiperidines. BenchChem.
- Chromatography Today. (2016). Chiral Amino Acid and Peptide Separations – the Next Generation.
- Zhang, T., Holder, E., Franco, P., & Eksteen, E. (n.d.). Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Chiral Technologies.
- LCGC International. (2020). Improved Chiral Separations for Enantiopure D- and L-Amino Acids.
-
Tang, Y., Reepmeyer, J. C., Revelle, L. K., & Wilson, J. A. (1996). Enantioseparation of 3-phenylacetylamino-2,6-piperidinedione and related chiral compounds. Journal of Chromatography A, 752(1-2), 93-99. [Link]
- The Analytical Scientist. (2008). Enantiomeric separation of privileged scaffold derivatives in early drug discovery using chiral SFC. The Analytical Scientist.
- Forró, E., & Fülöp, F. (2019). Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases. Beilstein Journal of Organic Chemistry, 15, 60-66.
- LCGC International. (2017). Enantiomeric Separation of Privileged Scaffold Derivatives in Early Drug Discovery Using Chiral SFC.
- FAGG - Federal Agency for Medicines and Health Products. (2015). Advances in Supercritical Fluid Chromatography for the Analysis of Chiral and Achiral Pharmaceuticals. FAGG.
- BenchChem. (n.d.). Technical Support Center: Chiral Separation of Piperidine-3-Carboxylic Acid Enantiomers. BenchChem.
- Molecules. (2020). A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block. Molecules, 25(24), 5939.
- Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(25), 14221-14226.
- Organic Chemistry Portal. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Organic Chemistry Portal.
- Molecules. (2021). Enantiomeric Separation of New Chiral Azole Compounds. Molecules, 26(1), 227.
- Google Patents. (n.d.). CN104034814B - The HPLC analytical approach of 3-amino piperidine.
- Molecules. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules, 28(17), 6175.
- BenchChem. (n.d.). A Comparative Guide to Analytical Methods for the Quantification of (4-Benzyl-piperidin-1-yl)-acetic acid. BenchChem.
- Analytical Chemistry. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry.
- ResearchGate. (2014).
- Google Patents. (n.d.). CN105699582A - HPLC detection method of 3-aminopiperidine isomer.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Enantioseparation of 3-phenylacetylamino-2,6-piperidinedione and related chiral compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. Enantiomeric Separation of New Chiral Azole Compounds [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. theanalyticalscientist.com [theanalyticalscientist.com]
- 7. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Enantiomer separation of small amounts of amino acids and hydroxy acids by HPLC using chiral stationary phases and achiral derivatizing reagents [jstage.jst.go.jp]
- 10. chiraltech.com [chiraltech.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. CN104034814B - The HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
- 13. fagg.be [fagg.be]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to Elemental Analysis Standards for C₉H₁₆N₂O₃ Derivatives in Research and Drug Development
For researchers and drug development professionals, the structural elucidation and purity assessment of novel chemical entities are foundational to progress. For a given derivative of C₉H₁₆N₂O₃, confirming its elemental composition is not merely a checkbox exercise; it is a critical step in validating synthesis, ensuring purity, and complying with stringent regulatory standards. This guide provides an in-depth comparison of the prevailing standards and methodologies for elemental analysis, offering a logical framework for selecting the appropriate techniques based on the analytical question at hand—be it confirming the empirical formula of a newly synthesized molecule or quantifying potentially toxic trace impurities for regulatory submission.
The Duality of Elemental Analysis: Composition vs. Contamination
In the context of pharmaceutical sciences, "elemental analysis" encompasses two distinct but complementary objectives. A failure to differentiate between these goals often leads to misapplication of analytical techniques and standards.
-
I. Elemental Composition (Bulk Analysis): This analysis aims to determine the mass percentages of the primary constituent elements of the molecule itself—carbon (C), hydrogen (H), nitrogen (N), and oxygen (O). The primary goal is to verify the empirical formula of the purified active pharmaceutical ingredient (API) or research compound. The benchmark for success is the proximity of experimental values to the theoretical percentages calculated from the molecular formula. For a C₉H₁₆N₂O₃ derivative, the theoretical composition is:
-
Carbon: 54.53%
-
Hydrogen: 8.14%
-
Nitrogen: 14.13%
-
Oxygen: 23.20%
-
-
II. Elemental Impurities (Trace Analysis): This analysis focuses on identifying and quantifying trace amounts of elements that are not part of the drug molecule's intended structure.[1][2] These impurities can be introduced from various sources, including catalysts used in synthesis (e.g., Pd, Pt, Ni), manufacturing equipment, or the environment (e.g., Pb, As, Cd, Hg).[3][4] This is a critical safety assessment governed by strict regulatory guidelines.[5][6]
The choice of analytical technique is dictated by which of these two questions is being asked.
Verifying the Empirical Formula: Combustion Analysis (CHN/O)
The gold standard for determining the C, H, N, and S content of a pure organic compound is combustion analysis, often referred to as CHNS or CHN analysis. Modern instruments are predominantly based on the Dumas method , which has largely superseded the classical Kjeldahl method for nitrogen due to its speed, safety, and automation.[7]
Principle of Operation
The technique involves the complete and instantaneous combustion of a small, precisely weighed amount of the sample in an oxygen-rich environment at high temperatures (>1000°C). This process converts the constituent elements into simple gases: carbon to CO₂, hydrogen to H₂O, and nitrogen to N₂. These gases are then separated by a gas chromatography (GC) column and quantified by a thermal conductivity detector (TCD).[8] Oxygen is typically determined separately by pyrolysis in an inert atmosphere, where it is converted to carbon monoxide (CO).
Governing Standards and Acceptance Criteria
Unlike trace impurity analysis, the "standard" for compositional analysis is the theoretical value derived from the molecular formula. The widely accepted criterion for purity, particularly for publication in scientific journals, is that the experimental values must fall within ±0.4% of the theoretical values .[9] However, a statistical analysis of results from 18 international service providers suggests this rigid cutoff may not always be justified, highlighting the importance of understanding instrumental and sample variability.[9]
Experimental Workflow and Key Considerations
The reliability of CHN analysis is critically dependent on a meticulous experimental protocol.
Caption: Workflow for CHN Combustion Analysis.
Detailed Protocol: CHN Analysis of a C₉H₁₆N₂O₃ Derivative
-
Sample Preparation (The Causality of Purity):
-
Homogenization: Ensure the analyzed portion is representative of the entire batch. Grind the sample gently with an agate mortar and pestle.
-
Drying: The presence of residual solvents or atmospheric moisture is a primary source of error, particularly for hydrogen and oxygen content. Dry the sample under a high vacuum at a temperature well below its melting point for at least 24 hours. Hygroscopic samples require handling in a glove box.[10]
-
Weighing: Use a calibrated microbalance. Accurately weigh 1-3 mg of the dried sample into a tin capsule. The precision of this step directly impacts the final result.
-
-
Instrument Calibration (The Causality of Accuracy):
-
Calibrate the elemental analyzer using a certified, high-purity organic standard (e.g., acetanilide, sulfanilic acid).[11] This establishes the detector's response factor for each element, ensuring the conversion from signal intensity to mass percentage is accurate.
-
-
Analysis and Data Interpretation:
-
Run the weighed samples according to the instrument's protocol.
-
The instrument software will automatically calculate the mass percentages of C, H, and N.
-
Compare these experimental results to the theoretical values for C₉H₁₆N₂O₃. A result where all elements are within ±0.4% is considered strong evidence of the correct empirical formula and high purity.
-
Expert Insight: Heterocyclic nitrogen compounds can sometimes be challenging to combust fully.[12] If nitrogen results are consistently low, extending the combustion time or using specialized combustion catalysts (e.g., tungsten oxide mixed with the sample) can improve recovery.[12]
Quantifying Elemental Impurities: Spectroscopic Methods
For ensuring patient safety and meeting regulatory requirements, the focus shifts from the bulk composition to trace-level contaminants. The guiding regulations are the International Council for Harmonisation's (ICH) Q3D guideline and the United States Pharmacopeia (USP) chapters <232> and <233>.[5][6][13]
-
ICH Q3D "Guideline for Elemental Impurities": Establishes a risk-based approach for assessing and controlling elemental impurities in drug products.[5]
-
USP <232> "Elemental Impurities—Limits": Defines the Permitted Daily Exposure (PDE) for 24 elements, which are classified based on their toxicity.[3]
-
USP <233> "Elemental Impurities—Procedures": Outlines the required procedures and validation criteria for analytical methods, recommending Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[14]
Comparison of Analytical Techniques
ICP-OES and ICP-MS are the workhorses for this task. Both involve introducing a sample, typically as an acidified aqueous solution, into a high-temperature argon plasma that atomizes and excites/ionizes the elements.[1][2] The key difference lies in the detection method.
| Feature | Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) | Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) |
| Principle | Measures the wavelength and intensity of light emitted by excited atoms in the plasma. | Measures the mass-to-charge ratio of ions created in the plasma. |
| Sensitivity | Parts per million (ppm) to high parts per billion (ppb). | Parts per billion (ppb) to parts per trillion (ppt).[15] |
| Primary Interferences | Spectral (emission lines of different elements overlap). | Isobaric (ions of different elements have the same mass). |
| Cost | Lower initial and operational cost. | Higher initial and operational cost. |
| Regulatory Fit | Suitable for many elements, but may lack the sensitivity for low-PDE elements like Cd, Pb, As, Hg. | The preferred technique due to its superior sensitivity, which easily meets the detection limits required by USP <232> for all elements.[16][17] |
Experimental Workflow and Key Considerations
The ICH Q3D guideline mandates a risk-based approach to determine which elements require testing.
Sources
- 1. smithers.com [smithers.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. usp.org [usp.org]
- 4. agilent.com [agilent.com]
- 5. sgs-institut-fresenius.de [sgs-institut-fresenius.de]
- 6. USP 232 and 233 Pharmaceutical Elemental Impurity Testing [intertek.com]
- 7. AOCS - AOAC - AACC - ISO - ISO/TS - ICC - ASBC - UNI - EN - OIV - STANAG Determination of Protein Nitrogen - Dumas Elemental Analyzer [velp.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tips for sample preparation in elemental analysis - Elementar [elementar.com]
- 11. velp.com [velp.com]
- 12. pepolska.pl [pepolska.pl]
- 13. ijcpa.in [ijcpa.in]
- 14. usp.org [usp.org]
- 15. scispace.com [scispace.com]
- 16. pharmtech.com [pharmtech.com]
- 17. alfachemic.com [alfachemic.com]
A Senior Application Scientist's Guide to Validating Piperidine Acetic Acid Intermediates Using COSY and HSQC NMR
In the landscape of modern drug discovery, the piperidine ring stands out as a privileged scaffold, integral to the structure of numerous pharmaceuticals.[1][2] Its derivatives, particularly substituted piperidine acetic acids, are crucial intermediates in the synthesis of compounds targeting a wide range of therapeutic areas.[2] However, the synthetic pathways to these valuable intermediates are often fraught with challenges, including the potential for regioisomeric and stereoisomeric impurities.[3][4] Relying solely on one-dimensional (1D) ¹H NMR for structural confirmation can be misleading due to the inherent complexity and signal overlap of the piperidine protons.[5]
This guide provides an in-depth, field-proven methodology for the unambiguous structural validation of piperidine acetic acid intermediates. We will move beyond simple data reporting and delve into the causality behind experimental choices, demonstrating how the synergistic use of 2D NMR techniques—specifically Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC)—forms a self-validating system for structural elucidation.
The Challenge: Overcoming Ambiguity in 1D NMR
The primary difficulty in analyzing piperidine derivatives via ¹H NMR lies in the region between approximately 1.2 and 3.5 ppm, where the signals for the axial and equatorial protons of the piperidine ring often reside.[5] These protons form a complex, coupled spin system, leading to multiplets that are frequently poorly resolved and overlapping. This makes definitive assignment based on 1D data alone a formidable, if not impossible, task. Furthermore, synthetic routes can produce a mixture of isomers (e.g., piperidine-2-, 3-, or 4-acetic acid) which may have very similar 1D proton spectra but vastly different biological activities. This is where 2D NMR becomes an indispensable tool.
The Solution: A Two-Pronged 2D NMR Approach
To achieve unequivocal structural validation, we employ a combination of COSY and HSQC experiments. Each technique provides a unique and complementary piece of the structural puzzle.
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment is the cornerstone of proton network analysis. It generates a 2D map where both axes represent the ¹H chemical shift scale. Off-diagonal cross-peaks appear between protons that are J-coupled (typically through two or three bonds).[6] For a piperidine acetic acid intermediate, COSY allows us to "walk" through the molecule's proton framework, tracing the connectivity from one proton to its direct neighbors, thereby establishing the sequence of protons in the piperidine ring and the acetic acid side chain.[7]
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment provides a direct link between the proton and carbon skeletons of the molecule. It generates a 2D spectrum with the ¹H spectrum on one axis and the ¹³C spectrum on the other. A cross-peak appears for each proton that is directly attached to a carbon atom (a one-bond ¹J-CH coupling).[6][8] Given that ¹³C spectra are generally better resolved with sharper signals, HSQC is exceptionally powerful for resolving ambiguities present in the overcrowded ¹H spectrum.[5]
Experimental and Analytical Workflow
The process of validating an intermediate follows a logical and systematic progression from sample preparation to the final, integrated data analysis.
Caption: Workflow for NMR-based structural validation.
Experimental Protocol: Sample Preparation & Data Acquisition
1. Sample Preparation:
-
Accurately weigh 5-10 mg of the piperidine acetic acid intermediate.
-
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a clean vial.[9] The choice of solvent is critical, as it can influence chemical shifts; for acidic protons, solvents like D₂O or CD₃OD may result in H-D exchange.[10]
-
Transfer the solution to a 5 mm NMR tube.
-
If using a solvent without a well-defined residual peak for referencing (or for ultimate precision), add a small amount of an internal standard like tetramethylsilane (TMS).
2. NMR Data Acquisition:
-
Acquire a standard 1D ¹H NMR spectrum to assess sample concentration, purity, and overall spectral features.
-
Acquire a ¹³C NMR spectrum. This provides the carbon framework of the molecule.
-
Acquire a 2D ¹H-¹H COSY experiment (a DQF-COSY is often preferred for higher resolution).[6]
-
Acquire a 2D ¹H-¹³C HSQC experiment. This is a proton-detected experiment and is thus relatively sensitive.[6]
Case Study: Validating the Structure of Piperidine-4-acetic acid
Let's consider a common synthetic intermediate, piperidine-4-acetic acid. Our goal is to confirm its structure and distinguish it from the potential piperidine-2-acetic acid and piperidine-3-acetic acid isomers.
Structure:
-
Piperidine ring with an acetic acid group (-CH₂COOH) at the C4 position.
Step 1: Analysis of 1D Spectra and HSQC Correlation
First, we assign the protonated carbons using the HSQC spectrum. This experiment directly links each proton signal to the carbon it is attached to, providing a foundational dataset for further analysis.
| Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Multiplicity | ¹H-¹³C HSQC Correlation |
| C2, C6 | ~53 | ~3.0 (eq), ~2.2 (ax) | d, t | Yes |
| C3, C5 | ~30 | ~1.7 (eq), ~1.4 (ax) | d, q | Yes |
| C4 | ~35 | ~1.8 | m | Yes |
| -CH₂-COOH | ~40 | ~3.2 | s | Yes |
| -COOH | ~175 | ~10.5 | br s | No (No attached proton) |
Predicted chemical shifts are based on structurally similar compounds and are solvent-dependent.[9][11]
Step 2: Tracing Connectivity with COSY
The COSY spectrum is now used to connect these assigned ¹H-¹³C units. We start with the most distinct signals and trace their correlations.
-
The Acetic Acid Protons (~3.2 ppm): This signal, assigned to the -CH₂- group via HSQC, will show a COSY cross-peak to the proton on the carbon it is attached to, which is H4 (~1.8 ppm). This immediately confirms the location of the side chain.
-
The H4 Proton (~1.8 ppm): This proton is the key branching point. It will show COSY correlations to:
-
The -CH₂- protons of the acetic acid group (~3.2 ppm).
-
The H3 and H5 protons on the adjacent carbons in the ring (~1.7 ppm and ~1.4 ppm).
-
-
The H3/H5 Protons (~1.7, ~1.4 ppm): These protons will show correlations to H4 and also to the protons on C2 and C6. This allows us to "walk" around the ring.
-
The H2/H6 Protons (~3.0, ~2.2 ppm): These protons, adjacent to the nitrogen, will show correlations back to the H3/H5 protons, completing the spin system of the piperidine ring.
The diagram below illustrates the key correlations that would be observed in the COSY spectrum, confirming the piperidine-4-acetic acid structure.
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 7. youtube.com [youtube.com]
- 8. emerypharma.com [emerypharma.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. scs.illinois.edu [scs.illinois.edu]
- 11. Piperidin-1-yl-acetic acid | C7H13NO2 | CID 201097 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comprehensive Comparison Guide: Reference Standards for (3-Acetylamino-piperidin-1-yl)-acetic acid in Pharmaceutical Impurity Profiling
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals
Executive Summary & Mechanistic Role
In the development of active pharmaceutical ingredients (APIs) containing the 3-aminopiperidine moiety—most notably DPP-4 inhibitors (e.g., Linagliptin, Alogliptin) and emerging cereblon-mediated PROTAC degraders—controlling process-related impurities is a strict regulatory requirement[1][2]. (3-Acetylamino-piperidin-1-yl)-acetic acid (CAS: 1353973-21-3) [3] serves as a critical analytical reference standard for quantifying a specific, highly polar degradation product.
The Causality of Impurity Formation: The 3-aminopiperidine core possesses two distinct nucleophilic centers: a primary exocyclic amine at the 3-position and a secondary endocyclic amine at the 1-position. During API synthesis or forced degradation, exposure to acetic acid (often used as a solvent or buffer) or alkylating/acetylating agents triggers a dual-modification cascade[4]. The primary amine undergoes N-acetylation, while the secondary amine undergoes N-alkylation, yielding the zwitterionic compound (3-Acetylamino-piperidin-1-yl)-acetic acid. Monitoring this specific impurity is vital, as uncharacterized polar degradation products can alter the pharmacological or toxicological profile of the final drug product[5].
Formation pathway of (3-Acetylamino-piperidin-1-yl)-acetic acid from 3-aminopiperidine.
Comparative Analysis of Reference Standards
Selecting the correct reference standard is dictated by the specific stage of the synthetic workflow. Below is an objective comparison of (3-Acetylamino-piperidin-1-yl)-acetic acid against other common 3-aminopiperidine standards.
Table 1: Comparative Physicochemical & Analytical Properties
| Reference Standard | CAS Number | Molecular Weight | Primary Function in Drug Development | Analytical Detection Challenge |
| (3-Acetylamino-piperidin-1-yl)-acetic acid | 3 | 200.23 g/mol | Degradation impurity standard | High polarity (zwitterion); requires acidic mobile phase or HILIC for retention. |
| 3-Aminopiperidine dihydrochloride | 334618-23-4 | 173.08 g/mol | Key API starting material / Core building block | Lack of chromophore; often requires pre-column derivatization or CAD detection[6]. |
| 1-Boc-3-aminopiperidine | 144243-24-3 | 200.28 g/mol | Protected synthetic intermediate | Acid-sensitive; degrades rapidly under low pH conditions, releasing free amine[5]. |
Expert Insight: While 3-aminopiperidine dihydrochloride is used to monitor unreacted starting materials, it is virtually invisible to standard UV detectors without derivatization (e.g., using benzoyl chloride)[7]. In contrast, the N-acetylation in (3-Acetylamino-piperidin-1-yl)-acetic acid introduces an amide bond, which marginally improves UV absorbance at low wavelengths (210-220 nm). However, due to its zwitterionic nature (containing both a carboxylic acid and a tertiary amine), LC-MS/MS remains the gold standard for trace quantification to prevent co-elution with the solvent front.
Experimental Methodologies
To ensure scientific integrity, the following protocols are designed as self-validating systems. By incorporating forced degradation and matrix spiking, the method inherently proves its own specificity and accuracy.
Protocol 1: HPLC-MS/MS Method for Impurity Profiling
Objective: Quantify trace levels of (3-Acetylamino-piperidin-1-yl)-acetic acid in a 3-aminopiperidine-derived API matrix.
Causality of Experimental Choices: We utilize a reversed-phase C18 column with a highly acidic mobile phase (0.1% Formic Acid). Why? At neutral pH, the carboxylic acid moiety is deprotonated, making the molecule too polar to retain on a C18 stationary phase. Lowering the pH (pH ~2.7) protonates the carboxylate, increasing hydrophobicity and ensuring sharp, symmetrical peak shapes.
Step-by-Step Methodology:
-
Standard Preparation: Dissolve 1.0 mg of the (3-Acetylamino-piperidin-1-yl)-acetic acid reference standard in 10 mL of Mobile Phase A to create a 100 µg/mL stock solution. Dilute serially to create a calibration curve from 0.05 µg/mL to 5.0 µg/mL.
-
Sample Preparation: Dissolve 10 mg of the API in 1 mL of diluent (Water:Acetonitrile 80:20 v/v). Filter through a 0.22 µm PTFE syringe filter.
-
Chromatographic Conditions:
-
Column: Standard C18 (150 mm × 4.6 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 0-2 min (5% B), 2-10 min (linear to 60% B), 10-12 min (hold at 60% B), 12.1-15 min (re-equilibrate at 5% B).
-
Flow Rate: 0.8 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry Detection: Operate in Electrospray Ionization Positive (ESI+) mode. Monitor the MRM transition of m/z 201.1 [M+H]+ to its primary product ion (typically m/z 142.1, corresponding to the loss of the acetate group).
-
System Validation: Inject a spiked API sample (API + 0.1% impurity standard). A successful validation requires a signal-to-noise (S/N) ratio > 10 at the Limit of Quantitation (LOQ) and a recovery rate between 95-105%.
Protocol 2: Forced Degradation Study (Method Specificity Validation)
Objective: Intentionally generate the degradation matrix to prove the analytical method can resolve the impurity from the main API peak.
-
Acid/Heat Stress: Transfer 5 mg of the API into a sealed vial. Add 1 mL of 1M Acetic Acid.
-
Incubation: Heat the mixture at 70°C for 24 hours to force N-acetylation and hydrolysis pathways.
-
Neutralization: Cool to room temperature and neutralize with 1M NaOH to pH 7.0.
-
Analysis: Dilute 1:10 with the mobile phase and inject into the HPLC-MS/MS system. Confirm the presence of the m/z 201.1 peak matching the retention time of the (3-Acetylamino-piperidin-1-yl)-acetic acid reference standard.
HPLC-UV/MS analytical workflow for quantifying the impurity reference standard.
References
- (3-Acetylamino-piperidin-1-yl)-acetic acid - 中文蛋白资源. cnprot.com.
- (PDF) PROCESS RELATED IMPURITIES IN ANTI-DIABETIC DRUG LINAGLIPTIN. researchgate.net.
- Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation. rsc.org.
- Method for synthesizing (R)-3-amino-piperidine by adopting transaminase method. google.com (Patents).
- Technical Support Center: Characterization of Impurities in (S)-1-Boc-3-aminopiperidine. benchchem.com.
- Fast and Simple Determination of 3-Aminopiperidine without Derivatization Using High Performance Liquid Chromatography. researchgate.net.
- HPLC detection method of 3-aminopiperidine isomer. google.com (Patents).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D5MD00886G [pubs.rsc.org]
- 3. (3-Acetylamino-piperidin-1-yl)-acetic acid [cnprot.com]
- 4. CN103865964A - Method for synthesizing (R)-3-amino-piperidine by adopting transaminase method - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. CN105699582A - HPLC detection method of 3-aminopiperidine isomer - Google Patents [patents.google.com]
A Comparative Guide to the Precise Melting Point Determination of (3-Acetylamino-piperidin-1-yl)-acetic acid for Pharmaceutical Development
In the landscape of pharmaceutical development, the precise characterization of active pharmaceutical ingredients (APIs) is paramount. The melting point of a crystalline solid is a fundamental thermodynamic property that serves as a critical indicator of purity and identity.[1][2] For a novel compound such as (3-Acetylamino-piperidin-1-yl)-acetic acid, establishing a sharp and reproducible melting point is a foundational step in its journey from a promising molecule to a potential therapeutic agent. This guide provides an in-depth comparison of two prevalent methodologies for melting point determination: the traditional Capillary Method and the advanced Differential Scanning Calorimetry (DSC). Through a detailed exploration of the theoretical underpinnings and practical execution of each technique, we aim to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions for the accurate and reliable characterization of their compounds.
While a definitive melting point for (3-Acetylamino-piperidin-1-yl)-acetic acid is not yet established in the public domain, we can draw comparisons to structurally related compounds. For instance, Piperidin-1-yl-acetic acid has a documented melting point of 214-216 °C.[3] This provides a reasonable starting point for the experimental design of melting point determination for our target compound.
Methodology Comparison: Capillary Method vs. Differential Scanning Calorimetry
The choice of method for melting point determination often depends on the stage of research, the amount of sample available, and the desired level of precision and data richness.
The Capillary Method: A Time-Honored Technique
The capillary method is a visual observation technique that has been a mainstay in organic chemistry for decades.[2] It involves heating a small amount of a finely powdered sample in a sealed capillary tube and observing the temperature at which the substance transitions from a solid to a liquid.[1][4]
Causality Behind Experimental Choices:
-
Fine Powder: Grinding the sample into a fine powder ensures uniform heat distribution throughout the sample, leading to a sharper and more accurate melting point range.[5][6]
-
Controlled Heating Rate: A slow and controlled heating rate, typically 1-2 °C per minute near the expected melting point, is crucial for allowing the system to remain in thermal equilibrium, thus providing an accurate measurement.[6][7][8]
-
Visual Observation: The melting range is recorded from the temperature at which the first droplet of liquid appears to the temperature at which the entire solid phase has liquefied. This range provides an indication of the sample's purity; pure compounds typically exhibit a sharp melting range of 0.5-1.0 °C.
Differential Scanning Calorimetry (DSC): The Modern Standard
Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference.[9][10] This method is highly sensitive and provides a wealth of information beyond just the melting point, including the enthalpy of fusion, which is a measure of the energy required to melt the solid.
Causality Behind Experimental Choices:
-
Sample and Reference Pans: The use of a reference pan (usually empty) allows for the precise measurement of the heat flow into the sample as it undergoes thermal transitions.[9]
-
Controlled Temperature Program: A linear temperature ramp is applied to both the sample and reference, and the differential heat flow is recorded as a function of temperature.[11]
-
Peak Analysis: The melting event is observed as an endothermic peak on the DSC thermogram. The onset temperature of this peak is typically reported as the melting point, providing a highly reproducible value.[12]
Experimental Protocols
Protocol 1: Melting Point Determination by the Capillary Method
-
Sample Preparation:
-
Ensure the (3-Acetylamino-piperidin-1-yl)-acetic acid sample is thoroughly dried to remove any residual solvent, which can act as an impurity and depress the melting point.[13]
-
Grind a small amount of the sample into a fine powder using a mortar and pestle.[5][6]
-
Press the open end of a capillary tube into the powder until a small amount of the sample is packed into the tube.[5][13]
-
Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. The final packed height should be 2-3 mm.[6][8][13]
-
-
Apparatus Setup and Measurement:
-
Insert the packed capillary tube into the heating block of the melting point apparatus.[5][13]
-
Set the initial heating rate to a rapid value (e.g., 10 °C/minute) to quickly approach the expected melting point.[5]
-
Approximately 20 °C below the anticipated melting point, reduce the heating rate to 1-2 °C per minute.[5][6]
-
Observe the sample through the magnifying lens.
-
Record the temperature at which the first drop of liquid is observed (the onset of melting).[6]
-
Record the temperature at which the last solid crystal melts (the completion of melting).[6]
-
The recorded range is the melting point of the sample.
-
Protocol 2: Melting Point Determination by Differential Scanning Calorimetry (DSC)
-
Sample Preparation:
-
Accurately weigh 1-5 mg of the finely powdered (3-Acetylamino-piperidin-1-yl)-acetic acid into an aluminum DSC pan.
-
Hermetically seal the pan using a sample press.
-
-
Instrument Setup and Measurement:
-
Place the sealed sample pan and an empty reference pan into the DSC cell.[4]
-
Set the instrument to heat the sample at a controlled rate, typically 10 °C/minute, under a nitrogen purge.
-
The temperature program should span a range that includes the expected melting point (e.g., from room temperature to 250 °C).
-
Record the heat flow as a function of temperature.
-
The melting point is determined from the resulting thermogram, typically as the onset temperature of the endothermic melting peak.
-
Visualizing the Workflow
Caption: Experimental workflows for melting point determination by the Capillary Method and DSC.
Comparative Data Summary
The following table presents a hypothetical comparison of the data that could be obtained for (3-Acetylamino-piperidin-1-yl)-acetic acid using the two described methods, with Piperidin-1-yl-acetic acid included for reference.
| Parameter | Capillary Method | Differential Scanning Calorimetry (DSC) | Piperidin-1-yl-acetic acid (Reference) |
| Melting Point | Expected to be a range (e.g., 213-215 °C) | Expected to be a precise value (e.g., 214.5 °C) | 214-216 °C[3] |
| Precision | Lower | Higher | N/A |
| Sample Size | 1-2 mg | 1-5 mg | N/A |
| Throughput | Moderate | High (with autosampler) | N/A |
| Information Provided | Melting range | Melting point, enthalpy of fusion, thermal events | Melting range |
| Subjectivity | High (visual determination) | Low (instrumental determination) | N/A |
Conclusion and Recommendation
Both the capillary method and Differential Scanning Calorimetry are valuable techniques for determining the melting point of a pure compound like (3-Acetylamino-piperidin-1-yl)-acetic acid.
-
The Capillary Method is a simple, cost-effective technique that is well-suited for preliminary identification and purity assessment, particularly in academic or early-stage research settings.[5] Its primary limitation is the inherent subjectivity of visual detection and lower precision.
-
Differential Scanning Calorimetry offers superior accuracy, precision, and a greater depth of information.[9][10][11] For drug development professionals, where precise and objective data is critical for regulatory submissions and quality control, DSC is the recommended method. The quantitative data on the enthalpy of fusion can also provide insights into the crystalline structure and polymorphism of the API.
References
-
Melting Point Apparatus Guidelines. (2010, May 3). Retrieved from Wright State University website: [Link]
-
Measuring the Melting Point - Westlab. (2023, May 8). Retrieved from [Link]
-
Method for Determining Capillary Melting Point: - J&K Scientific LLC. (2023, November 29). Retrieved from [Link]
-
6.1D: Step-by-Step Procedures for Melting Point Determination - Chemistry LibreTexts. (2022, April 7). Retrieved from [Link]
-
Melting point determination. (n.d.). Retrieved from University of Calgary website: [Link]
-
Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. (n.d.). Retrieved from IntechOpen website: [Link]
-
Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights - Torontech. (2025, May 19). Retrieved from [Link]
-
Determination of Melting Points According to Pharmacopeia - thinkSRS.com. (n.d.). Retrieved from [Link]
-
Differential Scanning Calorimetry (DSC) Analysis Principle - ResolveMass Laboratories Inc. (2026, January 9). Retrieved from [Link]
-
Differential scanning calorimetry - CureFFI.org. (2016, April 27). Retrieved from [Link]
-
Melting Point Determination - ResolveMass Laboratories Inc. (n.d.). Retrieved from [Link]
-
Melting Point Determination - Lambda Photometrics. (n.d.). Retrieved from [Link]
-
Melting Point Apparatus: What It Is & How to Determine Melting Point - Global Laboratory Equipment Supplier | Hinotek. (2025, August 19). Retrieved from [Link]
-
What is Melting Point? (n.d.). Retrieved from Mettler-Toledo website: [Link]
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. lambdaphoto.co.uk [lambdaphoto.co.uk]
- 3. echemi.com [echemi.com]
- 4. westlab.com [westlab.com]
- 5. nsmn1.uh.edu [nsmn1.uh.edu]
- 6. jk-sci.com [jk-sci.com]
- 7. thinksrs.com [thinksrs.com]
- 8. hinotek.com [hinotek.com]
- 9. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]
- 10. torontech.com [torontech.com]
- 11. resolvemass.ca [resolvemass.ca]
- 12. Differential scanning calorimetry [cureffi.org]
- 13. chem.libretexts.org [chem.libretexts.org]
Safety Operating Guide
Comprehensive Guide to the Proper Disposal of (3-Acetylamino-piperidin-1-yl)-acetic acid
This document provides a detailed protocol for the safe handling and disposal of (3-Acetylamino-piperidin-1-yl)-acetic acid. As drug development professionals, our commitment to safety and environmental stewardship is paramount. This guide is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring that laboratory practices are both safe and compliant. The procedures outlined herein are based on a conservative assessment of the compound's potential hazards, derived from its chemical structure and data on analogous compounds.
Hazard Assessment and Characterization
-
Piperidine Core: Piperidine and its derivatives can exhibit a range of biological activities and toxicities. Piperidine itself is a flammable, toxic, and corrosive substance. Derivatives can cause skin, eye, and respiratory irritation.[1][2] Some piperidine compounds are known to have effects on the central nervous system.[3]
-
Acetic Acid Moiety: The acetic acid group imparts acidic properties. While part of a larger molecule, it contributes to potential corrosivity and irritation. Concentrated acetic acid is corrosive and can cause severe skin and eye damage.[4][5][6]
-
N-Acetyl Group: This group generally reduces the basicity of the piperidine nitrogen, which may temper some of the reactivity associated with free amines.
Given the absence of specific data, a precautionary principle is applied. The compound must be handled as hazardous chemical waste. Based on analogs like 2-(Piperidin-3-yl)acetic acid and (S)-N-Piperidin-3-yl-acetamide, we can infer the following potential hazards.[1][2]
| Potential Hazard | GHS Classification (Inferred) | Rationale and Safety Implication |
| Acute Toxicity (Oral/Inhalation) | Category 4 (Harmful) | Assumed to be harmful if swallowed or inhaled. Avoid creating dust. All handling of the solid should occur in a well-ventilated area or chemical fume hood.[1] |
| Skin Corrosion/Irritation | Category 2 (Irritant) | The compound may cause skin irritation upon contact.[1][2] Protective gloves are mandatory. |
| Serious Eye Damage/Irritation | Category 2 (Irritant) | Expected to cause serious eye irritation.[1][2][7] Chemical safety goggles are essential to prevent contact. |
| Respiratory Irritation | Specific Target Organ Toxicity - Single Exposure, Category 3 | May cause respiratory irritation if dust is inhaled.[1][2] Use engineering controls like a fume hood. |
| Aquatic Toxicity | H411 (Toxic to aquatic life with long lasting effects) | Many complex organic molecules can have long-term environmental impacts.[8][9] Do not dispose of this chemical into the environment or down the drain. |
Personal Protective Equipment (PPE)
A robust PPE protocol is the first line of defense against chemical exposure. The following must be worn at all times when handling (3-Acetylamino-piperidin-1-yl)-acetic acid in any form.
-
Eye Protection: ANSI Z87.1-compliant safety glasses with side shields, or preferably, chemical splash goggles.
-
Hand Protection: Nitrile gloves are required. Ensure gloves are inspected before use and changed immediately if contamination is suspected.
-
Body Protection: A standard laboratory coat must be worn and fully fastened.
-
Respiratory Protection: Not typically required if handling small quantities within a certified chemical fume hood. If weighing large quantities or if a fume hood is unavailable, consult your institution's Environmental Health and Safety (EHS) department for respirator requirements.
Waste Segregation and Disposal Workflow
Proper segregation is critical to prevent dangerous chemical reactions and ensure waste is handled by the correct disposal stream.[10] All waste generated from handling this compound must be considered hazardous.
Caption: Waste Segregation Decision Workflow for (3-Acetylamino-piperidin-1-yl)-acetic acid.
Step-by-Step Disposal Protocols
A. Disposal of Unused or Waste Solid Compound
-
Container Selection: Obtain a designated "Non-Halogenated Organic Solid Waste" container. This container must be made of a compatible material (e.g., HDPE), be in good condition, and have a secure, tight-fitting lid.[10]
-
Labeling: Affix a hazardous waste label to the container before adding any waste.[11] The label must include:
-
The full chemical name: "(3-Acetylamino-piperidin-1-yl)-acetic acid"
-
The words "Hazardous Waste"
-
An accumulation start date
-
The primary hazards (e.g., "Irritant," "Harmful")
-
-
Transfer: Carefully transfer the solid waste into the container inside a chemical fume hood to minimize dust exposure.
-
Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA). Ensure it is segregated from incompatible materials, such as strong oxidizers or bases.[10]
-
Pickup: Arrange for pickup through your institution's EHS department or licensed chemical waste contractor.
B. Disposal of Aqueous Solutions
Aqueous solutions of this compound must not be poured down the drain.
-
Container Selection: Use a designated "Aqueous Hazardous Waste" container, typically a plastic carboy.
-
Labeling: Label the container with the full chemical name and approximate concentration. If other chemicals are present, list all components.[10]
-
Transfer: Carefully pour the aqueous waste into the container.
-
Storage and Pickup: Store and dispose of the container as described for solid waste.
C. Disposal of Contaminated Labware and Debris
-
Non-Sharp Items: Gloves, weigh paper, and other contaminated disposable items should be placed in a sealed, labeled plastic bag and then deposited into the solid lab waste container designated for chemical contamination.
-
Sharps: Contaminated needles, syringes, or broken glassware must be placed in a designated, puncture-proof sharps container for chemical waste.[12]
-
Reusable Glassware:
-
Rinse the glassware three times with a suitable solvent (e.g., ethanol or acetone).
-
Crucially, collect all three rinses as hazardous waste. [12][13] This rinsate should be collected in a "Non-Halogenated Solvent Waste" container.
-
After triple-rinsing, the glassware can be washed through normal laboratory procedures.
-
D. Management of Empty Original Containers
An "empty" container of a hazardous chemical is not considered non-hazardous until properly decontaminated.[13]
-
Triple Rinse: Rinse the empty container three times with a small amount of a suitable solvent (e.g., water or ethanol).
-
Collect Rinsate: Collect all rinsate as hazardous waste as described above.[12]
-
Deface Label: Completely obliterate or remove the original product label.[12]
-
Final Disposal: Once triple-rinsed and defaced, the container can typically be disposed of in the regular trash or recycling, depending on institutional policy.
Spill Management Protocol
In the event of a small spill (<100 mL or 100g), follow these steps:
-
Alert Personnel: Immediately alert others in the vicinity.
-
Isolate the Area: Secure the area to prevent others from entering.
-
Don PPE: Wear the appropriate PPE as described in Section 2.
-
Containment:
-
For Solids: Gently cover the spill with an inert absorbent material like vermiculite or sand. Avoid raising dust.
-
For Liquids: Cover the spill with an absorbent pad or inert material.
-
-
Cleanup: Carefully sweep or scoop the absorbed material into a sealable bag or container.
-
Label and Dispose: Label the container as "Spill Debris containing (3-Acetylamino-piperidin-1-yl)-acetic acid" and dispose of it as hazardous solid waste.[8]
-
Decontaminate: Wipe the spill area with a damp cloth, collecting the cloth as hazardous waste.
For large spills, evacuate the area immediately and contact your institution's emergency response or EHS team.
Conclusion
The responsible management of (3-Acetylamino-piperidin-1-yl)-acetic acid waste is a critical component of laboratory safety and environmental compliance. By adhering to the principles of hazard assessment, proper segregation, and meticulous procedure, researchers can minimize risks to themselves and the broader community. Always consult your institution's specific waste disposal guidelines and contact your EHS department with any questions.
References
-
Disposal Procedures for Non Hazardous Waste . (n.d.). Stephen F. Austin State University. Retrieved from [Link]
-
Rowan University Non-Hazardous Waste Disposal Guide for Laboratories . (n.d.). Rowan University. Retrieved from [Link]
-
Laboratory Waste Disposal Safety Protocols . (2024, August 16). National Science Teaching Association. Retrieved from [Link]
-
Chemical Waste Management for Laboratories . (n.d.). Physikalisch-Technische Bundesanstalt. Retrieved from [Link]
-
Hazardous Waste Disposal Guide . (2015, September 15). Northwestern University. Retrieved from [Link]
-
Procedures for the disposal of liquid chemical residues and aqueous solutions . (n.d.). Stockholm University. Retrieved from [Link]
-
Hazardous Waste Disposal Guide . (2023, February 27). Northwestern University Research Safety. Retrieved from [Link]
-
Safety Data Sheet for Acetic Acid Solutions (50-79%) . (2020, February 4). INEOS Group. Retrieved from [Link]
-
Heywood, R., Chesterman, H., & Prentice, D. E. (1981). Sub-acute toxicity studies on a new piperidine derivative (HSR-902) in dogs. Toxicology Letters, 9(1), 5–10. Retrieved from [Link]
-
Piperidine - Acute Exposure Guideline Levels . (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Galimzyanova, A., et al. (2023). Experimental study of local anesthetic and antiarrhythmic activities of fluorinated ethynylpiperidine derivatives. Research Results in Pharmacology, 9(1), 1-11. Retrieved from [Link]
-
Al-Tohamy, R., et al. (2025). Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts. Organics, 6(1), 1-32. Retrieved from [Link]
Sources
- 1. 2-(Piperidin-3-yl)acetic acid hydrochloride | 71985-81-4 [sigmaaldrich.com]
- 2. aksci.com [aksci.com]
- 3. Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. uwm.edu [uwm.edu]
- 5. actylislab.com [actylislab.com]
- 6. ineos.com [ineos.com]
- 7. piperidin-1-yl-acetic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 8. aksci.com [aksci.com]
- 9. Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts [mdpi.com]
- 10. nswai.org [nswai.org]
- 11. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 12. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 13. sites.rowan.edu [sites.rowan.edu]
Personal protective equipment for handling (3-Acetylamino-piperidin-1-yl)-acetic acid
Comprehensive Safety and Operational Guide: Handling (3-Acetylamino-piperidin-1-yl)-acetic acid
As a Senior Application Scientist, I recognize that handling specialized pharmaceutical intermediates like (3-Acetylamino-piperidin-1-yl)-acetic acid requires more than just a cursory glance at a Safety Data Sheet (SDS). It demands a mechanistic understanding of the chemical's behavior to implement a self-validating safety protocol. This compound, featuring both a piperidine ring and an acetic acid moiety, presents unique risks typical of nitrogenous organic acids, including severe eye damage and moderate acute toxicity upon exposure. This guide provides an authoritative, causality-driven framework for personal protective equipment (PPE) selection, operational workflows, and disposal plans tailored for drug development professionals.
Physicochemical Hazard Profile
To design an effective safety protocol, we must first quantify the chemical's physical and structural properties. The presence of the piperidine ring contributes to its potential as a dermal and respiratory irritant, while the acetic acid functional group lowers the pH in aqueous environments, increasing the risk of localized tissue coagulation upon contact.
Table 1: Quantitative Physicochemical Data for (3-Acetylamino-piperidin-1-yl)-acetic acid
| Property | Value | Causality / Safety Implication |
| CAS Number | 1353973-21-3 | Unique identifier for tracking and inventory management[1]. |
| Molecular Formula | C9H16N2O3 | Nitrogenous organic acid; potential for exothermic reactions with strong bases. |
| Molecular Weight | 200.23 g/mol | Relatively low molecular weight; dust inhalation is a primary risk if handled as a dry powder. |
| Density | 1.2 ± 0.1 g/cm³ | Heavier than water; spills will settle if mixed with aqueous solvents[1]. |
| GHS Classification | Eye Dam. 1 (H318) | Corrosive to ocular tissue; mandates strict eye protection protocols[2]. |
| Storage Conditions | -20°C (Long-term) | Requires cold chain management; condensation upon warming can degrade the chemical and increase handling risks[1]. |
Causality-Driven PPE Selection
The OSHA Laboratory Standard (29 CFR 1910.1450) mandates that PPE selection must directly address the specific chemical hazards present in the laboratory[3]. For (3-Acetylamino-piperidin-1-yl)-acetic acid, we implement a layered defense strategy.
-
Ocular Protection: The primary hazard of piperidine-acetic acid derivatives is serious eye damage (H318)[2]. Standard safety glasses are insufficient.
-
Requirement: ANSI Z87.1-compliant chemical splash goggles.
-
Causality: The flexible fitting of splash goggles prevents aerosolized dust or micro-droplets of the acidic compound from bypassing the lenses during transfer operations.
-
-
Dermal Protection: Piperidine derivatives exhibit moderate acute dermal toxicity and can cause skin irritation[4].
-
Requirement: Double-gloving with extended-cuff nitrile gloves (minimum 5 mil thickness).
-
Causality: Nitrile provides excellent chemical resistance against organic acids and nitrogenous bases. Double-gloving ensures that if the outer glove is compromised by a micro-tear or chemical permeation, the inner glove maintains the barrier while the operator safely degloves.
-
-
Body Protection:
-
Requirement: Flame-resistant (FR) or standard 100% cotton lab coat, fully buttoned.
-
Causality: Synthetic fabrics can melt into the skin if exposed to reactive chemicals or fire. A fully closed coat prevents particulate accumulation on street clothing.
-
-
Respiratory Protection:
-
Requirement: Handling must occur within a Chemical Fume Hood with a minimum face velocity of 100 fpm.
-
Causality: The compound's dust poses an inhalation hazard. Engineering controls negate the need for an N95 or half-mask respirator under standard laboratory conditions[3].
-
Operational Workflow: Step-by-Step Methodology
Every protocol must be a self-validating system. This means incorporating verification steps that confirm the safety measures are actively working before proceeding to the next step.
Step 1: Pre-Handling Verification
-
Verify the fume hood flow rate is active (check the digital monitor or use a Kimwipe to visually confirm inward draft).
-
Retrieve the vial from the -20°C freezer. Allow it to equilibrate to room temperature inside a desiccator for 30 minutes. Causality: Opening a cold vial introduces atmospheric moisture, which can degrade the product and create sticky, hard-to-clean acidic residues.
Step 2: Active Transfer and Weighing
-
Don all required PPE according to the workflow diagram below.
-
Place an anti-static weighing boat on the analytical balance inside the fume hood.
-
Use a grounded, stainless-steel micro-spatula to transfer the solid. Causality: Grounded spatulas prevent static charge buildup, which can cause the fine powder of (3-Acetylamino-piperidin-1-yl)-acetic acid to aerosolize and contaminate the workspace.
-
Cap the source vial immediately after removing the required mass.
Step 3: Post-Handling Decontamination
-
Wipe down the balance and surrounding hood area with a damp paper towel (using 70% ethanol or water), followed by a dry wipe.
-
Dispose of the outer gloves in the solid hazardous waste bin before exiting the fume hood area.
Caption: Sequential PPE gowning and de-gowning workflow for handling hazardous organic powders.
Spill Response and Decontamination Plan
In the event of a spill, immediate and calculated action is required to prevent exposure and environmental contamination. The OSHA Laboratory Standard requires a tailored chemical hygiene plan for spill response[5].
Step-by-Step Spill Response:
-
Assess and Isolate: Determine the spill size. For a minor spill (<50 mg/mL), proceed with laboratory cleanup. For a major spill, evacuate the area and contact Environmental Health and Safety (EHS)[5].
-
Containment: Surround the spilled powder with a damp absorbent material (e.g., wet paper towels) to prevent dust generation. Do not dry-sweep.
-
Neutralization (If in solution): If the chemical is dissolved in an aqueous solvent, the acetic acid moiety may lower the pH. Apply a mild neutralizing agent like sodium bicarbonate (NaHCO3) to the edges of the spill, working inward. Causality: Neutralizing the acid prevents corrosive damage to the stainless steel hood surfaces and reduces the dermal hazard during cleanup.
-
Collection: Scoop the neutralized slurry or damp powder using a disposable plastic scraper into a designated, sealable hazardous waste container.
-
Final Decontamination: Wash the affected area with soap and water, followed by a 70% ethanol wipe down.
Caption: Logical decision tree for laboratory chemical spill response and containment.
Disposal and Waste Management Plan
Improper disposal of organic acids can lead to dangerous chemical reactions, including the generation of toxic gases or explosions if mixed with incompatible waste streams[6].
-
Solid Waste: All contaminated consumables (weigh boats, pipette tips, outer gloves, paper towels) must be placed in a solid hazardous waste bin lined with a polyethylene bag. Label clearly as "Hazardous Solid Waste: Toxic/Irritant Piperidine Derivatives."
-
Liquid Waste: If (3-Acetylamino-piperidin-1-yl)-acetic acid is dissolved in organic solvents (e.g., DMSO, Methanol), it must be disposed of in a designated "Non-Halogenated Organic Waste" carboy. Do not mix with strong oxidizing agents (e.g., nitric acid, peroxides) or strong bases, as the acetic acid and piperidine nitrogen can undergo exothermic acid-base reactions[6].
-
Regulatory Compliance: Ensure the waste container is kept closed at all times unless actively adding waste, in compliance with EPA Resource Conservation and Recovery Act (RCRA) guidelines for laboratory waste.
References
- Title: (3-Acetylamino-piperidin-1-yl)
- Source: PubChem (nih.gov)
- Title: Laboratory Safety Guidance Source: OSHA URL
- Source: NICNAS (industrialchemicals.gov.au)
- Title: Chemical Spill Management and Response Source: Lab Manager URL
- Title: Identification and Listing of Hazardous Waste : Section 261.
Sources
- 1. (3-Acetylamino-piperidin-1-yl)-acetic acid [cnprot.com]
- 2. Piperidin-1-yl-acetic acid | C7H13NO2 | CID 201097 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. osha.gov [osha.gov]
- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 5. Chemical Spill Management and Response | Lab Manager [labmanager.com]
- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
